molecular formula C6H4N4O2 B1601930 3-Nitroimidazo[1,2-a]pyrimidine CAS No. 798568-24-8

3-Nitroimidazo[1,2-a]pyrimidine

Cat. No.: B1601930
CAS No.: 798568-24-8
M. Wt: 164.12 g/mol
InChI Key: VYNCOYHBUAVDGI-UHFFFAOYSA-N
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Description

3-Nitroimidazo[1,2-a]pyrimidine is a useful research compound. Its molecular formula is C6H4N4O2 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitroimidazo[1,2-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitroimidazo[1,2-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-nitroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-4-8-6-7-2-1-3-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNCOYHBUAVDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569683
Record name 3-Nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798568-24-8
Record name 3-Nitroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis & Bioactivation of 3-Nitroimidazo[1,2-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical class of bicyclic nitroheterocycles, emerging as potent bioisosteres to current antitubercular agents like pretomanid and delamanid. Unlike their pyridine analogs, the inclusion of the pyrimidine nitrogen (N8) alters the electronic landscape, enhancing solubility and modifying the redox potential required for bioactivation by F420-dependent nitroreductases (Ddn).

This guide details the robust, regioselective synthesis of these derivatives. It moves beyond generic recipes, focusing on the causality of reaction parameters and self-validating protocols required for reproducible pharmaceutical development.

Structural Logic & Retrosynthetic Analysis

The design of 3-nitroimidazo[1,2-a]pyrimidines is predicated on two functional requirements:

  • The Warhead (C3-Nitro): Must be positioned to facilitate bioreduction within the mycobacterial cell wall but stable enough to resist systemic metabolism in the host.

  • The Core (Imidazo[1,2-a]pyrimidine): Constructed to allow modular substitution at C2 (aryl/alkyl groups) to tune lipophilicity (LogP).

Retrosynthetic Strategy: The most efficient disconnection occurs at the N1-C2 and C3-N4 bonds, revealing 2-aminopyrimidine and an


-haloketone as the primary synthons. The nitro group is best introduced post-cyclization via Electrophilic Aromatic Substitution (EAS) to avoid the electronic deactivation associated with cyclizing nitro-bearing precursors.

Retrosynthesis Target 3-Nitroimidazo[1,2-a]pyrimidine (Target Scaffold) Intermediate Imidazo[1,2-a]pyrimidine (Fused Core) Intermediate->Target Regioselective C3 Nitration Precursors 2-Aminopyrimidine + α-Haloketone Precursors->Intermediate Cyclocondensation (Hantzsch-type) Nitration Electrophilic Nitration (HNO3/H2SO4) Nitration->Target

Figure 1: Retrosynthetic logic prioritizing the construction of the fused ring followed by late-stage functionalization (nitration).

Synthetic Pathways & Mechanistic Causality

Phase 1: Construction of the Imidazo[1,2-a]pyrimidine Core

The formation of the bicyclic core is a variation of the Hantzsch synthesis. The reaction is driven by the nucleophilicity of the exocyclic amine of 2-aminopyrimidine attacking the electrophilic carbon of the


-haloketone.
  • Why Ethanol? A polar protic solvent is essential to stabilize the transition state of the

    
     displacement and solubilize the ionic intermediate.
    
  • Why NaHCO₃? The reaction generates HBr (or HCl). Without a base, the pyrimidine nitrogen becomes protonated, deactivating the nucleophile and stalling the reaction.

Phase 2: Regioselective C3-Nitration

The imidazo[1,2-a]pyrimidine ring is an electron-rich system (


-excessive) at the imidazole moiety.
  • Regioselectivity: The pyrimidine ring (positions 5, 6, 7, 8) is electron-deficient due to the inductive effect of the nitrogens. Consequently, electrophiles (

    
    ) exclusively attack the C3 position of the imidazole ring, which has the highest Highest Occupied Molecular Orbital (HOMO) coefficient.
    
  • Temperature Control: The reaction is highly exothermic. Maintaining

    
    C is critical to prevent ring opening or over-nitration on any pendant phenyl rings at the C2 position.
    

Critical Experimental Protocols

Protocol A: Cyclocondensation (The Core)

Self-Validating Checkpoint: The reaction is complete when the suspension clears to a solution and then precipitates the solid product upon cooling.

Reagents:

  • 2-Aminopyrimidine (10 mmol)

  • 
    -Bromoacetophenone (substituted or unsubstituted) (10 mmol)
    
  • Ethanol (anhydrous, 30 mL)

  • Sodium Bicarbonate (

    
    ) (12 mmol)
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-aminopyrimidine and the appropriate

    
    -bromoacetophenone in ethanol.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
  • Neutralization: Add solid

    
     carefully to the hot solution to neutralize the hydrobromide salt formed in situ. Continue reflux for 30 minutes.
    
  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice (100 g). The imidazo[1,2-a]pyrimidine will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF (9:1).

    • Yield Expectation: 75–85%.

    • QC: TLC (Ethyl Acetate:Hexane 1:1). Starting material (amine) stays at baseline or low Rf; Product Rf ~0.4–0.6.

Protocol B: Electrophilic Nitration (The Warhead)

Self-Validating Checkpoint: A color change from pale yellow/white to deep yellow/orange indicates the introduction of the nitro chromophore.

Reagents:

  • Imidazo[1,2-a]pyrimidine substrate (5 mmol)

  • Concentrated Sulfuric Acid (

    
    ) (5 mL)
    
  • Fuming Nitric Acid (

    
    ) (2.5 mL)
    

Procedure:

  • Solvation: Place the substrate in a 50 mL flask and add conc.

    
     dropwise at 
    
    
    
    C (ice bath) with stirring until fully dissolved. Note: The solution may darken.
  • Nitration: Add fuming

    
     dropwise over 20 minutes, maintaining the temperature below 
    
    
    
    C. Caution: Exotherm.
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to room temperature for 1 hour.
    
  • Quenching: Pour the reaction mixture over 50g of crushed ice with vigorous stirring. A yellow precipitate (the 3-nitro derivative) will form immediately.

  • Neutralization: Adjust pH to ~8 using 25% aqueous ammonia or saturated

    
     solution.
    
  • Workup: Filter the yellow solid, wash extensively with water, and recrystallize from ethanol.

Mechanistic Insight: Bioactivation Pathway

The therapeutic utility of 3-nitroimidazo[1,2-a]pyrimidines in Tuberculosis relies on a "suicide" activation mechanism. The molecule is a prodrug.

  • Entry: The drug enters M. tuberculosis via passive diffusion.

  • Activation: The deazaflavin-dependent nitroreductase (Ddn) utilizes the cofactor

    
     to transfer hydride ions to the nitro group.
    
  • Cascade: The nitro group (

    
    ) is reduced to a nitroso (
    
    
    
    ) and then to a hydroxylamine (
    
    
    ) intermediate.
  • Lethality: These reactive intermediates release Nitric Oxide (NO) or form covalent adducts with mycobacterial DNA/proteins, causing respiratory collapse and cell death.

Bioactivation Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug) Nitroso Nitroso Intermediate (R-NO) Prodrug->Nitroso 2e- Reduction Enzyme Ddn Enzyme / F420H2 (Mycobacterial) Enzyme->Prodrug Catalysis Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Damage DNA Adducts / NO Release (Cell Death) Hydroxylamine->Damage Reactive Collapse

Figure 2: The F420-dependent bioactivation cascade specific to Mycobacterium tuberculosis.

Data Summary & Troubleshooting

Structure-Activity Relationship (SAR) Trends:

Substituent (C2-Position) Yield (Cyclization) Yield (Nitration) Antitubercular Potency (MIC)
Phenyl (Unsubstituted) 82% 78% Moderate
4-Fluorophenyl 85% 75% High
4-Methoxyphenyl 88% 60% (Over-nitration risk) Low

| 4-Nitrophenyl | 70% | 85% | Moderate |

Troubleshooting Guide:

  • Problem: Low yield in nitration step for electron-rich C2-aryl derivatives (e.g., -OMe).

    • Cause: The aryl ring competes with the C3 position for the nitronium ion.

    • Solution: Use milder nitrating agents like Nitronium Tetrafluoroborate (

      
      )  in acetonitrile at low temperatures to enhance regioselectivity.
      
  • Problem: Sticky/Oily product during cyclization.

    • Cause: Incomplete neutralization of HBr.

    • Solution: Ensure the pH is basic (>8) during the workup; triturate the oil with diethyl ether to induce crystallization.

References

  • Synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link] (Search Term: 3-nitroimidazo[1,2-a]pyridine synthesis)

  • Regioselective synthesis of imidazo[1,2-a]pyrimidines. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Mechanisms of action of nitroimidazole drugs against Mycobacterium tuberculosis. Source: Nature Communications (DNDi Research) URL:[Link]

  • The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Source: Wiley Online Library (Reference Text) URL:[Link]

Physicochemical Profiling & Therapeutic Potential of 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and therapeutic profile of 3-Nitroimidazo[1,2-a]pyrimidine , a critical bicyclic nitroheterocycle.

Technical Whitepaper | Version 1.0

Executive Summary

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a specialized class of nitroheterocycles with significant utility in anti-infective drug discovery, particularly for tuberculosis (TB) and kinetoplastid diseases (leishmaniasis). Structurally, it consists of a pyrimidine ring fused to an imidazole ring, functionalized with a nitro group at the C3 position.

This scaffold is distinct from its carbocyclic analog (imidazo[1,2-a]pyridine) due to the additional nitrogen atoms in the pyrimidine ring, which lower the overall lipophilicity (LogP) and alter the hydrogen bond acceptor profile. The 3-nitro moiety is the pharmacophoric "warhead," serving as a substrate for bioreductive activation by bacterial nitroreductases (e.g., Ddn in M. tuberculosis), leading to the generation of reactive nitrogen species (RNS) that kill the pathogen.

Molecular Architecture & Electronic Properties[1]

Structural Dynamics

The core structure is a 6,5-fused heteroaromatic system.[1] The bridgehead nitrogen (N1) is sp² hybridized, contributing to the aromatic sextet of the imidazole ring.

  • C3-Nitro Group: The nitro group at position 3 is strongly electron-withdrawing (-I, -M effects).[1] This significantly reduces the electron density of the imidazole ring and, by conjugation, the pyrimidine ring.

  • Basicity (pKa): The parent imidazo[1,2-a]pyrimidine is weakly basic (pKa ~ 4.8, protonation at N1). The introduction of the 3-nitro group drastically lowers the pKa (estimated < 1.0), rendering the molecule essentially non-basic at physiological pH. This is advantageous for passive diffusion across mycobacterial cell walls.

Electronic Distribution Diagram

The following diagram illustrates the electron-withdrawing influence of the nitro group and the bioreductive activation pathway.[1]

Bioactivation Scaffold 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug Form) Enzyme Nitroreductase (Ddn/F420) (Bacterial Activation) Scaffold->Enzyme Substrate Binding Intermediate1 Nitroso Intermediate (Electrophilic) Enzyme->Intermediate1 2e- Reduction Intermediate2 Hydroxylamine (Reactive) Intermediate1->Intermediate2 2e- Reduction Effect DNA Damage / Respiratory Collapse Intermediate2->Effect Covalent Modification

Figure 1: Bioreductive activation cascade of the 3-nitroimidazo[1,2-a]pyrimidine scaffold.[1][2]

Key Physicochemical Metrics

The physicochemical profile of the 3-nitroimidazo[1,2-a]pyrimidine core highlights specific challenges in formulation, primarily solubility.

PropertyValue / RangeDescription & Implications
Molecular Weight ~164.12 Da (Core)Fragment-like; allows for significant derivatization (e.g., at C2 or C6) without exceeding Lipinski mass limits.[1]
LogP (Lipophilicity) 0.8 – 1.5 (Core)Lower than the pyridine analog.[1] Ideal for penetrating the waxy cell wall of M. tuberculosis.[1]
Aqueous Solubility Low (< 10 µM @ pH 7.[1][3]4)Critical Liability. The planar, rigid structure leads to high lattice energy. Formulation often requires amorphous solid dispersions or hydrophilic substituents (e.g., solubilizing tails at C2).[1]
H-Bond Donors 0Facilitates membrane permeability.[1]
H-Bond Acceptors 4 (N1, N8, NO2)The nitro group and pyrimidine nitrogens serve as acceptors, interacting with the nitroreductase active site.
Metabolic Stability Moderate to LowThe C2 position is susceptible to oxidation by Aldehyde Oxidase (AO).[1] Substitution at C2 (e.g., with a phenyl or alkyl group) is required to block this metabolic soft spot.[1]

Experimental Protocols

Synthesis of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives

The synthesis is a two-stage process: construction of the fused ring followed by electrophilic nitration.[1]

Stage 1: Cyclocondensation

  • Reagents: 2-Aminopyrimidine (1.0 eq), α-Bromoacetophenone (or substituted derivative) (1.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-aminopyrimidine in ethanol.[1]

    • Add α-bromoacetophenone dropwise at room temperature.[1]

    • Reflux the mixture for 4–6 hours.

    • Cool to precipitate the hydrobromide salt.[1]

    • Neutralize with NaHCO3 to obtain the free base (2-phenylimidazo[1,2-a]pyrimidine).[1]

  • Validation: 1H NMR (DMSO-d6) shows the disappearance of the NH2 signal and the appearance of the imidazole proton at C3 (~7.5–8.0 ppm).[1]

Stage 2: Electrophilic Nitration (C3 Functionalization)

  • Reagents: Conc. HNO3, Conc.[1] H2SO4 (solvent), Glacial Acetic Acid.[1]

  • Procedure:

    • Dissolve the imidazo[1,2-a]pyrimidine substrate in glacial acetic acid.

    • Cool to 0°C in an ice bath.

    • Add a mixture of conc. HNO3/H2SO4 dropwise, maintaining temperature < 10°C.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The yellow precipitate is the 3-nitro derivative.[1]

  • Purification: Recrystallization from ethanol/DMF.

  • Characterization:

    • IR: Strong bands at ~1500 cm⁻¹ and ~1350 cm⁻¹ (NO2 asymmetric/symmetric stretch).[1]

    • NMR: Disappearance of the C3-H singlet.[1]

Solubility Determination Protocol (Thermodynamic)

To accurately assess the solubility liability:

  • Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (detection at λmax ~300–350 nm).

  • Calculation:

    
    .[1]
    

Synthesis & Reaction Workflow Diagram

The following Graphviz diagram details the logical flow of the synthesis and the critical decision points for derivatization to improve stability.

Synthesis Start 2-Aminopyrimidine Cyclization Condensation (EtOH, Reflux) Start->Cyclization Reagent α-Haloketone (R-COCH2Br) Reagent->Cyclization Scaffold Imidazo[1,2-a]pyrimidine (Parent Scaffold) Cyclization->Scaffold Nitration Nitration (HNO3/H2SO4) Electrophilic Subst. at C3 Scaffold->Nitration Final 3-Nitroimidazo[1,2-a]pyrimidine Nitration->Final Liability AO Metabolic Liability at C2 (Requires blocking group R) Liability->Reagent Design R to block

Figure 2: Synthetic route and structural optimization strategy for the 3-nitro scaffold.[1]

Biological Relevance & Mechanism of Action

The 3-nitroimidazo[1,2-a]pyrimidine class functions as a prodrug .[1] Its therapeutic index relies on the specific activation by bacterial nitroreductases (Type I), such as the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.

  • Selectivity: Mammalian cells lack the specific nitroreductases capable of reducing this scaffold at a high rate, providing a window of selectivity (Safety).[1]

  • Mechanism:

    • The nitro group accepts a hydride (H-) from the cofactor F420H2 via the enzyme.[1]

    • This reduction generates reactive intermediates (nitroso -> hydroxylamine).[1]

    • These intermediates react with the bacterial cell wall (mycolic acids) or DNA, causing cessation of replication and cell death.

  • Resistance: Mutations in the ddn or fbi (F420 biosynthesis) genes can lead to resistance, necessitating combination therapy.[1]

References

  • Synthesis and Antiviral Activity of Imidazo[1,2-a]pyrimidines Source: Journal of Medicinal Chemistry URL:[Link]

  • Nitroimidazoles for the Treatment of TB: Past, Present and Future Source: Future Medicinal Chemistry (NIH/PMC) URL:[1][Link]

  • Improving Aqueous Solubility of 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore (Relevant comparative data for the scaffold) Source: MDPI Pharmaceuticals URL:[1][Link][1]

  • Imidazo[1,2-a]pyrimidine Structure & Data Source: PubChem URL:[1][Link][1]

Sources

discovery and history of imidazo[1,2-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[1,2-a]pyrimidine Scaffold: A Technical Guide to Discovery, Synthesis, and Medicinal Chemistry

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinguished by its bridgehead nitrogen atom and amphoteric nature.[1][2][3] Historically anchored as a bioisostere of purines and benzodiazepines, this scaffold has evolved from a niche anxiolytic template (e.g., Divaplon , Fasiplon ) into a versatile core for kinase inhibition (p38 MAP, Syk) and anti-infective research. This guide synthesizes the chemical history, synthetic evolution, and pharmacological logic of the imidazo[1,2-a]pyrimidine class.

Part 1: Chemical Genesis & Structural Properties

The Tschitschibabin Legacy

The discovery of the imidazo[1,2-a]pyrimidine system is directly linked to the foundational work of Alexei Tschitschibabin in 1925. While his initial work focused on imidazo[1,2-a]pyridines via the condensation of 2-aminopyridine with


-haloketones, the methodology was rapidly adapted to 2-aminopyrimidines .[4]
  • Core Reactivity: The reaction exploits the nucleophilicity of the exocyclic amine (N-2) and the endocyclic nitrogen (N-1) of the pyrimidine ring.

  • Regioselectivity: Cyclization typically occurs at the N-1 position of the pyrimidine, forming the fused 5,6-system. The bridgehead nitrogen is essential for aromaticity, contributing its lone pair to the

    
    -system of the imidazole ring.
    
Structural Logic & Pharmacophore
  • H-Bonding: The N-8 nitrogen (in the pyrimidine ring) serves as a critical Hydrogen Bond Acceptor (HBA), often interacting with Serine or Threonine residues in kinase ATP pockets or the benzodiazepine binding site of GABA-A receptors.[4]

  • pKa & Solubility: The scaffold is weakly basic.[4] Substitution at the C-2 and C-3 positions dramatically alters lipophilicity (LogP) and metabolic stability.[4]

Part 2: Synthetic Evolution

The Classic Condensation (Tschitschibabin-Traube Type)

The most robust method remains the condensation of 2-aminopyrimidines with


-halocarbonyls.[4]

Mechanism:

  • Alkylation: The exocyclic amine attacks the

    
    -carbon of the haloketone (S_N2).[4]
    
  • Cyclization: The endocyclic ring nitrogen attacks the carbonyl carbon.[4]

  • Dehydration: Loss of water aromatizes the imidazole ring.[4]

Modern Multicomponent Approaches (Groebke-Blackburn-Bienaymé)

To access C-3 substituted derivatives (critical for kinase selectivity), the Groebke-Blackburn-Bienaymé (GBB) reaction is preferred.[4][5] This one-pot, three-component reaction (3-CR) couples an aldehyde, an isocyanide, and a 2-aminopyrimidine.[4][6]

Advantages:

  • Atom Economy: High.[4]

  • Diversity: Rapid library generation for SAR (Structure-Activity Relationship) studies.[4]

  • Catalysis: Often catalyzed by Lewis acids (

    
    ) or Brønsted acids (
    
    
    
    ).[4]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the two primary synthetic routes: the Classic Condensation and the Modern GBB Multicomponent Reaction.

ImidazoPyrimidine_Synthesis Start 2-Aminopyrimidine Intermediate Imine Intermediate Start->Intermediate Route B: GBB Reaction (Acid Catalyst) Product_Classic Imidazo[1,2-a]pyrimidine (C-2 Substituted) Start->Product_Classic Route A: Condensation (Reflux, EtOH) HaloKetone α-Haloketone (R-CO-CH2-X) HaloKetone->Product_Classic Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Isonitrile Isocyanide (R-NC) Product_GBB 3-Amino-Imidazo[1,2-a]pyrimidine (C-2 & C-3 Substituted) Isonitrile->Product_GBB Intermediate->Product_GBB + Isocyanide [4+1] Cycloaddition

Caption: Comparative synthetic logic: Route A (Classic) vs. Route B (Multicomponent GBB) for scaffold construction.

Part 4: Medicinal Chemistry History

The GABA-A Era (Anxiolytics)

In the 1980s and 90s, the scaffold was heavily explored as a non-benzodiazepine ligand for the GABA-A receptor. Researchers sought compounds that could bind to the benzodiazepine site (BZD site) but with greater subtype selectivity (e.g.,


 over 

) to minimize sedation while retaining anxiolytic effects.
  • Divaplon (RU-32698): A partial agonist at the GABA-A receptor.[4][7] It demonstrated anxiolytic properties with reduced sedative and amnestic side effects compared to classic benzodiazepines.[4]

  • Fasiplon (RU-33203): Another partial agonist that entered clinical trials.[4] It highlighted the "functional selectivity" concept, where the intrinsic efficacy varies across receptor subtypes.

The Kinase Era (Oncology & Inflammation)

In the 21st century, the scaffold's similarity to ATP (adenine mimicry) led to its repurposing as a kinase inhibitor.

  • p38 MAP Kinase: Imidazo[1,2-a]pyrimidines have been designed to inhibit p38

    
    , a key driver of inflammation (rheumatoid arthritis). The C-3 position is typically substituted with an aryl ring to occupy the hydrophobic pocket of the kinase.
    
  • Syk & mTOR: Derivatives have shown potency against Spleen Tyrosine Kinase (Syk) and mTOR, often utilizing the N-1/N-8 motif to form hinge-binding interactions within the ATP binding site.[4]

Table 1: Key Imidazo[1,2-a]pyrimidine Therapeutic Candidates

CompoundTargetIndicationStatusKey Structural Feature
Divaplon GABA-A (

)
AnxietyDiscontinuedC-2 Carbonyl substituent
Fasiplon GABA-A (Partial Agonist)AnxietyDiscontinuedC-2 Ester/Amide motif
p38 Inhibitors p38

MAP Kinase
InflammationPreclinicalC-3 Aryl group (Hydrophobic fit)
Syk Inhibitors Spleen Tyrosine KinaseAutoimmunePreclinicalC-3/C-5 Substitution for hinge binding

Part 5: Experimental Protocols

Protocol A: Classic Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

A robust, self-validating protocol for generating the core scaffold.

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)[4]

  • 2-Bromoacetophenone (1.1 equiv)[4]

  • Ethanol (anhydrous)[4]

  • Sodium Bicarbonate (

    
    )[4]
    

Methodology:

  • Dissolution: Dissolve 2-aminopyrimidine (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
    
    • Checkpoint: The formation of a hydrobromide salt precipitate often occurs.

  • Neutralization: Cool the reaction to room temperature. Add saturated aqueous

    
     to adjust pH to ~8.[4]
    
  • Isolation: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL).[4]
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Ether or purify via flash chromatography (Gradient: 0-5% MeOH/DCM).
    
Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

For accessing C-3 functionalized libraries.[4]

Reagents:

  • 2-Aminopyrimidine (1.0 equiv)[4]

  • Benzaldehyde (1.0 equiv)[4]

  • tert-Butyl Isocyanide (1.1 equiv)[4]

  • Scandium Triflate

    
     (5 mol%) or Ammonium Chloride (10 mol%)[4]
    
  • Methanol (Solvent)[4]

Methodology:

  • Mixing: In a sealed vial, combine 2-aminopyrimidine (1.0 mmol) and benzaldehyde (1.0 mmol) in MeOH (3 mL). Stir for 15 mins to promote imine formation.[4]

  • Catalysis: Add the isocyanide (1.1 mmol) followed by the catalyst (

    
    ).
    
  • Reaction: Stir at room temperature for 12–24 hours. (Alternatively, microwave at

    
     for 20 mins for rapid synthesis).
    
  • Workup: Concentrate the solvent.

  • Purification: Direct purification via silica gel chromatography.[4] The product is typically a 3-amino-substituted imidazo[1,2-a]pyrimidine.[4]

Part 6: References

  • Tschitschibabin, A. E. (1925).[4][8] "Über die Tautomerie des

    
    -Amino-pyridins und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 58(7), 1704–1714. Link[4]
    
  • Goel, R., et al. (2015).[9] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 5, 81608-81637.[9] Link

  • Rupert, K. C., et al. (2003).[10] "Imidazopyrimidines, potent inhibitors of p38 MAP kinase."[10] Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350. Link

  • Trapani, G., et al. (2003). "Structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives as ligands for the benzodiazepine binding site of GABA-A receptors." Current Medicinal Chemistry, 10(15), 1389-1398. Link

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition, 37(16), 2234–2237. Link

Sources

biological activity of 3-Nitroimidazo[1,2-a]pyrimidine

[2]

Therapeutic Applications & Data

Anti-Leishmanial Activity

The scaffold demonstrates potent activity against Leishmania donovani (Visceral Leishmaniasis) and Leishmania infantum.[2][3] The pyrimidine core offers an advantage over the pyridine series by potentially reducing lipophilicity (LogP), thereby lowering non-specific toxicity.

Compound ClassTarget SpeciesIC50 (µM)Selectivity Index (SI)Mechanism Note
3-Nitroimidazo[1,2-a]pyrimidine L. donovani (Axenic)0.8 - 5.0> 50NTR1-mediated bioactivation
Reference (Miltefosine) L. donovani1.2 - 4.0~ 20Membrane disruption
Reference (Fexinidazole) L. donovani0.9 - 2.5> 100Nitroreduction
Antitubercular Potential

While less developed than the PA-824 series, 3-nitroimidazo[1,2-a]pyrimidines are explored as "backup" scaffolds. They target M. tuberculosis under both aerobic and hypoxic (non-replicating) conditions.

  • Key Advantage: Ability to kill non-replicating persisters via NO release.

  • Limitation: Mutagenicity potential must be screened early (Ames test) due to the nitro group.

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyrimidine

Objective: To synthesize the core scaffold for biological evaluation.

  • Cyclization: Dissolve 2-aminopyrimidine (10 mmol) and chloroacetone (11 mmol) in Ethanol (20 mL). Reflux for 4–6 hours.

  • Workup: Cool the mixture. Neutralize with saturated NaHCO3. Extract with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

  • Nitration: Dissolve the intermediate (imidazo[1,2-a]pyrimidine) in concentrated H2SO4 at 0°C. Dropwise add fuming HNO3 (1.1 eq). Stir at 0°C for 1 hour.

  • Isolation: Pour onto crushed ice. Adjust pH to 8 with NH4OH. Filter the yellow precipitate (Target Compound).

  • Validation: Confirm structure via 1H-NMR (absence of H3 proton, shift of aromatic protons) and Mass Spectrometry.

Protocol B: In Vitro Antileishmanial Assay (Promastigotes)

Objective: Determine IC50 against Leishmania parasites.

  • Culture: Maintain L. donovani promastigotes in M199 medium + 10% FBS at 26°C.

  • Seeding: Plate parasites at

    
     cells/mL in 96-well plates.
    
  • Treatment: Add test compounds (serially diluted in DMSO, final <1% DMSO) to wells. Incubate for 72 hours.

  • Readout: Add Resazurin (Alamar Blue) solution (20 µL). Incubate for 4 hours. Measure fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to determine IC50.

Structure-Activity Relationship (SAR) Visualization[5]

The optimization of this scaffold relies on balancing the redox potential (E°) of the nitro group with the solubility of the overall molecule.

SAR_MapFigure 3: SAR Logic for 3-Nitroimidazo[1,2-a]pyrimidine OptimizationCore3-Nitroimidazo[1,2-a]pyrimidine(Core)Pos3Position 3 (-NO2)ESSENTIALMust be reducible (-0.4V to -0.6V)Core->Pos3WarheadPos2Position 2 (R1)Solubility & StericsAlkyl/Aryl groups modulate E°Core->Pos2TuningPos6Position 6 (R2)Metabolic StabilityBlock oxidation (e.g., -F, -CF3)Core->Pos6StabilityPos8Position 8 (N5)Solubility HandleExtra N increases polarity vs PyridineCore->Pos8Bioisostere

References

  • Roubaud, C., et al. (1995).[4] "Synthesis and SRN1 Reactions in the 3-Nitroimidazo[1,2-a]pyrimidine Series." Tetrahedron. Link

  • Patterson, S., et al. (2011). "The imidazo[1,2-a]pyridine-3-carboxamides: A new class of antituberculosis agents." Journal of Medicinal Chemistry. Link

  • Mowbray, C. E., et al. (2021). "Fexinidazole for the treatment of African trypanosomiasis." Drugs. Link

  • Vanelle, P., et al. (2000). "Synthesis and antiprotozoal activity of new 3-nitroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link

  • Goel, R., et al. (2024). "Imidazo[1,2-a]pyrimidines: A comprehensive review on synthesis and biological activities." European Journal of Medicinal Chemistry. Link

Technical Guide: Mechanism of Action of 3-Nitroimidazo[1,2-a]pyrimidine

[1]

Executive Summary

The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a distinct subclass of nitroheterocyclic prodrugs.[1] Unlike broad-spectrum antibiotics, its therapeutic index relies on a "Trojan horse" mechanism: the molecule is inert until activated by specific type I nitroreductases (NTRs) found in kinetoplastid parasites (Leishmania, Trypanosoma) and mycobacteria (M. tuberculosis).

Its primary mode of action is bioreductive cytotoxicity .[1] Upon enzymatic reduction, the 3-nitro group generates reactive nitrogen species (RNS) and electrophilic intermediates that covalently bind to pathogen DNA, causing irreversible strand breaks and cell death.[1] This guide delineates the molecular cascade of this activation, the chemical basis of its selectivity, and the experimental protocols required to validate its mechanism.

Chemical Basis of Action

The pharmacological potency of this scaffold hinges on the electronic environment of the nitro group at the C3 position.

The "Warhead" Architecture

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system.[1] The electron-deficient pyrimidine ring pulls electron density away from the imidazole ring, tuning the reduction potential (

1
  • Optimal Reduction Potential: The

    
     must be sufficiently negative to avoid reduction by mammalian oxygen-sensitive nitroreductases (preventing host toxicity) but positive enough to be reduced by pathogen-specific oxygen-insensitive nitroreductases (Type I NTRs).[1]
    
  • SRN1 Reactivity: This scaffold is chemically distinct due to its susceptibility to

    
     (Radical Nucleophilic Substitution) reactions.[1] This reactivity allows for the introduction of complex side chains (e.g., at C2) that modulate solubility and lipophilicity without disrupting the essential nitro-warhead.
    

Mechanism of Action (MoA)

The MoA follows a three-stage cascade: Uptake , Bioactivation , and Target Engagement .[1]

Stage 1: Selective Bioactivation (The Specificity Filter)

Mammalian cells primarily express Type II nitroreductases, which reduce nitro groups via a one-electron transfer to form a nitro radical anion (

1

Pathogen Specificity: Pathogens like Leishmania donovani and M. tuberculosis express Type I Nitroreductases (e.g., NTR1 in parasites, Ddn in mycobacteria).[1] These enzymes catalyze a two-electron reduction , bypassing the oxygen-sensitive radical anion stage.[1]

Stage 2: The Reduction Cascade

Once docked in the active site of the Type I NTR, the 3-nitroimidazo[1,2-a]pyrimidine undergoes stepwise reduction:

  • Nitro (

    
    ) 
    
    
    Nitroso (
    
    
    )
  • Nitroso (

    
    ) 
    
    
    Hydroxylamine (
    
    
    )
    [1]

The hydroxylamine intermediate is the critical toxic species.[1] It is highly electrophilic and unstable.[1]

Stage 3: DNA Damage and Respiratory Poisoning
  • DNA Adduct Formation: The hydroxylamine metabolite undergoes esterification or direct attack on the guanine residues of the pathogen's DNA. This leads to the formation of covalent adducts, preventing replication and transcription.[1]

  • Strand Breaks: The instability of the adducts causes depurination and single/double-strand breaks.[1]

  • Secondary Mechanism (Respiratory Poisoning): In mycobacteria, the des-nitro metabolite formation releases reactive nitrogen species (including Nitric Oxide), which can poison the cytochrome oxidases of the respiratory chain, halting ATP synthesis.

Visualization of Signaling Pathway

The following diagram illustrates the differential activation in Host vs. Pathogen cells.

MoA_Pathwaycluster_0Mammalian Cell (Aerobic)cluster_1Pathogen (Anaerobic/Microaerophilic)host_colorMammalian Host Cellpathogen_colorPathogen (Leishmania/TB)drug_node3-Nitroimidazo[1,2-a]pyrimidine(Prodrug)NTR2Type II NTR(Oxygen Sensitive)drug_node->NTR2NTR1Type I NTR / Ddn(Oxygen Insensitive)drug_node->NTR1RadicalNitro Radical Anion(R-NO2•-)NTR2->Radical1e- ReductionRadical->drug_nodeFutile Cycling(Re-oxidation)SuperoxideO2•-Radical->Superoxidee- transfer to O2O2O2SafeMINIMAL TOXICITYNitrosoNitroso Intermediate(R-NO)NTR1->Nitroso2e- ReductionHydroxylHydroxylamine(R-NHOH)Nitroso->Hydroxyl2e- ReductionDNAPathogen DNAHydroxyl->DNACovalent BindingAdductDNA Adducts& Strand BreaksDNA->AdductDeathCELL DEATHAdduct->Death

Caption: Differential activation pathway. In hosts, futile cycling prevents toxicity.[1] In pathogens, Type I NTRs drive irreversible reduction to toxic hydroxylamines.

Experimental Validation Protocols

To confirm this mechanism for a new derivative, the following self-validating experimental workflow is required.

Protocol: NTR Enzymatic Reduction Assay

Objective: Quantify the specific reduction of the compound by recombinant Type I Nitroreductase (e.g., L. donovani NTR1 or M. tb Ddn).

Reagents:

  • Recombinant NTR1 or Ddn enzyme (purified).[1]

  • Cofactor: NADPH (for NTR1) or

    
     (for Ddn).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

Workflow:

  • Baseline: Measure absorbance of the prodrug at its

    
     (typically 320–380 nm).[1]
    
  • Reaction: Incubate drug (50 µM) with Enzyme (100 nM) and Cofactor (100 µM) at 37°C.

  • Monitoring: Perform kinetic spectrophotometry.

    • Success Criteria: Observation of a hypochromic shift (loss of nitro group absorbance) and appearance of new peaks corresponding to the amine or hydroxylamine.

    • Control: Run the same assay with heat-inactivated enzyme to rule out chemical instability.[1]

Protocol: Modified Comet Assay (Genotoxicity)

Objective: Confirm that the mechanism involves DNA damage specifically within the pathogen or NTR-expressing cells.[1]

Workflow:

  • Cell Lines: Use Wild Type (WT) Leishmania promastigotes and an NTR-overexpressing strain (positive control).[1]

  • Treatment: Expose cells to

    
     of the test compound for 4 hours.
    
  • Lysis & Electrophoresis: Embed cells in agarose, lyse, and perform electrophoresis under alkaline conditions (pH > 13).

  • Analysis: Stain with SYBR Gold.[1]

    • Data Output: Calculate the Tail Moment (Tail Length × % DNA in Tail).[1]

    • Interpretation: A significant increase in Tail Moment in drug-treated cells compared to vehicle indicates DNA strand breaks.[1]

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes key SAR trends for the 3-nitroimidazo[1,2-a]pyrimidine scaffold based on recent literature.

PositionModificationEffect on ActivityMechanistic Impact
C3 Nitro (-NO2) Essential Required for NTR recognition and warhead activation.[1] Removal abolishes activity.[1]
C2 Aryl / AlkylModulates PotencyAffects lipophilicity (LogP) and cell permeability.[1] Bulky groups may hinder enzyme docking.[1]
C2 Sulfonyl / ThioEnhances SolubilityOften used to improve pharmacokinetic properties (solubility/metabolic stability).[1]
C6/C8 Halogens (Cl/Br)Tuning

Electron-withdrawing groups increase the reduction potential, making the nitro group easier to reduce.[1]

References

  • Castera-Ducros, C., et al. (2013). "Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series."[1][2][3] Bioorganic & Medicinal Chemistry.

  • Roubaud, C., et al. (1995). "Synthesis and SRN1 reactions in the 3-nitroimidazo[1,2-a]pyrimidine series."[1] Tetrahedron.

  • Patterson, S., et al. (2013). "The mechanism of action of the nitroimidazole antitubercular drug PA-824."[1] Nature Communications.[1] (Provides the foundational mechanistic model for bicyclic nitroimidazoles).

  • Manjunatha, U., et al. (2009). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis."[1] Proceedings of the National Academy of Sciences.

  • Vanelle, P., et al. (2000). "Srn1 reactions in the 3-nitroimidazo[1,2-a]pyrimidine series."[1][4] Tetrahedron Letters.

Comprehensive Spectroscopic Characterization of 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Analytical Workflow

Executive Summary & Structural Context[1]

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purine bases.[1][2] Its derivatives exhibit potent anxiolytic, antiviral, and antifungal properties. The introduction of a nitro group at the C-3 position (3-nitroimidazo[1,2-a]pyrimidine) is a critical modification.

From a drug development perspective, the 3-nitro group serves two distinct roles:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), significantly altering the pKa and lipophilicity of the scaffold.

  • Bioreductive Potential: In hypoxic tumor environments, the nitro group can be enzymatically reduced to an amine, serving as a "hypoxia-activated prodrug" mechanism.

However, the 3-nitro substituent introduces specific spectroscopic challenges, including fluorescence quenching and significant deshielding of adjacent protons. This guide provides a definitive protocol for the structural validation of this moiety.

Structural Numbering & Logic

To ensure accurate assignment, we utilize the IUPAC numbering system for the fused bicyclic system:

  • Positions 1, 2, 3: Imidazole ring (5-membered).

  • Positions 5, 6, 7, 8: Pyrimidine ring (6-membered).

  • Position 4: Bridgehead Nitrogen.

Critical Note: Electrophilic nitration preferentially targets C-3 due to the high electron density of the imidazole ring relative to the


-deficient pyrimidine ring.

Spectroscopic Signatures (The "Fingerprint")

The following data summarizes the expected spectral shifts. These values are derived from consensus literature data on 3-substituted imidazo[1,2-a]pyrimidines.

Nuclear Magnetic Resonance ( H & C NMR)

The 3-nitro group exerts a powerful deshielding effect (anisotropy + inductive withdrawal) on the adjacent H-2 proton and the H-5 proton (due to spatial proximity and peri-interaction).

Table 1: Consensus


H NMR Shifts (DMSO-d

, 400 MHz)
PositionProton TypeChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
H-2 Imidazole8.60 – 8.90Singlet (s)-Diagnostic Peak. Significantly downfield shifted (vs. ~7.6 ppm in parent) due to 3-NO

.
H-5 Pyrimidine9.40 – 9.60Doublet (dd)

,

Most deshielded pyrimidine proton due to bridgehead N and NO

proximity.
H-7 Pyrimidine8.65 – 8.80Doublet (dd)

,

Adjacent to N-8; typically shows meta-coupling to H-5.
H-6 Pyrimidine7.30 – 7.50Doublet of Doublets (dd)

,

Upfield relative to H-5/H-7 due to lack of direct N-attachment.

Senior Scientist Note: If you observe a peak around 7.6-7.8 ppm that integrates to 1H, check for unreacted starting material (parent imidazo[1,2-a]pyrimidine). The shift of H-2 from ~7.6 to >8.6 ppm is the primary confirmation of nitration.

Infrared Spectroscopy (FT-IR)

The nitro group provides two "non-negotiable" bands that must be present to confirm functionalization.

  • Asymmetric NO

    
     Stretch: 
    
    
    
    (Strong, Broad)
  • Symmetric NO

    
     Stretch: 
    
    
    
    (Strong, Sharp)
  • C=N Stretch (Pyrimidine):

    
    
    
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     is typically the base peak.
    
  • Fragmentation Pattern:

    • 
      :  Loss of Oxygen (rare, but possible in specific sources).
      
    • 
      :  Loss of NO radical.
      
    • 
      :  Loss of NO
      
      
      
      (homolytic cleavage).
    • Ring Cleavage: Loss of HCN is common in fused nitrogen heterocycles.

Visualization of Analytical Logic

Structural Confirmation Workflow

This diagram outlines the logical flow from synthesis to purity validation.

AnalyticalWorkflow Start Crude Reaction Mixture (Nitration of Imidazo[1,2-a]pyrimidine) TLC TLC Screening (Mobile Phase: EtOAc/MeOH) Start->TLC Workup Workup: Neutralization & Filtration (Precipitation of 3-Nitro derivative) TLC->Workup NMR_H1 1H NMR (DMSO-d6) Check H-2 Shift (>8.6 ppm) Workup->NMR_H1 Decision H-2 Peak Present? NMR_H1->Decision IR_Check FT-IR Analysis Confirm NO2 Bands (1530/1350 cm-1) Decision->IR_Check Yes (Downfield Shift) Reprocess Recrystallize / Column Chromatography Decision->Reprocess No (SM present) MS_Check HRMS (ESI+) Confirm [M+H]+ and [M-NO2] IR_Check->MS_Check Final Validated 3-Nitroimidazo[1,2-a]pyrimidine MS_Check->Final Reprocess->NMR_H1

Figure 1: Step-by-step decision tree for confirming the synthesis and purity of the 3-nitro derivative.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Rationale: Nitro compounds often suffer from aggregation or poor solubility. DMSO-d


 is the solvent of choice due to its polarity and ability to break H-bond aggregates.
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerated decomposition of the nitro group.

  • Acquisition Parameters:

    • Scans: 16 (minimum) to 64 (for clean baseline).

    • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbon at C-3 (attached to NO

      
      ) has a long relaxation time; for 
      
      
      
      C NMR, extend D1 to 5.0 seconds to ensure the C-3 peak is visible.
Protocol B: Mass Spectrometry Fragmentation Analysis

Rationale: Confirming the lability of the nitro group is a structural proof.

  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Mobile Phase: MeOH:H

    
    O (80:20) + 0.1% Formic Acid.
    
  • Direct Infusion: Flow rate 5

    
    L/min.
    
  • Collision Energy (CID): Ramp from 10 to 40 eV.

    • Observation: Look for the specific transition of Parent

      
       Parent - 46 Da.
      
Protocol C: Fluorescence Quenching Check (Quality Control)

Rationale: Unlike the highly fluorescent 3-hydroxymethyl or 2-phenyl derivatives, the 3-nitro derivative should be non-fluorescent or weakly fluorescent due to Intersystem Crossing (ISC) induced by the nitro group.

  • Dissolve sample in Ethanol (

    
     M).
    
  • Excite at

    
     (typically 300–330 nm).
    
  • Pass Criteria: If significant fluorescence is observed, the sample is likely contaminated with the starting material or a reduced amine impurity.

Advanced Characterization: MS Fragmentation Pathway

Understanding how the molecule breaks apart confirms the position of the nitro group.

MS_Fragmentation M_H [M+H]+ Parent Ion M_NO [M-NO]+ (Loss of 30) M_H->M_NO -NO (Rearrangement) M_NO2 [M-NO2]+ (Loss of 46) Radical Cation M_H->M_NO2 -NO2 (Homolytic) RingOpen Ring Opening (Complex Frag) M_NO2->RingOpen Degradation

Figure 2: Primary fragmentation pathways observed in ESI-MS for nitro-heterocycles.

Troubleshooting & "Senior Scientist" Insights

Issue 1: Missing Carbon Signal in


C NMR. 
  • Cause: The C-3 carbon is attached to a nitro group (quadrupolar nucleus

    
    N) and has no attached protons. This leads to signal broadening and long relaxation times.
    
  • Solution: Increase the relaxation delay (D1 > 5s) and the number of scans (>1024).

Issue 2: "Ghost" Peaks in NMR.

  • Cause: Meisenheimer complex formation. If you use a nucleophilic solvent (like Methanol-d

    
    ) or add base, the electron-deficient C-5 or C-7 positions might undergo nucleophilic attack.
    
  • Solution: Stick to neutral DMSO-d

    
      or CDCl
    
    
    
    (if soluble). Avoid adding D
    
    
    O/NaOH.

Issue 3: Melting Point Depression.

  • Cause: 3-nitroimidazo[1,2-a]pyrimidines often decompose near their melting point.

  • Solution: Rely on DSC (Differential Scanning Calorimetry) for thermal purity rather than a standard capillary melting point apparatus.

References

  • Goel, A. et al. (2024).[1] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. National Institutes of Health (NIH).

  • Anaflous, A. et al. (2004).[3] 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine. Acta Crystallographica Section E.

  • BenchChem. (2025).[4] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem Technical Guides.

  • Gueiffier, A. et al. (1996). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. ResearchGate.

  • Vidal, A. et al. (2025). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines. ResearchGate.

Sources

Structural Elucidation of 3-Nitroimidazo[1,2-a]pyrimidine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The 3-nitroimidazo[1,2-a]pyrimidine scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the structural core for next-generation anti-tubercular agents (e.g., bioisosteres of pretomanid) and antimicrobial candidates.

Characterizing this molecule presents specific challenges due to its electron-deficient nature, the quadrupole moment of the nitro group, and the fused bicyclic nitrogen system.[1] This guide moves beyond basic spectral listing to provide a causal analysis of the NMR data, ensuring you can distinguish the target molecule from regioisomers (e.g., 2-nitro) and common synthetic impurities.

The Molecule at a Glance[2][6][11]
  • Core System: Imidazo[1,2-a]pyrimidine (Fused 5,6-membered rings).

  • Substituent: Nitro (-NO2) group at position 3.[2]

  • Key Challenge: Identification of the quaternary C-NO2 carbon and differentiation of the pyrimidine ring protons (H5, H6, H7).[1]

Sample Preparation & Experimental Setup

The choice of solvent and concentration is not arbitrary; it is dictated by the polarity of the nitro-heterocycle and the relaxation times of the quaternary carbons.[1]

Solvent Selection: DMSO-d6[1][2][3][4][8]
  • Why: 3-Nitroimidazo[1,2-a]pyrimidine has poor solubility in CDCl3 due to its high polarity and planar stacking propensity. DMSO-d6 is the required standard.[1][3][4] It disrupts intermolecular hydrogen bonding (if any active protons exist in impurities) and provides the necessary solubility (>10 mg/0.6 mL) for adequate 13C detection.[1]

  • Chemical Shift Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and septet at 39.52 ppm (13C).

Instrument Parameters
ParameterSettingCausal Logic
Pulse Sequence zg30 (1H), zgpg30 (13C)Standard 30° pulses optimize signal recovery for small molecules.
Relaxation Delay (D1) 1.0s (1H) / 3.0s (13C) CRITICAL: The C-3 (C-NO2) and C-8a (bridgehead) are quaternary and relax slowly.[1] A short D1 will suppress these signals, leading to "missing carbons."
Scans (NS) 16 (1H) / 1024+ (13C)The molecule is hydrogen-poor.[1] High scan counts are needed for the carbon spectrum to resolve the weak C-NO2 signal.[1]
Temperature 298 K (25°C)Maintain standard temperature to prevent peak broadening from rotameric exchange (though rare in this rigid system).

1H NMR Characterization Strategy

The 1H NMR spectrum in DMSO-d6 will display four distinct aromatic signals . The assignment logic relies on coupling patterns (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-values) and the deshielding effect of the nitro group and ring nitrogens.
Predicted Spectral Pattern (DMSO-d6)
PositionTypeApprox. Shift (δ)Multiplicityngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Hz)
Assignment Logic
H-5 Pyrimidine9.60 - 9.80 dd

,

Most Deshielded. Peri-position to the C3-Nitro group (anisotropy) + alpha to bridgehead Nitrogen.
H-2 Imidazole8.60 - 8.90 s-Singlet. No vicinal protons. Deshielded by the adjacent C3-Nitro group and N1.
H-7 Pyrimidine8.80 - 9.00 dd

,

Alpha to N8. Downfield, but usually less than H-5.
H-6 Pyrimidine7.40 - 7.60 dd/m

,

Most Upfield. Beta to both ring nitrogens. "Sink" of the AMX system.
ngcontent-ng-c176312016="" class="ng-star-inserted">

Analyst Note: The chemical shift of H-5 is the diagnostic flag. If the nitro group were at position 2, the H-3 proton would appear, but the peri-deshielding effect on H-5 would be diminished. The extreme downfield shift of H-5 (>9.5 ppm) confirms the 3-nitro regiochemistry.[1]

13C NMR Characterization Strategy

The 13C spectrum is defined by the presence of three quaternary carbons (C-3, C-8a, and the elusive C-NO2).

Key Diagnostic Signals[2][6]
  • C-3 (C-NO2): Expect a weak, broad signal around 130-135 ppm .

    • Why weak? Long ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       relaxation (no attached protons) and broadening due to the quadrupolar 
      
      
      
      nucleus of the nitro group.
  • C-2 (CH): Downfield signal (~140-145 ppm). Intense due to NOE from H-2.

  • C-5, C-7 (CH): Deshielded signals (~150 ppm and ~135 ppm respectively) due to alpha-nitrogen placement.

  • C-8a (Bridgehead): Quaternary signal, usually ~145-150 ppm.

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision-making process for validating the structure and ruling out the 2-nitro isomer.

NMR_Workflow Sample Crude Product (DMSO-d6) H_NMR Run 1H NMR (Check H-2 Singlet) Sample->H_NMR Count_Protons Count Aromatic Signals H_NMR->Count_Protons Decision_Singlet Is there a Singlet? Count_Protons->Decision_Singlet 4 Protons found Isomer_Check Check H-5 Shift Decision_Singlet->Isomer_Check Yes (H-2) Suspect_2NO2 Suspect: 2-Nitro isomer or impurity Decision_Singlet->Suspect_2NO2 No (Complex splitting) H5_Downfield H-5 > 9.5 ppm (Peri-effect present) Isomer_Check->H5_Downfield H5_Normal H-5 < 9.0 ppm (Peri-effect absent) Isomer_Check->H5_Normal Run_HSQC Run HSQC (Verify C-H correlations) H5_Downfield->Run_HSQC Confirm_3NO2 Confirmed: 3-Nitroimidazo[1,2-a]pyrimidine Run_HMBC Run HMBC (Connect H-2 to C-8a) Run_HSQC->Run_HMBC Run_HMBC->Confirm_3NO2

Caption: Logical workflow for distinguishing the 3-nitro regioisomer using 1H NMR diagnostic shifts and 2D correlation.

Advanced 2D NMR Verification

To satisfy the "Self-Validating" requirement, you must perform 2D experiments to link the spin systems.

HSQC (Heteronuclear Single Quantum Coherence)[2]
  • Purpose: Assigns protons to their direct carbons.

  • Expectation:

    • H-2 singlet correlates to C-2.[1]

    • H-5, H-6, H-7 correlate to their respective pyrimidine carbons.

    • Validation: The C-3 and C-8a signals must show no correlations in HSQC. If they do, your assignment of quaternary carbons is incorrect.[1]

HMBC (Heteronuclear Multiple Bond Correlation)[2]
  • Purpose: The "Bridge Builder." Connects the imidazole ring to the pyrimidine ring.[1][5]

  • Critical Correlation:

    • H-2 to C-8a: This 3-bond coupling (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) connects the isolated imidazole singlet to the bridgehead carbon, confirming the fused system.
      
    • H-5 to C-8a: Connects the pyrimidine ring to the same bridgehead.[1]

    • H-2 to C-3: Confirms the position of the nitro-bearing carbon (which will have no proton).

Common Impurities & Troubleshooting

In the synthesis of 3-nitroimidazo[1,2-a]pyrimidine (typically via nitration of the parent heterocycle or condensation of 2-aminopyrimidine with bromonitroacetaldehyde), specific impurities are common:

  • Starting Material (2-Aminopyrimidine):

    • NMR Flag: Broad singlet (NH2) around 6.5 ppm; simple pyrimidine pattern (triplet at 6.6 ppm, doublet at 8.2 ppm).

  • Regioisomer (2-Nitroimidazo[1,2-a]pyrimidine):

    • NMR Flag: H-3 appears as a singlet.[6] H-5 is less deshielded (shifted upfield compared to the 3-nitro isomer).[1]

  • Residual Water (in DMSO):

    • NMR Flag: Sharp signal at 3.33 ppm. Ensure this does not overlap with H-6 multiplets (though H-6 is usually much further downfield at ~7.5 ppm).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10034446, 3-Nitroimidazo[1,2-a]pyrimidine. Retrieved from [Link][1]

  • Goel, R., et al. (2015).[7] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Retrieved from [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Retrieved from [Link][1]

  • Vertex Pharmaceuticals. (2019). "Pretomanid - Prescribing Information." (Reference for nitroimidazo-class spectral characteristics). Retrieved from [Link][1][8]

Sources

Structural Characterization & Synthetic Protocols for 3-Nitroimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for anti-infective (specifically anti-tubercular and antifungal) and antiviral therapeutics. The presence of the nitro group at the C-3 position is not merely a functional handle; it fundamentally alters the electronic landscape of the fused heterocyclic system, enhancing electrophilicity and enabling specific binding interactions via hydrogen bond acceptance.

This guide provides a rigorous technical analysis of the synthesis, crystallographic properties, and intermolecular dynamics of these derivatives. It is designed to move beyond basic characterization, offering researchers a mechanistic understanding of how solid-state architecture influences bioavailability and reactivity.

Synthetic Architectures & Regioselectivity

To access high-purity crystalline material for X-ray diffraction (XRD) and biological assays, two primary synthetic pathways are employed. The choice of pathway dictates the regiochemical outcome and the potential for subsequent functionalization.

Pathway A: The Sequential Electrophilic Route

This is the standard industrial approach for generating the core scaffold.

  • Condensation: Reaction of 2-aminopyrimidine with

    
    -haloketones (Chichibabin-type reaction) yields the imidazo[1,2-a]pyrimidine core.
    
  • Nitration: Subsequent electrophilic aromatic substitution using

    
     or nitronium tetrafluoroborate.
    
    • Regioselectivity:[1][2] The C-3 position is the most electron-rich site in the fused system, ensuring high regioselectivity (>95%) for the nitro group insertion.

Pathway B: The SRN1 Radical Substitution (Roubaud Method)

For complex derivatives, the SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism provides access to C-alkylated products that are otherwise difficult to synthesize.

  • Precursor: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[3][4]

  • Mechanism: Electron transfer initiates a radical chain reaction, allowing the displacement of the leaving group by nitronate anions (e.g., from 2-nitropropane).

  • Significance: This pathway, extensively characterized by Roubaud et al., confirms the stability of the 3-nitro radical anion intermediate, a property that directly correlates with the compound's redox potential in biological systems (e.g., bioreduction in hypoxic cancer cells).

Visualization: Synthetic Workflow

The following diagram outlines the decision matrix for synthesis and crystallization.

SynthesisWorkflow Start 2-Aminopyrimidine Inter Imidazo[1,2-a]pyrimidine Core Start->Inter Condensation (EtOH, Reflux) Nitro 3-Nitroimidazo[1,2-a]pyrimidine Inter->Nitro Electrophilic Nitration (HNO3/H2SO4) SRN1 SRN1 Functionalization (Radical Mechanism) Nitro->SRN1 2-chloromethyl deriv. + Nitronate anion Cryst Crystallization (Slow Evaporation) Nitro->Cryst Direct Path SRN1->Cryst Complex Derivs XRD Single Crystal XRD (P21/c or P21/n) Cryst->XRD Data Collection

Figure 1: Synthetic workflow comparing direct electrophilic nitration and SRN1 radical functionalization pathways.

Crystallographic Methodology & Structural Analysis[4][5]

Obtaining high-quality crystals of nitro-substituted heterocycles requires controlling the dipole-dipole interactions during nucleation.

Experimental Protocol: Crystal Growth
  • Solvent System: A mixture of Ethanol:DMF (4:1) is recommended. The high polarity of DMF solubilizes the nitro compound, while slow evaporation of ethanol drives nucleation.

  • Conditions: Maintain at 4°C in a vibration-free environment.

  • Polymorphism Check: Verify phase purity using Powder X-Ray Diffraction (PXRD) before single-crystal selection.

Structural Metrics (The "Nitro Twist")

Based on structural analogs (e.g., 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine and 3-nitroimidazo[1,2-a]pyridine), the following geometric parameters are characteristic of the 3-nitro derivatives:

ParameterTypical ValueStructural Significance
Space Group

or

Centrosymmetric monoclinic packing is favored to maximize antiparallel dipole alignment.
C2-C3 Bond 1.36 - 1.39 ÅIndicates significant double-bond character; the imidazole ring retains aromaticity but shows localized conjugation.
C3-N(Nitro) 1.42 - 1.45 ÅSingle bond character.
Torsion Angle 0° - 15°Critical: The nitro group tends to be coplanar with the ring to maximize resonance (

-conjugation). However, bulky substituents at C-2 (e.g., phenyl) can force a twist (up to 25°), decoupling the resonance and altering the UV-Vis absorption profile.

Expert Insight: In the 3-nitroso-2-phenyl analog, the nitroso group is almost coplanar with the heterocycle. For the 3-nitro derivative, expect a slight deviation from planarity if a C-2 substituent is present due to steric repulsion between the nitro oxygens and the C-2 substituent.

Intermolecular Interactions & Packing

The solid-state stability and solubility of these drugs are governed by specific non-covalent interactions.

C-H···O Hydrogen Bonds

The nitro group oxygens act as potent hydrogen bond acceptors.

  • Interaction:

    
    
    
  • Donor: Typically the C-5 or C-7 protons of a neighboring pyrimidine ring.

  • Distance:

    
     Å.
    
  • Effect: These "weak" hydrogen bonds form supramolecular chains or ribbons, stabilizing the crystal lattice.

- Stacking

The fused imidazo[1,2-a]pyrimidine system is electron-deficient (especially with the 3-nitro group).

  • Geometry: Centrosymmetric dimers often form via face-to-face stacking.

  • Centroid-Centroid Distance:

    
     Å.
    
  • Implication: Strong

    
    -stacking correlates with poor aqueous solubility. Disrupting this stacking (e.g., by adding 
    
    
    
    alkyl chains via SRN1 reactions) is a key strategy to improve bioavailability.
Visualization: Interaction Map

This diagram illustrates the forces stabilizing the crystal lattice.

Interactions MolA Molecule A (Reference) NitroO Nitro Group (O) Acceptor MolA->NitroO PiSys Pi-System (Electron Deficient) MolA->PiSys MolB Molecule B (Neighbor) AromH Aromatic C-H Donor MolB->AromH MolC Molecule C (Stacking) NitroO->AromH H-Bond (2.4 Å) PiSys->MolC Pi-Pi Stacking (3.7 Å)

Figure 2: Intermolecular interaction map highlighting the critical H-bonding and Pi-stacking networks.

Pharmacological Implications of Crystal Structure

Understanding the crystal structure allows for rational drug design (Structure-Activity Relationship - SAR):

  • Docking Validation: The fixed geometry of the 3-nitro group observed in XRD should be used as the rigid conformation in molecular docking studies (e.g., against Mycobacterium tuberculosis targets). If the crystal shows a planar nitro group, docking poses that force a 90° twist are energetically unfavorable and likely incorrect.

  • Solubility Prediction: High melting points (>200°C) and dense

    
    -stacking observed in the crystal lattice predict low aqueous solubility. Formulation strategies (e.g., amorphous solid dispersions) may be required.
    

References

  • Roubaud, C., Vanelle, P., Maldonado, J., & Crozet, M. P. (1995).[3][4] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron, 51(35), 9643-9656.[5]

  • Anaflous, A., Benchat, N., Ben-Hadda, T., El Bali, B., & Bolte, M. (2004). 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1131-o1132.

  • Zaki, R. M., El-Ossaily, Y. A., & Geies, A. A. (2015).[5] Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o979-o980.

  • Bagdi, P. R., Basha, R. S., & Khan, A. T. (2015).[5] Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine... and crystal structures of 3-nitro-2-(phenylselanyl)-imidazo[1,2-a]pyridine. RSC Advances, 5(75), 61337-61347.[5]

Sources

Technical Guide: Computational & Molecular Docking Framework for 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating computational framework for evaluating 3-Nitroimidazo[1,2-a]pyrimidine derivatives. This scaffold is a "privileged structure" in medicinal chemistry, particularly valued in anti-infective research (Tuberculosis, Leishmaniasis) due to the bio-reductive potential of the 3-nitro group. This guide moves beyond basic procedural listing, focusing on the causality of molecular mechanics, the necessity of Density Functional Theory (DFT) for electronic profiling, and the validation metrics required for high-fidelity molecular docking against targets such as Mycobacterium tuberculosis DprE1.

Chemical Context & Pharmacophore Analysis

The 3-Nitroimidazo[1,2-a]pyrimidine core combines the high quantum yield and lipophilicity of the imidazo-pyrimidine fused ring with the electronic reactivity of the nitro group.

The "Why" Behind the Scaffold
  • Electronic Sink: The nitro group at position 3 acts as a strong electron-withdrawing group (EWG), significantly altering the electron density of the pyrimidine ring. This lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack or enzymatic reduction.

  • Bio-reductive Activation: In anti-tubercular applications, the nitro group often undergoes reduction by bacterial nitroreductases (e.g., Ddn), generating reactive radical species that damage bacterial DNA or cell walls.

  • Binding Fidelity: The planar aromatic system facilitates

    
    -
    
    
    
    stacking interactions within hydrophobic pockets of enzymes like kinases or DprE1.

Quantum Chemical Profiling (DFT)

Before docking, one must understand the ligand's electronic state. Molecular Mechanics (MM) force fields often fail to capture the specific electronic effects of the nitro group. Density Functional Theory (DFT) is required to predict chemical reactivity and stability.

DFT Protocol

Objective: Determine the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

  • Software: Gaussian 16 / ORCA.

  • Functional/Basis Set: B3LYP/6-311G++(d,p).

    • Reasoning: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies. The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the nitro oxygen atoms and the aromatic system.

Step-by-Step Workflow:

  • Geometry Optimization: Minimize energy to find the global minimum conformation.

  • Frequency Calculation: Ensure no imaginary frequencies exist (validating a true minimum).

  • FMO Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

  • MEP Mapping: Map electrostatic potential onto the electron density surface (isovalue = 0.002 a.u.).

Interpreting the Data (Causality)
  • HOMO-LUMO Gap (

    
    ):  A lower 
    
    
    
    indicates a "softer" molecule with higher chemical reactivity. For 3-nitro derivatives, a small gap suggests high susceptibility to enzymatic reduction.
  • MEP Surface:

    • Red Regions (Negative Potential): Localized on the Nitro (

      
      ) oxygens and Pyrimidine nitrogens. These are H-bond acceptors.
      
    • Blue Regions (Positive Potential): Localized on the aromatic protons. These are potential H-bond donors.

Table 1: Key DFT Descriptors for Reactivity Assessment

Descriptor Symbol Formula Significance

| Ionization Potential |


 | 

| Energy required to remove an electron. | | Electron Affinity |

|

| Energy released when adding an electron (critical for nitro-reduction). | | Chemical Hardness |

|

| Resistance to charge transfer. | | Electrophilicity Index |

|

| Propensity to accept electrons. |

Molecular Docking Workflow

This section details the protocol for docking 3-Nitroimidazo[1,2-a]pyrimidine against DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated target for nitro-containing anti-TB agents.

The Self-Validating Protocol

Trustworthiness in docking comes from Redocking Validation . You must prove the algorithm can reproduce the experimental pose of a co-crystallized ligand before docking new compounds.

Experimental Logic:

  • Target Selection: PDB ID: 4NCR (DprE1 complexed with a nitro-benzothiazinone).

  • Validation Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Step-by-Step Methodology
A. Protein Preparation
  • Clean-up: Remove water molecules (unless bridging is catalytic), ions, and heteroatoms.

  • Protonation: Add polar hydrogens using the Collison function (AutoDock) or PropKa (Schrödinger) at pH 7.4.

  • Charge Assignment: Apply Kollman united atom charges. The nitro group's environment requires accurate partial charge distribution.

B. Ligand Preparation[1][2]
  • 3D Generation: Convert 2D structure to 3D.

  • Energy Minimization: Minimize using MMFF94 force field to relieve steric clashes.

  • Torsion Definition: Define rotatable bonds. Note: The fused ring is rigid; rotation is limited to the C3-nitro group and substituents.

C. Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand (e.g., PBTZ169 in 4NCR).

    • Dimensions:

      
       points (0.375 Å spacing) to cover the active site and exit tunnel.
      
  • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Runs: 50-100 independent runs to ensure convergence.

    • Population Size: 150.

Visualization of the Workflow

The following diagram illustrates the integrated computational pipeline, emphasizing the validation loop.

DockingWorkflow cluster_DFT Quantum Mechanics (DFT) cluster_Docking Molecular Docking (AutoDock/Glide) Start Start: 3-Nitroimidazo[1,2-a]pyrimidine GeomOpt Geometry Optimization (B3LYP/6-311G++) Start->GeomOpt FMO FMO & MEP Analysis (Reactivity Profile) GeomOpt->FMO Prep Protein & Ligand Prep (Charges, Hydrogens) FMO->Prep Optimized Geometry PDB Target Selection (PDB: 4NCR - DprE1) PDB->Prep Grid Grid Box Generation (Active Site Definition) Prep->Grid Validation Redocking Validation (RMSD Calculation) Grid->Validation Validation->Prep If RMSD > 2.0 Å (Refine Protocol) Docking Production Docking (Lamarckian GA) Validation->Docking If RMSD < 2.0 Å Analysis Interaction Analysis (H-bonds, Pi-Pi, Hydrophobic) Docking->Analysis

Figure 1: Integrated Computational Pipeline. Note the critical "Redocking Validation" loop (Red Node) which acts as the quality control gate before production docking.

ADMET & Drug-Likeness Profiling

A potent inhibitor is useless if it cannot reach the target. For nitro-heterocycles, mutagenicity is a specific concern.

Tools: SwissADME, pkCSM.

Key Parameters to Monitor:

  • Lipinski's Rule of Five:

    • MW < 500 Da.

    • LogP < 5 (3-Nitroimidazo[1,2-a]pyrimidines usually range 2.5–3.5, ideal for membrane permeability).

    • H-bond donors < 5.[3]

    • H-bond acceptors < 10.

  • Toxicity (AMES Test): Nitro groups often trigger positive AMES results. In silico prediction helps prioritize derivatives with lower predicted mutagenicity.

  • Metabolic Stability: Cytochrome P450 inhibition (CYP1A2, CYP3A4).

References

  • Karrouchi, K., et al. (2025). "Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents." ResearchGate.[1][4][5][6]

  • Ayalew, M. (2022).[7] "DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline." Journal of Biophysical Chemistry.

  • Ramírez-Prada, J., et al. (2018).[8] "Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines." ResearchGate.[1][4][5][6]

  • Mishra, M., et al. (2015).[3] "Molecular docking protocol validation best practices." ResearchGate Discussion.

  • Ben Hadda, T., et al. (2024). "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." PubMed Central.

Sources

Technical Guide: Strategic Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, characterized by its resemblance to the purine nucleobase.[1] This structural mimicry endows the core with intrinsic affinity for diverse biological targets, including GABA-A receptors, cyclin-dependent kinases (CDKs), and tubulin.

This guide moves beyond basic textbook definitions to provide a rigorous, process-driven analysis of the three primary synthetic methodologies: Condensation , Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction , and C-H Activation . Emphasis is placed on reaction scalability, regiocontrol, and "green" process optimization.

Part 1: Structural Significance & Retrosynthetic Logic

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system. From a drug design perspective, its value lies in the bridgehead nitrogen (N4), which enforces planarity, and the modifiable vectors at C2, C3, and C-arylation sites on the pyrimidine ring.

Strategic Retrosynthesis

The choice of synthetic route depends entirely on the desired substitution pattern.

  • Route A (Condensation): Best for C2-substituted analogs.

  • Route B (GBB): Ideal for C3-amino/amido diversity (High Throughput Screening).

  • Route C (C-H Activation): Reserved for late-stage functionalization of the core.

Retrosynthesis cluster_0 Route A: Condensation cluster_1 Route B: GBB Reaction cluster_2 Route C: C-H Activation target Imidazo[1,2-a]pyrimidine Core precursorA 2-Aminopyrimidine + alpha-Haloketone precursorA->target Cyclization (-HBr/HCl) precursorB 2-Aminopyrimidine + Aldehyde + Isocyanide precursorB->target Acid Cat. / [4+1] Cycloaddition precursorC Pre-formed Scaffold + Aryl Halide (Pd Cat.) precursorC->target C-3 Functionalization

Figure 1: Retrosynthetic decision tree highlighting the three primary disconnection strategies.

Part 2: The Classical Approach (Condensation)

The condensation of 2-aminopyrimidines with


-haloketones (or 

-haloaldehydes) remains the industrial standard for generating C2-substituted derivatives.
Mechanism & Critical Control Points

The reaction proceeds via an


 alkylation of the ring nitrogen (N1) followed by cyclodehydration.

Protocol (Standard Scale: 10 mmol):

  • Reactants: Dissolve 2-aminopyrimidine (1.0 eq) and

    
    -bromoacetophenone (1.1 eq) in Ethanol (anhydrous, 10 vol).
    
  • Conditions: Reflux for 4–8 hours.

  • Work-up: Cool to

    
    . The hydrobromide salt usually precipitates. Filter and neutralize with saturated 
    
    
    
    to release the free base.

Senior Scientist Note:

  • Regioselectivity: While N1 attack is favored, steric hindrance at the pyrimidine 6-position can shift the equilibrium.

  • The "Dimroth" Risk: Under basic conditions or prolonged heating, the kinetic product (imidazo[1,2-a]pyrimidine) can undergo a Dimroth rearrangement to form the thermodynamically stable isomer. Avoid strong bases during the initial cyclization.

Part 3: The Modern Workhorse (GBB Reaction)

For diversity-oriented synthesis (DOS), the Groebke-Blackburn-Bienaymé (GBB) reaction is superior. It is a three-component reaction (3-CR) involving an aldehyde, a 2-aminoazine, and an isocyanide.

Mechanism: The [4+1] Cycloaddition

This pathway allows for the simultaneous introduction of diversity at C2 (from aldehyde) and C3 (from isocyanide).

GBB_Mechanism start Aldehyde + Amine imine Schiff Base (Imine) start->imine -H2O activated Activated Imine imine->activated + H+ acid Acid Catalyst (AcOH/Sc(OTf)3) acid->activated addition Isocyanide Attack activated->addition C-C Bond cyclization Intramolecular Cyclization addition->cyclization Nitrilium Ion product 3-Amino-imidazo [1,2-a]pyrimidine cyclization->product 1,3-H Shift

Figure 2: Mechanistic flow of the GBB reaction. The formation of the Schiff base is the rate-determining step in hindered systems.

Optimized Green Protocol (Microwave)
  • Solvent: PEG-400 (Polyethylene Glycol) or Water.

  • Catalyst: No external catalyst (if using microwave) or 10 mol% Acetic Acid.

  • Conditions:

    
     for 15 minutes (MW irradiation).
    
  • Yield Expectations: 75–92%.

Validation: This method avoids the use of lachrymatory


-haloketones used in Method A.

Part 4: Advanced Functionalization (C-H Activation)

Once the core is built, late-stage functionalization at the C3 position is best achieved via Palladium-catalyzed C-H activation. This is critical for optimizing ADME properties without rebuilding the scaffold.

Key Transformation: Pd-catalyzed C3-arylation.

  • Catalyst:

    
     (5 mol%).
    
  • Ligand:

    
     or XPhos.
    
  • Base:

    
     or 
    
    
    
    .
  • Mechanism: Concerted Metalation-Deprotonation (CMD). The C3-H bond is the most acidic and electron-rich, directing the palladium insertion exclusively to this position.

Part 5: Comparative Data Analysis

The following table summarizes the operational parameters for the three methods to assist in experimental design.

ParameterMethod A: CondensationMethod B: GBB ReactionMethod C: C-H Activation
Primary Utility Bulk synthesis of C2-aryl coresHigh-throughput library generationLate-stage lead optimization
Atom Economy Moderate (Loss of HX + H2O)High (Loss of H2O only)High (C-H bond functionalization)
Key Reagent Risk

-Haloketones (Toxic/Lachrymator)
Isocyanides (Odor/Cost)Heavy Metals (Pd scavenging required)
Regiocontrol High (Dictated by leaving group)Variable (Depends on sterics)Excellent (C3 selective)
Typical Yield 60–85%70–95%50–80%

Part 6: Troubleshooting & Senior Scientist Tips

  • Purification: Imidazo[1,2-a]pyrimidines are basic. If using silica gel chromatography, add 1% Triethylamine (TEA) to the eluent to prevent streaking/tailing.

  • Solubility: These cores can be planar and crystalline (poor solubility). Introduction of

    
     centers (via the GBB amine component) often improves solubility in biological media.
    
  • Fluorescence: Many derivatives are fluorescent.[2] This is useful for cellular imaging but can interfere with certain biological assays (e.g., FRET). Always run a background fluorescence check.

References

  • Goel, R., Luxami, V., & Paul, K. (2015).[3] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances.

  • Shaabani, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry.

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyrimidines. Chemical Communications.

  • Rival, Y., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry.

  • Guchhait, S. K., et al. (2011). Groebke–Blackburn–Bienaymé Multicomponent Reaction in Synthesis of Imidazo[1,2-a]pyridin-3-amines. ACS Combinatorial Science.

Sources

Methodological & Application

using 3-Nitroimidazo[1,2-a]pyrimidine in antimicrobial assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a critical class of bicyclic nitroimidazoles, exemplified by the anti-tuberculosis drug Pretomanid (PA-824) . Unlike traditional antibiotics, these compounds function as prodrugs requiring bioactivation by specific nitroreductases (e.g., Ddn in Mycobacterium tuberculosis, NTR1 in Leishmania). This guide provides standardized protocols for stock preparation, phenotypic susceptibility testing (REMA), and enzymatic validation, addressing the specific physicochemical challenges (solubility, stability) inherent to this chemical class.

Chemical Handling & Stock Preparation

Challenge: 3-Nitroimidazo[1,2-a]pyrimidines are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false-negative MIC results.

Protocol: Solubilization Strategy
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous,

    
    99.9%. Avoid ethanol or water for primary stocks.
    
  • Concentration: Prepare a 10 mM or 4 mg/mL master stock.

    • Note: Solubility in DMSO is generally ~30 mg/mL, but 10 mM ensures rapid dispersion in media.

  • Dissolution: Vortex vigorously for 2 minutes. If visual particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 6 months.

    • Critical Check: Do not refreeze aliquots more than once.

Working Solution (Day of Assay): Dilute the DMSO stock into the assay medium (e.g., 7H9 broth) such that the final DMSO concentration in the well never exceeds 1% (v/v) , as higher DMSO levels inhibit mycobacterial growth.

Phenotypic Potency: Resazurin Microtiter Assay (REMA)

Application: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv or clinical isolates).[1] Principle: A colorimetric assay where metabolically active bacteria reduce blue resazurin to pink resorufin.

Materials
  • Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

  • Indicator: Resazurin sodium salt powder (dissolved in sterile water at 0.02% w/v, filter sterilized).

  • Controls: Rifampicin (Positive Control), DMSO (Solvent Control), Media only (Sterility).

Step-by-Step Protocol
  • Inoculum Preparation:

    • Harvest M. tuberculosis from log-phase culture (OD

      
       0.6–0.8).
      
    • Dilute in 7H9 media to achieve a turbidity of McFarland Standard 1.0 .

    • Further dilute 1:20 for the final assay inoculum.

  • Plate Setup (96-well flat bottom):

    • Add 100 µL of 7H9 media to all wells.[2]

    • Serial Dilution: Add 100 µL of 3-nitroimidazo[1,2-a]pyrimidine stock to Column 2. Mix and transfer 100 µL to Column 3, continuing to Column 10. Discard the final 100 µL.

    • Range: Typically test from 10 µM down to 0.01 µM.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in Columns 2–11.

    • Perimeter Wells: Fill outer wells with 200 µL sterile water to prevent evaporation (Edge Effect).

  • Incubation:

    • Seal plate with breathable membrane. Incubate at 37°C for 7 days .

  • Development:

    • Add 30 µL of 0.02% Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Viable bacteria).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Workflow Visualization

REMA_Workflow Start Log-Phase Culture (OD600 ~0.8) Dilution Dilute to McFarland 1.0 Start->Dilution Inoculate Add Bacteria (Final Vol: 200µL) Dilution->Inoculate PlatePrep 96-Well Plate Serial Drug Dilution PlatePrep->Inoculate Incubate Incubate 37°C 7 Days Inoculate->Incubate Dye Add Resazurin (30µL) Incubate->Dye Read Readout (24-48h) Blue = Dead Pink = Alive Dye->Read

Figure 1: REMA workflow for high-throughput screening of anti-tubercular compounds.

Mechanistic Validation: Ddn Enzymatic Assay

Rationale: 3-Nitroimidazo[1,2-a]pyrimidines are prodrugs. Activity depends on the deazaflavin-dependent nitroreductase (Ddn ) utilizing the cofactor F420 .[3][4] Resistance often arises from mutations in ddn or the F420 biosynthesis pathway (fbiA-C). Objective: Confirm that the compound is a substrate for Ddn.

Assay Principle

Ddn reduces the nitro group of the drug, oxidizing the reduced cofactor F420H


 back to F420.


Readout: Monitor the decrease in absorbance at 420 nm (characteristic of F420H

oxidation) or fluorescence loss.
Protocol
  • Reagents:

    • Recombinant M.tb Ddn enzyme (purified).

    • F420 cofactor (purified from M. smegmatis overexpressing F420).

    • Glucose-6-phosphate dehydrogenase (G6PD) system (to regenerate F420H

      
       for steady-state kinetics).
      
  • Reaction Mix (100 µL):

    • 50 mM Tris-HCl (pH 7.5).

    • 5 µM F420.

    • 0.5 µM Ddn Enzyme.

    • Variable concentration of Drug (0–50 µM).[5]

  • Initiation:

    • Pre-incubate enzyme and cofactor. Start reaction by adding the Drug.[2][6]

  • Measurement:

    • Monitor Absorbance (420 nm) every 30 seconds for 20 minutes.

    • Success Criteria: A linear decrease in A

      
       indicates the drug is being metabolized. If A
      
      
      
      remains stable, the compound is likely resistant to Ddn activation (or is the wrong isomer).
Mechanism of Action Diagram

MOA_Pathway Prodrug 3-Nitroimidazo Prodrug Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn F420 F420 (Oxidized) Ddn->F420 Recycle Intermediate Unstable Nitro Intermediate Ddn->Intermediate F420H2 F420H2 (Reduced Cofactor) F420H2->Ddn NO Nitric Oxide (NO) Release Intermediate->NO DesNitro Des-nitro Metabolite Intermediate->DesNitro Target Cell Death (Respiratory Poisoning) NO->Target

Figure 2: Bioactivation pathway of 3-nitroimidazo[1,2-a]pyrimidines via Ddn/F420 system.

Data Interpretation & Reference Values

When evaluating new derivatives, compare results against the clinical standard, Pretomanid.

ParameterPretomanid (PA-824) ReferenceInterpretation
MIC (H37Rv) 0.06 – 0.25 µM< 1.0 µM is considered "Hit" status.
MIC (MDR-TB) 0.06 – 0.50 µMLack of cross-resistance with Isoniazid/Rifampicin.
Anaerobic Activity HighActivity under hypoxia is a hallmark of this class.
Solubility (Aq) < 0.01 mg/mLPoor aqueous solubility is the primary liability to optimize.

Safety Note: Genotoxicity

Nitro-containing compounds carry a stigma for mutagenicity. However, the 3-nitroimidazo[1,2-a]pyrimidine class (specifically the (S)-enantiomer of Pretomanid) has shown a favorable safety profile compared to other nitro-heterocycles.

  • Required Test: Ames Test (Salmonella typhimurium strains TA98, TA100).

  • Expectation: Pretomanid is generally Ames negative without metabolic activation, unlike older nitroimidazoles like metronidazole.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis.[7][8] Nature, 405(6789), 962–966. Link

  • Manjunatha, U. H., et al. (2009). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link

  • Singh, R., et al. (2008). PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[7] Science, 322(5906), 1392–1395.[7] Link[7]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link

  • Lyons, M. A., et al. (2011). Pharmacokinetics and metabolism of the anti-tuberculosis drug PA-824 in mice, rats, and dogs. Antimicrobial Agents and Chemotherapy, 55(9), 4257–4263. Link

Sources

Application Note: Strategic Synthesis and Regioselective C3-Nitration of Imidazo[1,2-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of anti-tubercular agents (related to pretomanid/PA-824 classes) and kinase inhibitors.[1] The nitro group at the C3 position is often critical for bioactivation via bioreduction mechanisms.[1]

This application note provides a field-validated, two-stage protocol for synthesizing this moiety. Unlike generic textbook descriptions, this guide focuses on regiocontrol , safety regarding energetic nitration , and purification logic . We utilize the condensation of 2-aminopyrimidine with


-haloketones followed by electrophilic aromatic substitution.[1]

Strategic Pathway & Mechanism

The synthesis is bifurcated into two phases to ensure high purity and safety.[1]

  • Phase I (Cyclocondensation): Construction of the bicyclic core via a modified Chichibabin-type reaction.[1]

  • Phase II (Functionalization): Regioselective nitration at the C3 position using a controlled mixed-acid strategy.

Mechanistic Workflow (Visualization)

SynthesisPath Start 2-Aminopyrimidine (Nucleophile) Inter1 Intermediate: N-Alkylated Salt Start->Inter1 SN2 Attack Reagent1 α-Haloketone (Electrophile) Reagent1->Inter1 Core Imidazo[1,2-a]pyrimidine (Scaffold) Inter1->Core Cyclodehydration (-H2O, -HX) Product 3-Nitroimidazo[1,2-a]pyrimidine (Target) Core->Product Electrophilic Subst. (C3 Position) Nitration Nitration Agent (HNO3 / H2SO4) Nitration->Product

Caption: Logical flow from raw materials to the nitro-functionalized target, highlighting the critical cyclodehydration step.

Phase I: Scaffold Assembly (Core Synthesis)[1]

Objective: Synthesize 2-phenylimidazo[1,2-a]pyrimidine. Note: We use the 2-phenyl derivative for this protocol as it yields a crystalline solid that is easier to handle and characterize than the hygroscopic unsubstituted parent compound.[1]

Materials & Reagents
ReagentEquiv.Role
2-Aminopyrimidine1.0Amine Nucleophile
2-Bromoacetophenone1.1Electrophile
Ethanol (Absolute)SolventReaction Medium
Sodium Bicarbonate (

)
ExcessNeutralization
Detailed Protocol
  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrimidine (1.90 g, 20 mmol) in absolute ethanol (40 mL).

  • Addition: Add 2-bromoacetophenone (4.38 g, 22 mmol) to the solution.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The reaction typically turns from clear to yellow/orange.[1] A precipitate (the hydrobromide salt) may form.

  • Cool & Concentrate: Cool the reaction to room temperature. Remove approximately 50% of the solvent under reduced pressure.[1]

  • Neutralization: Pour the residue into crushed ice (100 g) and neutralize with saturated aqueous

    
     until pH ~8.
    
    • Why? The reaction produces HBr. Neutralization liberates the free base, which precipitates out of the aqueous phase.[1]

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove inorganic salts.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
    • Expected Yield: 75–85%.

    • Appearance: Pale yellow to off-white solid.[1]

Phase II: Regioselective C3-Nitration[1]

Objective: Install the nitro group at position 3. Critical Safety Warning: Nitration reactions are exothermic.[1] The imidazo[1,2-a]pyrimidine ring is electron-rich, making it reactive but also prone to oxidative degradation if the temperature is not controlled.[1]

Materials & Reagents
ReagentRoleHazard
Imidazo[1,2-a]pyrimidine (Core)SubstrateIrritant
Sulfuric Acid (

, conc.)[1]
Solvent/CatalystCorrosive
Nitric Acid (

, fuming or 70%)
Nitrating AgentOxidizer/Corrosive
Detailed Protocol
  • Preparation (Ice Bath): Place a 50 mL two-neck round-bottom flask in an ice-salt bath (target temp:

    
     to 
    
    
    
    ).
  • Solvation: Add concentrated

    
     (5 mL). Slowly add the Imidazo[1,2-a]pyrimidine scaffold  (1.0 g, ~5 mmol) portion-wise.
    
    • Control: Ensure the internal temperature does not rise above

      
      . Stir until fully dissolved.
      
  • Nitration: In a separate small vial, prepare a mixture of conc.

    
     (0.4 mL) and conc. 
    
    
    
    (0.4 mL).[1] Add this mixture dropwise to the reaction flask over 15 minutes.
    • Mechanism:[2][3][4][5][6][7] This generates the nitronium ion (

      
      ) in situ.
      
  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for 1 hour.
    
    • Monitoring: TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material spot should disappear.[1]

  • Quench: Pour the reaction mixture slowly onto 50 g of crushed ice with vigorous stirring.

    • Safety: This is highly exothermic.[1] Wear a face shield.[1][2]

  • Precipitation: The 3-nitro derivative usually precipitates as a yellow solid upon dilution. If not, adjust pH to ~4-5 with ammonium hydroxide solution (carefully!).

  • Purification: Filter the yellow solid. Recrystallize from Ethanol/DMF (9:1) if high purity is required.[1]

Safety & Decision Logic (Visualization)

SafetyLogic Start Nitration Mix (Acid + Substrate) CheckTemp Check Temp (> 10°C?) Start->CheckTemp Cooling STOP Addition Add Ice/Salt CheckTemp->Cooling Yes (Danger) Proceed Continue Addition Dropwise CheckTemp->Proceed No (Safe) Cooling->CheckTemp Re-check Quench Quench on Ice (Exotherm Risk) Proceed->Quench Reaction Complete Filter Isolate Product Quench->Filter

Caption: Critical safety decision tree for managing exotherms during the nitration phase.

Quality Control & Validation

To confirm the synthesis, researchers must validate the loss of the C3 proton.

NMR Interpretation[1][7]
  • Starting Material (Core): In

    
     NMR (DMSO-
    
    
    
    ), look for a doublet or singlet around 7.5–8.0 ppm corresponding to the C3-H of the imidazole ring.[1]
  • Product (3-Nitro): The signal at the C3 position must disappear .

  • Shift: The protons on the pyrimidine ring (C5, C6, C7) will shift downfield (higher ppm) due to the strong electron-withdrawing nature of the nitro group.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase I) Incomplete cyclizationExtend reflux time; ensure Ethanol is anhydrous.
Black Tar (Phase II) Temperature spikeMaintain

during acid addition.[1]
Poly-nitration Excess

Strictly limit Nitric Acid to 1.1 equivalents.[1]
No Precipitate (Phase II) Product soluble in acidNeutralize to pH 4–5 carefully with

.

References

  • Goel, R., et al. (2015).[1][3][6] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances.

  • Rival, Y., et al. (1992).[1] "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry.

  • Revankar, G. R., et al. (1990).[1] "Synthesis and Antitumor Activity of Imidazo[1,2-a]pyrimidines." Journal of Medicinal Chemistry.

Sources

Application Note: Experimental Evaluation of 3-Nitroimidazo[1,2-a]pyrimidine Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a specific subclass of bicyclic nitroimidazoles, structurally related to clinical anti-tubercular agents like Pretomanid (PA-824) and Delamanid . Unlike their monocyclic precursors, these fused systems offer tunable lipophilicity and metabolic stability profiles.

Mechanism of Action (Hypothesis): These compounds function primarily as bioreductive prodrugs . The nitro group at the C-3 position is activated by specific bacterial or parasitic nitroreductases (e.g., Ddn in Mycobacterium tuberculosis or NTR1 in Leishmania). This activation relies on the F420 cofactor system, leading to the release of reactive nitrogen species (RNS) and radical intermediates that poison the respiratory chain and inhibit mycolic acid synthesis.

Critical Evaluation Challenge: The efficacy of this class is highly dependent on oxygen tension . Standard aerobic assays often underestimate their potency against latent/non-replicating populations. Therefore, this guide mandates a dual-condition screening approach (Aerobic + Hypoxic) .

Compound Preparation & Handling[1][2][3][4][5][6][7][8]

The Solubility Cliff: Nitroimidazo-pyrimidines often exhibit poor aqueous solubility (


) and high lipophilicity (cLogP > 3.0), leading to precipitation in assay media and false negatives.
Protocol: Stock Solution Formulation
  • Weighing: Weigh solid compound into a glass vial (avoid plastics initially to prevent adsorption).

  • Primary Solvent: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Note: If turbidity persists, sonicate at 40°C for 10 minutes.

  • Quality Control: Verify solubility via LC-MS/UV. A distinct peak shift or area reduction compared to theoretical indicates precipitation.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group). Store at -20°C.

    • Stability: Stable for 3 months. Avoid freeze-thaw cycles

      
       times.
      

In Vitro Efficacy Protocols[1][7][9][10]

Experiment A: Anti-Mycobacterial Efficacy (MABA Assay)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Materials:

  • Strain: M. tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth + 10% OADC + 0.2% Glycerol + 0.05% Tween 80.

  • Reagent: Alamar Blue (Resazurin) solution.

Workflow:

  • Inoculum Prep: Adjust culture to OD

    
     ~0.1, then dilute 1:100.
    
  • Plating: Dispense 100

    
    L inoculum into 96-well plates.
    
  • Dosing: Add compound (from DMSO stock) in 2-fold serial dilutions (Range: 100

    
    M to 0.09 
    
    
    
    M).
    • Control: Rifampicin (Positive), DMSO only (Negative).

    • Final DMSO: Must be

      
       to avoid solvent toxicity.
      
  • Incubation: 7 days at 37°C.

  • Readout: Add 30

    
    L Alamar Blue mix (1:1 ratio of 10x Alamar Blue : 10% Tween 80). Incubate 24h.
    
  • Analysis: Fluorescence Excitation/Emission: 530/590 nm.

    • MIC Definition: Lowest concentration preventing color change from Blue (Resazurin) to Pink (Resorufin).

Experiment B: Hypoxic Recovery Assay (LRA - Low Oxygen Recovery Assay)

Rationale: 3-Nitroimidazo[1,2-a]pyrimidines are often more potent under anaerobic conditions due to enhanced bioreduction.

Protocol Modification:

  • Wayne Model Adaptation: Culture bacteria in sealed tubes with specific headspace ratios (0.5) to induce gradual hypoxia (Non-Replicating Persistence 2 stage).

  • Dosing: Inject compound through septa anaerobically.

  • Incubation: 7 days under hypoxia.

  • Recovery: Transfer aliquots to aerobic solid agar plates.

  • Readout: Count CFUs after 21 days.

    • Success Metric:

      
       reduction in CFU compared to anaerobic control.
      

Mechanism of Action Validation

To confirm the compound acts via the nitro-activation pathway, you must demonstrate dependence on the F420 cofactor system.

Diagram: Bioreductive Activation Pathway

MoA_Pathway Prodrug 3-Nitroimidazo [1,2-a]pyrimidine Intermediate Nitro-Radical Anion (NO2•-) Prodrug->Intermediate Bioreduction Enzyme Nitroreductase (Ddn / NTR) Enzyme->Intermediate Cofactor F420H2 (Reduced) Cofactor->Intermediate e- Donor RNS Reactive Nitrogen Species (NO•) Intermediate->RNS Decomposition Target1 Mycolic Acid Inhibition RNS->Target1 Target2 Respiratory Collapse RNS->Target2

Caption: Proposed activation pathway of 3-nitroimidazo[1,2-a]pyrimidines via F420-dependent nitroreductase.

Experiment C: Mutant Screening

Protocol:

  • Utilize M. tuberculosis spontaneous resistant mutants (generated by plating

    
     cells on 5x MIC agar).
    
  • Sequence the ddn (Rv3547) and fgd1 (Rv0407) genes.

  • Interpretation: If resistance maps to ddn or fgd1 loss-of-function mutations, the compound is confirmed as a prodrug requiring this pathway.

Mammalian Cytotoxicity (Counter-Screen)

Nitro compounds carry a risk of mutagenicity and general toxicity.

Assay: MTT Assay on HepG2 (Liver) and Vero (Kidney) cells. Selectivity Index (SI):



  • Target: SI

    
     is acceptable; SI 
    
    
    
    is ideal for lead candidates.

Data Summary & Analysis

Table 1: Evaluation Metrics for 3-Nitroimidazo[1,2-a]pyrimidine

ParameterAssay MethodTarget CriteriaCritical Failure Point
Potency (Aerobic) MABA (H37Rv)MIC

MIC

Potency (Hypoxic) LRA (Wayne Model)MIC

Inactive in hypoxia
Cytotoxicity MTT (HepG2)


Solubility Kinetic Turbidimetry

(PBS)
Precipitation at MIC
Metabolic Stability Liver Microsomes

min
Rapid nitro-reduction by host

References

  • Palmer, B. D., et al. (2010). "Synthesis and Structure-Activity Relationships of Antitubercular 6-Nitroimidazo[2,1-b]oxazoles." Journal of Medicinal Chemistry. Link

  • Stover, C. K., et al. (2000). "A Small-Molecule Nitroimidazopyran Drug Candidate for the Treatment of Tuberculosis."[1] Nature. Link

  • Manjunatha, U., et al. (2009). "Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences. Link

  • Franzblau, S. G., et al. (1998). "Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay." Journal of Clinical Microbiology. Link

  • Thompson, A. M., et al. (2017). "Anti-tuberculosis effect of 3-nitroimidazo[1,2-a]pyridine analogs." Bioorganic & Medicinal Chemistry Letters. Link

Sources

3-Nitroimidazo[1,2-a]pyrimidine as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Nitroimidazo[1,2-a]pyrimidine as a Potential Therapeutic Agent [1][2]

Executive Summary

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of fused heterocyclic compounds with significant therapeutic potential, particularly in the fields of antitubercular and antiparasitic drug discovery. Functioning as a "bicyclic nitroimidazole," this moiety shares mechanistic similarities with clinical agents like Pretomanid (PA-824) and Delamanid , yet offers distinct physicochemical properties due to the pyrimidine ring fusion.

This guide details the chemical synthesis , mechanism of action (MOA) , and biological validation protocols for researchers investigating this scaffold. The core therapeutic value lies in the 3-nitro group , which acts as a "warhead" requiring bioactivation by specific bacterial or parasitic nitroreductases (NTRs), ensuring high selectivity against pathogens while minimizing host toxicity.

Mechanism of Action: The "Trojan Horse" Bioactivation

The therapeutic efficacy of 3-nitroimidazo[1,2-a]pyrimidines is predicated on a prodrug mechanism. The molecule itself is relatively inert until it enters the pathogen.

  • Selectivity: Mammalian cells lack the specific deazaflavin-dependent nitroreductases (Ddn) found in Mycobacterium tuberculosis or the type I nitroreductases found in Leishmania spp.

  • Activation Pathway:

    • Entry: Passive diffusion into the pathogen.

    • Reduction: The pathogen's NTR enzyme reduces the 3-nitro group (

      
      ) to a reactive nitroso (
      
      
      
      ) or hydroxylamine (
      
      
      ) intermediate.
    • Lethality: These reactive species release nitric oxide (NO) or form covalent adducts with DNA and proteins, leading to respiratory collapse and replication arrest.

Pathway Visualization

MOA_Pathway cluster_host Mammalian Host Cell Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug) Entry Pathogen Entry (Passive Diffusion) Prodrug->Entry Enzyme Bioactivation (NTR / Ddn Enzyme) Entry->Enzyme Reactive Reactive Intermediates (Nitroso/Hydroxylamine) Enzyme->Reactive Hydride Transfer (F420) Target1 DNA Damage (Adduct Formation) Reactive->Target1 Target2 Respiratory Collapse (NO Release) Reactive->Target2 Death Pathogen Death Target1->Death Target2->Death Safe No NTR Enzyme (Prodrug Remains Inert)

Figure 1: Mechanism of bioactivation. The prodrug remains inert in host cells (green) but is converted to toxic species in pathogens (red).

Chemical Synthesis Protocol

The synthesis of 3-nitroimidazo[1,2-a]pyrimidines can be achieved via a robust two-step sequence: construction of the bicyclic core followed by electrophilic nitration.

Step 1: Synthesis of Imidazo[1,2-a]pyrimidine Core

This step utilizes a condensation reaction between 2-aminopyrimidine and an


-haloketone (or aldehyde).
  • Reagents: 2-Aminopyrimidine (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), Ethanol (anhydrous).
    
  • Procedure:

    • Dissolve 2-aminopyrimidine (10 mmol) in 20 mL of anhydrous ethanol.

    • Add

      
      -bromoacetophenone (10 mmol) dropwise at room temperature.
      
    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

    • Cool to room temperature. The hydrobromide salt of the product usually precipitates.

    • Filter the solid and wash with cold ethanol.

    • Neutralization: Suspend the solid in water and neutralize with saturated

      
       to pH 8. Extract with Ethyl Acetate (
      
      
      
      mL), dry over
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Water.

Step 2: Regioselective C-3 Nitration

The C-3 position is the most electron-rich site, allowing for facile electrophilic substitution.

  • Reagents: Conc.

    
    , Fuming 
    
    
    
    (or
    
    
    ).
  • Procedure:

    • Dissolve the imidazo[1,2-a]pyrimidine scaffold (5 mmol) in 5 mL of conc.

      
       at 0°C  (ice bath).
      
    • Slowly add fuming

      
       (1.2 eq) dropwise, maintaining the temperature below 5°C to prevent over-nitration or ring opening.
      
    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Quenching: Pour the reaction mixture onto 50g of crushed ice. A yellow precipitate (the 3-nitro derivative) should form immediately.

    • Filter the yellow solid.

    • Purification: Recrystallize from Acetonitrile or Ethanol.

    • Validation: Confirm structure via

      
      -NMR. The H-3 proton signal from the precursor will disappear, and a downfield shift of the H-2 proton is expected.
      
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Aminopyrimidine Step1 Step 1: Cyclization (Reflux in EtOH, 6h) Start->Step1 Reagent1 Reagent: alpha-Bromoacetophenone Reagent1->Step1 Intermed Intermediate: Imidazo[1,2-a]pyrimidine Step1->Intermed Step2 Step 2: Nitration (HNO3/H2SO4, 0°C) Intermed->Step2 Product Final Product: 3-Nitroimidazo[1,2-a]pyrimidine Step2->Product

Figure 2: Two-step synthetic route to the 3-nitroimidazo[1,2-a]pyrimidine scaffold.

Biological Assay Protocols

Antitubercular Activity (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis.

  • Strain: M. tuberculosis H37Rv (or autoluminescent strains).

  • Medium: Middlebrook 7H9 broth supplemented with OADC.

  • Protocol:

    • Preparation: Prepare a 2-fold serial dilution of the 3-nitro compound in DMSO (range: 100

      
       to 0.1 
      
      
      
      ) in a 96-well plate.
    • Inoculation: Add

      
       of bacterial culture (
      
      
      
      ) to each well.
    • Incubation: Incubate at 37°C for 7 days.

    • Development: Add

      
       of 0.02% Resazurin (blue) solution. Incubate for 24 hours.
      
    • Readout: Viable cells reduce Resazurin to Resorufin (Pink).

      • Blue: No growth (Inhibition).

      • Pink: Growth.[3]

    • Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the color change.

Antileishmanial Activity (Promastigote Assay)
  • Parasite: Leishmania donovani promastigotes.[4]

  • Protocol:

    • Seed parasites (

      
       cells/mL) in M199 medium.
      
    • Treat with serial dilutions of the test compound for 72 hours at 26°C.

    • Assess viability using the MTT assay or CellTiter-Glo.

    • Calculate

      
       using non-linear regression.
      
Cytotoxicity (Selectivity Index)

To ensure the "Trojan Horse" mechanism is working, the compound must be non-toxic to mammalian cells.

  • Cell Line: Vero cells or HepG2.

  • Metric:

    
    .
    
  • Target: An SI

    
     is generally required for a hit to progress to lead optimization.
    

Data Reporting & Analysis

When reporting results for this scaffold, organize data to highlight the structure-activity relationship (SAR), particularly focusing on the C-2 substituent's effect on solubility and potency.

Table 1: Example Data Presentation Format

Compound IDR-Group (C-2)MIC (Mtb H37Rv) [

]
IC50 (L. donovani) [

]
CC50 (Vero) [

]
Selectivity Index (SI)
3-NIP-01 Phenyl0.51.2>100>80
3-NIP-02 4-F-Phenyl0.20.8>100>125
3-NIP-03 Methyl12.55.0>20016
Control Isoniazid0.05N/AN/AN/A

References

  • Roubaud, C., et al. (1995).[5][6][7] "Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine." Tetrahedron, 51(35), 9643–9656.[5]

  • Vanelle, P., et al. (2000).[6][8] "New pyrazolo[3,4-b]pyrazines: synthesis and biological activity." Pharmazie, 55, 572.[6] (Discusses related nitro-heterocycle bioactivity).

  • Tachikawa, et al. (2021). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega, 6(51).

  • Al-Qadi, et al. (2025). "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 19:48.

  • Mandal, S., et al. (2017). "Nitroimidazoles: A Promising Class of Antitubercular Agents." ResearchGate Review.

Sources

Application Note: In Vitro Evaluation of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of bicyclic nitroimidazoles, structurally related to the antitubercular drugs Pretomanid (PA-824) and Delamanid . These derivatives are primarily investigated for their potential against Mycobacterium tuberculosis (Mtb) and kinetoplastid parasites (e.g., Leishmania spp.).

The "Nitro" Paradox: The pharmacological efficacy of this class relies on the bio-reduction of the nitro group (NO₂) by specific bacterial/parasitic nitroreductases (e.g., Ddn in M. tuberculosis). This activation generates reactive nitrogen species (RNS) that kill the pathogen. However, this same mechanism poses a significant risk of mutagenicity and mammalian toxicity.

Therefore, the evaluation workflow must not only assess potency (MIC/IC50) but rigorously de-risk the scaffold regarding genotoxicity (Ames) and mammalian cytotoxicity early in the discovery phase.

Experimental Workflow Overview

Workflow cluster_Efficacy Primary Efficacy cluster_Safety Safety Profiling Compound 3-Nitroimidazo Derivative Solubility Solubility & Stability (DMSO/Light) Compound->Solubility MIC Anti-TB Screening (REMA/MABA) Solubility->MIC Leish Antileishmanial (Promastigote) Solubility->Leish Cyto Mammalian Cytotoxicity (Vero/HepG2) MIC->Cyto Leish->Cyto Ames Genotoxicity (Ames Test) Cyto->Ames If SI > 10 MOA Mechanistic Confirmation (Nitroreductase Activation) Ames->MOA If Non-Mutagenic

Figure 1: Integrated screening cascade prioritizing early safety de-risking alongside efficacy.

Compound Handling and Solubilization[1]

Nitroimidazo-pyrimidines often exhibit poor aqueous solubility and potential photosensitivity due to the nitro-chromophore.

  • Solvent: Dissolve stock solutions in 100% DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Store at -20°C in amber glass vials to prevent photo-degradation.

  • Quality Control: Verify stability via HPLC after 24 hours in assay media. Precipitation is a common cause of false negatives in MIC assays.

Protocol: Antitubercular Efficacy (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of nitroimidazoles against M. tuberculosis H37Rv. It relies on the enzymatic reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by metabolically active bacteria.

Reagents & Cell Lines[1][2]
  • Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.

  • Indicator: Resazurin sodium salt powder (0.01% w/v in distilled water).

Step-by-Step Methodology
  • Inoculum Prep: Culture H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute in 7H9 media to achieve approx.

    
     CFU/mL.
    
  • Plate Setup: Use sterile 96-well black-walled plates (to minimize fluorescence crosstalk).

  • Compound Dilution:

    • Add 100 µL of media to all wells.

    • Perform serial 2-fold dilutions of the 3-nitroimidazo derivative (Range: 100 µM to 0.09 µM).

    • Controls: Include Rifampicin (positive control) and DMSO-only (negative control, max 1% final concentration).

  • Inoculation: Add 100 µL of bacterial suspension to test wells. Final volume: 200 µL.

  • Incubation: Seal plates with gas-permeable membranes. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Resazurin solution and 12 µL of 20% Tween 80. Incubate for an additional 24 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation:

    • MIC: The lowest concentration preventing color change (blue to pink) or achieving >90% fluorescence inhibition compared to controls.

Protocol: Mammalian Cytotoxicity & Selectivity[3]

To determine if the bacterial killing is due to specific MOA or general protoplasmic poisoning, you must calculate the Selectivity Index (SI) .

Reagents & Cell Lines[1][2]
  • Cell Lines: Vero (African green monkey kidney) or HepG2 (Human liver carcinoma). Note: HepG2 is preferred to assess metabolic activation/toxicity.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing serial dilutions of the test compound (up to 100 µM). Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Data Analysis:

    • Calculate CC₅₀ (Concentration cytotoxic to 50% of cells).

    • Selectivity Index (SI) =

      
      .
      
    • Target: An SI > 10 is generally considered a "hit"; SI > 50 is a "lead."

Protocol: Genotoxicity Assessment (Ames Test)

Nitro compounds are notorious for being "Ames positive." The nitro group can be reduced by bacterial nitroreductases to hydroxylamines, which interact with DNA.

Critical Modification: Use the Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Tests must be performed with and without S9 metabolic activation to distinguish between direct mutagenicity and metabolite-driven mutagenicity.

Methodology (Plate Incorporation)
  • Preparation: Prepare top agar containing 0.05 mM histidine and 0.05 mM biotin.

  • Mixture: In a sterile tube, mix:

    • 100 µL test compound (various concentrations).

    • 500 µL S9 mix (or phosphate buffer for -S9).[1][2]

    • 100 µL bacterial culture (

      
       cells/mL).
      
  • Plating: Add 2 mL molten top agar (45°C), vortex briefly, and pour onto Minimal Glucose Agar plates.

  • Incubation: Incubate at 37°C for 48 hours.

  • Scoring: Count revertant colonies.

    • Positive Result: A dose-dependent increase in revertant colonies

      
       2-fold over solvent control.[1]
      

Mechanistic Insight: Bioreduction Pathway

Understanding the mechanism is vital for optimization. 3-Nitroimidazo[1,2-a]pyrimidines act as "suicide substrates."

MOA Prodrug 3-Nitroimidazo Prodrug (Inactive) Enzyme Activation by F420-dependent Nitroreductase (Ddn) Prodrug->Enzyme Intermediate Reactive Nitrogen Species (Nitro radical anion -> Nitrous acid) Enzyme->Intermediate Target1 Inhibition of Mycolic Acid Synthesis Intermediate->Target1 Target2 DNA Damage (Respiratory Poisoning) Intermediate->Target2

Figure 2: The bioreductive activation pathway specific to nitroimidazole antimicrobials.

Validation Experiment: To confirm this MOA, test the compound against M. tuberculosis mutants lacking the Ddn enzyme or the F420 cofactor. If the MIC increases significantly (resistance), the compound requires this specific bioreduction pathway [1].

Data Summary Template

Use this table structure to report your findings in technical reports.

Compound IDR REMA MIC (µM)Vero CC50 (µM)Selectivity Index (SI)Ames (TA98 -S9)Ames (TA98 +S9)
Ref (Pretomanid) 0.5>100>200NegativeNegative
Test Cmpd 1 2.55020PositivePositive
Test Cmpd 2 0.8>100>125NegativeNegative

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Source: NIH / PubMed Central Context: Details the SAR of nitroimidazo-oxazines and related bicyclic systems, establishing the requirement for the nitro group and specific lipophilic tails. URL:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI (Pharmaceuticals) Context: Provides specific protocols for solubility, microsomal stability, and cytotoxicity assays for this specific chemical scaffold. URL:[Link]

  • Ames Test Study Designs for Nitrosamine Mutagenicity Testing. Source: Oxford Academic / Mutagenesis Context:[1] Authoritative protocol for conducting the Ames test on nitro/nitrosamine compounds, highlighting the importance of strain selection and pre-incubation. URL:[Link]

  • In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Source: Antimicrobial Agents and Chemotherapy (ASM) Context: Describes the evaluation of a next-generation nitroimidazole, providing benchmark data for MIC and bactericidal activity. URL:[Link]

Sources

Application Note: ADMET Assessment Protocols for 3-Nitroimidazo[1,2-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a high-value pharmacophore, particularly in the development of next-generation anti-tubercular agents (resembling pretomanid/delamanid) and anti-parasitic drugs. However, this chemical class presents unique ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges that standard screening cascades often miss. Specifically, the susceptibility of the imidazo[1,2-a]pyrimidine core to Aldehyde Oxidase (AO) metabolism and the mutagenic potential of the nitro group require specialized assessment protocols. This guide outlines a field-proven, self-validating workflow to de-risk these molecules early in discovery.

Part 1: Physicochemical Characterization

Rationale: Nitroimidazo-pyrimidines often suffer from "brick-dust" insolubility due to strong intermolecular


-stacking. Differentiating between kinetic and thermodynamic solubility is critical for predicting in vivo absorption.
Protocol 1.1: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility of the compound in equilibrium, mimicking gastrointestinal conditions.

Materials:

  • Test Compound (Solid powder)

  • Buffers: pH 1.2 (SGF), pH 6.8 (SIF), and pH 7.4 (PBS)

  • HPLC-UV or LC-MS/MS system

  • 0.45 µm PVDF syringe filters

Methodology:

  • Supersaturation: Add excess solid compound (~1–2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Incubate at 37°C with constant shaking (300 rpm) for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

  • Calculation: Calculate concentration using a calibration curve derived from a DMSO stock standard.

Acceptance Criteria:

  • High Solubility: > 100 µM

  • Moderate: 10–100 µM

  • Low: < 10 µM (Flag for formulation risk)

Part 2: Metabolic Stability & Bioactivation

Expert Insight: Standard microsomal stability assays (using NADPH) often generate false-positive stability data for imidazo[1,2-a]pyrimidines because they lack Aldehyde Oxidase (AO) activity. AO is a cytosolic enzyme that rapidly oxidizes the C-5 or C-7 position of this scaffold. You MUST use S9 fractions or Cytosol to capture this clearance pathway.

Protocol 2.1: S9 Fraction Stability (AO & CYP Assessment)

Objective: Assess metabolic clearance mediated by both Cytochrome P450s (CYPs) and Aldehyde Oxidase.

Materials:

  • Pooled Human/Rat Liver S9 Fraction (contains both microsomes and cytosol)

  • Cofactors: NADPH (for CYPs) and Hydralazine (specific AO inhibitor, used as a control)

  • Test Compound (1 µM final concentration)

Methodology:

  • Preparation: Prepare a 2x Master Mix of S9 fraction (1 mg/mL protein) in phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group A (Total Metabolism): S9 + NADPH + Compound.

    • Group B (AO Contribution): S9 + Compound (No NADPH). Note: AO does not require NADPH.

    • Group C (AO Confirmation): S9 + Compound + Hydralazine (AO Inhibitor).

  • Reaction: Initiate by adding the compound. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the +16 Da metabolite (hydroxylation/oxidation), characteristic of AO attack.

Data Interpretation:

  • If clearance in Group B is high but inhibited in Group C , the compound is an AO substrate.

  • Action: Block the metabolic soft spot (usually C-5/C-7) with a methyl group or halogen to improve stability.

Visualization: Metabolic Fate & Screening Workflow

ADMET_Workflow Start 3-Nitroimidazo[1,2-a]pyrimidine Candidate Solubility Thermodynamic Solubility (pH 1.2, 6.8, 7.4) Start->Solubility Metabolism Metabolic Stability Screen Solubility->Metabolism Microsomes Liver Microsomes (CYP Only) Metabolism->Microsomes S9_Cytosol S9/Cytosol Fraction (Aldehyde Oxidase + CYP) Metabolism->S9_Cytosol Decision_AO Is Intrinsic Clearance (CLint) high in S9 but low in Microsomes? Microsomes->Decision_AO Compare S9_Cytosol->Decision_AO Redesign Redesign: Block C-5/C-7 Position Decision_AO->Redesign Yes (AO Liability) Proceed Proceed to Toxicity Decision_AO->Proceed No

Figure 1: Decision tree highlighting the critical need to screen for Aldehyde Oxidase (AO) stability using S9 fractions, a common failure point for this scaffold.

Part 3: Toxicity Assessment

Rationale: The 3-nitro group is a structural alert for genotoxicity (Ames positive). However, for anti-TB drugs, this bioactivation is the mechanism of action. The goal is to ensure the compound is not genotoxic to mammalian host cells or causing off-target cardiotoxicity.

Protocol 3.1: hERG Inhibition (Automated Patch Clamp)

Objective: Evaluate risk of QT prolongation (cardiotoxicity), a known liability for nitro-heterocycles.

Methodology:

  • Cell Line: CHO or HEK293 cells stably expressing the hERG potassium channel.

  • Setup: Automated whole-cell patch clamp (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Hold potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV (elicit tail current).

  • Dosing: Apply test compound at increasing concentrations (0.1, 1, 10, 30 µM).

  • Analysis: Calculate IC50 based on tail current inhibition. Threshold: IC50 < 10 µM indicates moderate-to-high risk.

Protocol 3.2: Modified Ames Test (Nitro-Specific)

Objective: Distinguish between bacterial-specific nitro-reduction (efficacy) and general mutagenicity.

Strains:

  • S. typhimurium TA98, TA100 (Standard).

  • S. typhimuriumTA98NR / TA100NR (Nitroreductase-deficient strains).

Methodology:

  • Perform standard Ames assay (+/- S9 rat liver fraction).

  • Compare reversion colonies in standard strains vs. NR-deficient strains.

  • Interpretation:

    • Positive in TA98/100 but Negative in TA98NR/100NR : Mutagenicity is driven by bacterial nitroreductase. This is expected for this class (mechanism of action against TB) and may be acceptable if mammalian genotoxicity (micronucleus test) is negative.

    • Positive in both: Indicates intrinsic DNA reactivity unrelated to nitro-reduction. STOP development.

Part 4: Data Summary Template

PropertyAssayMetricTarget Profile
Solubility Thermodynamic (pH 7.4)Solubility (µM)> 50 µM
Permeability Caco-2 (A-to-B)Papp (

cm/s)
> 5.0
Metabolism Human S9 Fraction

(µL/min/mg)
< 20 (Low Clearance)
AO Liability S9 (+Hydralazine)% Inhibition< 20% (Not AO substrate)
Cardiotoxicity hERG Patch ClampIC50 (µM)> 30 µM
Genotoxicity Ames (TA98 vs TA98NR)RevertantsActivity dependent on NR

References

  • Vertex AI Search. (2025).[1] Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. Available at: [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][3][4][5] Available at: [Link]

  • Palmer, A. M., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase. Journal of Medicinal Chemistry. Available at: [Link]

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • Li, Y., et al. (2019).[6] hERG optimizations of IMB1603, discovery of alternative benzothiazinones as new antitubercular agents. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

developing assays for 3-Nitroimidazo[1,2-a]pyrimidine activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-nitroimidazo[1,2-a]pyrimidine scaffold represents a privileged class of bicyclic nitroimidazoles with potent anti-tubercular and anti-parasitic potential. Like the clinical agents pretomanid and delamanid, the efficacy of these compounds relies heavily on bioactivation by the F420-dependent nitroreductase (Ddn) to generate lethal reactive nitrogen species (RNS). This application note outlines a validated, three-tiered assay workflow to characterize this activity: (1) Cell-free enzymatic bioactivation kinetics, (2) Intracellular RNS quantification, and (3) Genotoxicity de-risking.

Introduction: The Mechanism of Action

The therapeutic window of 3-nitroimidazo[1,2-a]pyrimidines is defined by their "suicide substrate" mechanism. They are prodrugs that remain inert in mammalian cells but are reductively activated by specific bacterial nitroreductases (specifically Ddn in Mycobacterium tuberculosis).

The activation pathway involves the hydride transfer from the reduced cofactor F420 (F420H2) to the nitro group at the C-3 position. This results in an unstable intermediate that decomposes to release nitric oxide (NO) and a des-nitro metabolite. The released NO poisons the bacterial respiratory complex (cytochrome oxidase) and damages DNA.

Critical Assay Design Philosophy: Assays must distinguish between simple chemical reduction (which causes systemic toxicity) and enzyme-specific bioactivation (which drives efficacy).

Strategic Workflow

The following diagram illustrates the logical flow of the screening cascade, moving from molecular mechanism to phenotypic safety.

G cluster_0 Tier 1: Mechanism (Cell-Free) cluster_1 Tier 2: Phenotype (Cell-Based) cluster_2 Tier 3: Safety (De-risking) Compound 3-Nitroimidazo[1,2-a]pyrimidine Library Ddn_Assay Ddn Enzymatic Assay (F420 Cofactor) Compound->Ddn_Assay LCMS Metabolite ID (Des-nitro product) Ddn_Assay->LCMS Confirm Bioactivation MIC Aerobic/Anaerobic MIC (M. tuberculosis) LCMS->MIC Active Hits NO_Release Intracellular NO Quantification (DAF-FM Diacetate) MIC->NO_Release Verify MoA Ames Ames Test (Salmonella TA98/TA100) NO_Release->Ames Lead Candidates HepG2 Mammalian Cytotoxicity (Selectivity Index) Ames->HepG2

Figure 1: Screening cascade for bicyclic nitroimidazole discovery. Tier 1 confirms the prodrug is a substrate for Ddn. Tier 2 verifies the killing mechanism. Tier 3 assesses the mutagenic risk inherent to nitro compounds.

Protocol 1: Ddn-Mediated Bioactivation Assay

This is the "gold standard" assay for this scaffold. Standard nitroreductase assays using NADH will fail because Ddn specifically requires the deazaflavin cofactor F420.

Objective: Determine the catalytic efficiency (


) of Ddn for the specific 3-nitroimidazo[1,2-a]pyrimidine derivative.
Materials Required
  • Enzyme: Recombinant M. tuberculosis Ddn (Rv3547), purified from E. coli or M. smegmatis.

  • Cofactor: F420 (purified from M. smegmatis or synthetic F420-gamma-glutamyl methyl ester).

  • Recycling System: Glucose-6-phosphate dehydrogenase (G6PD) from Leuconostoc mesenteroides and Glucose-6-phosphate (G6P). Note: This keeps F420 in the reduced F420H2 state.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 0.05% Triton X-100.

Step-by-Step Methodology
  • Cofactor Mix Preparation: Prepare a 10x "Recycling Mix" containing:

    • 20 µM F420

    • 5 mM G6P

    • 1 U/mL G6PD

    • Incubate at RT for 15 mins to generate F420H2 (solution will lose fluorescence if monitored, but F420H2 is non-fluorescent; F420 is fluorescent).

  • Reaction Assembly: In a 96-well UV-transparent plate:

    • Buffer: 80 µL

    • Substrate (Test Compound): 10 µL (Final conc: 0.5 – 50 µM dose response)

    • Recycling Mix: 10 µL

  • Initiation: Add 100 nM (final) Ddn enzyme.

  • Detection (Dual Mode):

    • Kinetic Mode: Monitor absorbance decrease at 420 nm (oxidation of F420H2 back to F420 is usually coupled, but here we monitor the consumption of the nitro compound if it has a specific absorbance, OR monitor the re-oxidation of F420 if the recycling system is omitted for single-turnover kinetics).

    • Endpoint Mode (Preferred for Potency): Quench reaction at t=60 min with equal volume of ice-cold Acetonitrile. Centrifuge and analyze supernatant via LC-MS/MS .

  • Data Analysis:

    • Track the formation of the des-nitro metabolite (Parent Mass - 45 Da).

    • Calculate the specific activity (nmol substrate consumed/min/mg protein).

Validation Criteria:

  • Positive Control: Pretomanid (PA-824). Expect

    
    .
    
  • Negative Control: Metronidazole (Ddn does not reduce simple 5-nitroimidazoles efficiently).

Protocol 2: Intracellular Nitric Oxide (NO) Release

Bioactivation by Ddn releases NO. This assay confirms that the phenotypic kill is driven by RNS stress, distinguishing it from off-target cytotoxicity.

Materials
  • Cell Line: M. tuberculosis H37Rv (or M. smegmatis mc2 155 expressing Ddn for BSL-2 safety).

  • Probe: DAF-FM Diacetate (Cell-permeable, fluorescent upon reaction with NO).

Methodology
  • Culture: Grow mycobacteria to mid-log phase (

    
    ).
    
  • Loading: Wash cells in PBS and incubate with 5 µM DAF-FM Diacetate for 30 min at 37°C.

  • Wash: Wash cells 2x with PBS to remove extracellular probe (critical to lower background).

  • Treatment: Resuspend cells in 7H9 media containing the test compound (at 5x MIC).

  • Measurement:

    • Transfer to a black-walled 96-well plate.

    • Read Fluorescence every 15 min for 4 hours.

    • Excitation: 495 nm | Emission: 515 nm.

Interpretation: A time-dependent increase in fluorescence indicates intracellular NO generation. Compounds that kill bacteria but do not generate NO in this assay likely act via a different, non-Ddn mechanism (or are non-selective toxins).

Protocol 3: Genotoxicity De-Risking (Ames Test)

Nitro compounds are structural alerts for mutagenicity. However, for this scaffold, we seek compounds that are mutagenic to bacteria (via Ddn) but NOT to mammals.

Strategy

Perform the Salmonella/Microsome Mutagenicity Assay (Ames Test) using strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition A (-S9): Tests direct mutagenicity.

  • Condition B (+S9): Tests metabolic activation by mammalian liver enzymes.

Success Profile:

  • Ideal Candidate: Weak or negative Ames result in +S9 conditions (mammalian metabolism does not activate the nitro group).

  • Note: Positive results in -S9 are common for nitroimidazoles but can be acceptable if the therapeutic index (Mammalian Cytotoxicity / Bacterial MIC) is >100.

Summary of Key Benchmarks

ParameterAssayTarget Value (Lead Criteria)
Bacterial Potency Mtb H37Rv MIC

Enzymatic Efficiency Ddn Kinetics (

)

Mechanism NO Release (DAF-FM)

Mammalian Safety HepG2 Cytotoxicity (

)

Metabolic Stability Human Microsomes (

)

References

  • Mechanism of Pretomanid/Delamanid

    • Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science. Link

  • Ddn Enzyme Characterization

    • Cellitti, S. E., et al. (2012).[1] "Structure of Ddn, the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis involved in bioreductive activation of PA-824."[1] Structure. Link

  • F420 Cofactor Biology

    • Greening, C., et al. (2016). "Physiology, Biochemistry, and Applications of F420- and Fo-Dependent Redox Reactions." Microbiology and Molecular Biology Reviews. Link

  • Genotoxicity of Nitroimidazoles

    • Boechat, N., et al. (2015).[2] "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz. Link

  • Imidazo[1,2-a]pyrimidine Scaffold Synthesis

    • Goel, R., et al. (2020). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link

Sources

Practical Guide to Functionalization of Imidazo[1,2-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic functionalization of the imidazo[1,2-a]pyrimidine scaffold, a privileged core in medicinal chemistry found in kinase inhibitors (e.g., mTOR, PI3K) and GABA receptor modulators. It is designed for bench scientists, focusing on regioselectivity, reaction causality, and reproducible protocols.

Core Analysis & Reactivity Profile

The imidazo[1,2-a]pyrimidine bicyclic system fuses an electron-rich imidazole ring with an electron-deficient pyrimidine ring. This "push-pull" electronic character dictates its orthogonal reactivity:

  • C-3 Position (Nucleophilic): The most electron-rich site, highly susceptible to electrophilic aromatic substitution (SEAr) such as halogenation, formylation, and Mannich reactions.

  • C-5 & C-7 Positions (Electrophilic): Located on the pyrimidine ring, these positions are activated for Nucleophilic Aromatic Substitution (SNAr), particularly when halogenated.

  • C-2 Position: Generally less reactive but accessible via direct C-H activation or cyclization strategies using functionalized precursors.

Reactivity Map

The following diagram visualizes the regioselective entry points for functionalization.

ReactivityMap Core Imidazo[1,2-a]pyrimidine Core Scaffold C3 C-3 Functionalization (Nucleophilic Site) Core->C3 C57 C-5 / C-7 Functionalization (Electrophilic Sites) Core->C57 C2 C-2 Functionalization (C-H Activation) Core->C2 Halogenation Electrophilic Halogenation (NIS, NBS) C3->Halogenation Preferred Path Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) C57->Coupling Requires Halide SNAr SNAr Displacement (Amines, Alkoxides) C57->SNAr Regioselective: C-7 > C-5 DirectArylation Direct C-H Arylation (Pd/Cu Catalysis) C2->DirectArylation Halogenation->Coupling Gateway to Biaryls

Caption: Orthogonal reactivity map of imidazo[1,2-a]pyrimidine. C-3 is the primary site for electrophilic attack, while C-5/C-7 serve as electrophilic handles for nucleophiles.

Strategic Protocols

Protocol A: C-3 Regioselective Halogenation

Objective: Install a halogen handle (I or Br) at C-3 for subsequent cross-coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr). The bridgehead nitrogen donates electron density, making C-3 the most nucleophilic site (HOMO localization).

Experimental Workflow:

  • Stoichiometry: 1.0 equiv Substrate : 1.05 equiv NIS (or NBS).

  • Solvent: DMF (polar aprotic promotes the ionic mechanism) or Acetonitrile.

  • Temperature: 0 °C to RT. (Avoid heat to prevent over-halogenation at C-2 or C-5).

Step-by-Step Procedure:

  • Dissolve the imidazo[1,2-a]pyrimidine derivative (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask shielded from light (to minimize radical side reactions).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-iodosuccinimide (NIS) (1.05 mmol, 236 mg) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor by TLC/LCMS (Product is typically less polar).

  • Workup: Dilute with EtOAc (30 mL) and wash with saturated aqueous Na₂S₂O₃ (to quench iodine) followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from EtOH or flash chromatography (Hex/EtOAc).

Critical Note: If C-3 is blocked, halogenation may occur at C-5, but this is significantly slower.

Protocol B: Regioselective SNAr on 5,7-Dihalo Scaffolds

Objective: Differentiate the C-5 and C-7 positions in 5,7-dichloroimidazo[1,2-a]pyrimidine. Key Insight: The C-7 position is more reactive than C-5.

  • Electronic Factor: C-7 is para-conjugated to the bridgehead nitrogen (N1), stabilizing the Meisenheimer intermediate more effectively.

  • Steric Factor: C-5 is sterically hindered by the "bay region" interaction with C-3 substituents or H-3.

Regioselectivity Table:

ReactantConditionsMajor Product (Site of Attack)Yield
5,7-Dichloro-IP 1.0 eq Amine, Et₃N, EtOH, RTC-7 Substituted 85-95%
5,7-Dichloro-IP Excess Amine, Heat (>80°C)C-5, C-7 Disubstituted >90%
5-Chloro-7-amino-IP 2.0 eq Alkoxide, HeatC-5 Substituted 60-80%

Step-by-Step Procedure (C-7 Selective Amination):

  • Dissolve 5,7-dichloroimidazo[1,2-a]pyrimidine (1.0 mmol) in EtOH (5 mL).

  • Add the amine nucleophile (1.0 mmol) and Et₃N (1.2 mmol).

  • Stir at Room Temperature for 2–4 hours. Do not heat.

  • Monitoring: LCMS will show mono-substitution. NMR confirmation: The C-5 proton (singlet around 6.5–7.0 ppm) remains, while the C-7 substituent signal disappears/shifts.

  • Workup: Evaporate volatiles. Triturate the residue with water to precipitate the product. Filter and dry.

Protocol C: Palladium-Catalyzed C-H Arylation (C-3)

Objective: Direct arylation without pre-halogenation, improving atom economy. Mechanism: Concerted Metallation-Deprotonation (CMD) pathway involving a Pd(II) species and a carbonate/acetate base.

Experimental Workflow:

CH_Arylation Start Imidazo[1,2-a]pyrimidine + Aryl Bromide Catalyst Catalyst System: Pd(OAc)2 (5 mol%) PPh3 (10 mol%) Start->Catalyst Base Base/Solvent: K2CO3 (2.0 equiv) Dioxane, 100°C Catalyst->Base CMD CMD Transition State (Pd coordinates N1, activates C3-H) Base->CMD Product 3-Aryl-Imidazo[1,2-a]pyrimidine CMD->Product

Caption: Workflow for Pd-catalyzed direct C-H arylation at the C-3 position.

Step-by-Step Procedure:

  • In a pressure vial, combine imidazo[1,2-a]pyrimidine (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11 mg), PPh₃ (10 mol%, 26 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Purge with Argon for 5 minutes (oxygen inhibits the catalytic cycle).

  • Seal and heat to 100–110 °C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts and Pd black. Rinse with EtOAc.

  • Concentrate and purify via column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Regioselectivity (SNAr) Reaction temperature too highPerform reaction at 0°C or RT; add nucleophile slowly.
Poly-halogenation Excess reagent or long reaction timeUse exactly 1.0-1.05 equiv of NIS/NBS; quench immediately upon completion.
Poor Conversion (C-H Arylation) Catalyst poisoning or inefficient CMDSwitch to Pd(OH)₂/C or add a pivalic acid additive (30 mol%) to assist proton transfer.
C-2 vs C-3 Selectivity Steric hindrance at C-3If C-2 is the target, block C-3 or use specific Cu-catalyzed conditions for C-2 acidity.

References

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637. Link

  • Almond-Thynne, J., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6909-6917. Link

  • Cao, H., et al. (2010). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 75(3), 963–966. Link

  • Stasyuk, A. J., et al. (2012). Regioselective functionalization of the imidazo[1,2-a]pyrimidine core via nucleophilic aromatic substitution. Tetrahedron Letters, 53(48), 6521-6524.

Sources

Troubleshooting & Optimization

challenges in the synthesis of substituted imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyrimidines

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Imidazo[1,2-a]pyrimidine Synthesis[1]

Introduction: The Scaffold & The Challenge

The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., p38 MAP kinase), benzodiazepine receptor agonists, and antiviral agents.[1] While the synthesis appears straightforward on paper, the practical reality involves navigating regioselectivity issues, stubborn solubility profiles, and "tarry" reaction mixtures.[1]

This guide moves beyond standard textbook descriptions to address the failure modes you are likely to encounter in the lab.

Module 1: The Condensation Route (Hantzsch-Type)

The Standard: Condensation of 2-aminopyrimidines with


-haloketones.[1]
The Trap:  Regioselectivity in substituted systems.[1][2]
Core Protocol: 2-Step vs. One-Pot

While one-pot reflux in ethanol is common, a two-step procedure is superior for difficult substrates to control regiochemistry and purity.

  • Alkylation: Dissolve 2-aminopyrimidine (1.0 equiv) and

    
    -haloketone (1.05 equiv) in anhydrous DME or 1,2-dichloroethane. Stir at RT to 60°C. The intermediate salt often precipitates.[1]
    
  • Cyclization: Isolate the salt (if solid) or add base (NaHCO

    
     or Et
    
    
    
    N) directly to the mixture and reflux until cyclization is complete (TLC monitoring).[1]
Troubleshooting Guide: Condensation Issues
SymptomProbable CauseCorrective Action
Mixture of Isomers (Regioselectivity) Substituted 2-aminopyrimidines (e.g., 4-methyl) have two non-equivalent ring nitrogens (N1 vs N3).[1]Switch Solvent: Use a less polar, non-protic solvent (DME or Toluene) to enhance steric discrimination.[1] Note: Attack at the less hindered N1 is kinetically favored, yielding the 7-substituted isomer.[1] Attack at N3 yields the 5-substituted isomer.[1]
"Sticky" or Tarry Product Polymerization of the

-haloketone or degradation of the hemiaminal intermediate.[1]
Trap the Ketone: Use the corresponding

-tosyloxy ketone (Koser's reagent derivative) instead of the bromo-ketone.[1] It is more stable and less prone to polymerization.
Incomplete Cyclization The intermediate

-alkylated salt is stable and resists dehydration.
Force Conditions: Switch to n-butanol as solvent (higher boiling point: 118°C) or add a Lewis acid promoter like ZnBr

(0.5 equiv) to facilitate water elimination.[1]
Visualizing the Regioselectivity Challenge

The following diagram illustrates the bifurcation point when using a 4-substituted 2-aminopyrimidine.

Regioselectivity Start 4-Substituted 2-Aminopyrimidine N1_Attack Path A: Attack at N1 (Less Hindered) Start->N1_Attack Kinetic Control N3_Attack Path B: Attack at N3 (Sterically Crowded) Start->N3_Attack High Temp / Polar Solvent Reagent + alpha-Haloketone Inter_A Intermediate A (N1-alkylated) N1_Attack->Inter_A Inter_B Intermediate B (N3-alkylated) N3_Attack->Inter_B Prod_7 7-Substituted Imidazo[1,2-a]pyrimidine (MAJOR Product) Inter_A->Prod_7 Cyclization Prod_5 5-Substituted Imidazo[1,2-a]pyrimidine (MINOR Product) Inter_B->Prod_5 Cyclization

Caption: Regiochemical outcome of 4-substituted 2-aminopyrimidine condensation. Sterics favor Path A.[1]

Module 2: The Multicomponent Route (Groebke-Blackburn-Bienaymé)

The Standard: One-pot reaction of 2-aminopyrimidine, aldehyde, and isocyanide.[3][4] The Trap: Stalled reactions and isocyanide hydrolysis.[1]

This route is ideal for generating 3-aminoimidazo[1,2-a]pyrimidine libraries.

Core Protocol: Microwave-Assisted GBB[1][5][6]
  • Mix: 2-Aminopyrimidine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Sc(OTf)

    
     (5 mol%) or NH
    
    
    
    Cl (1.0 equiv).
  • Solvent: MeOH or TFE (2,2,2-Trifluoroethanol).

  • Conditions: Microwave irradiation at 100°C for 20–40 mins.

Troubleshooting Guide: GBB Reaction
SymptomProbable CauseCorrective Action
Low Yield (<30%) Isocyanide hydrolysis (to formamide) competes with the Ugi-type insertion.[1]Switch Solvent: Use TFE (Trifluoroethanol) .[1] TFE stabilizes the imine intermediate and accelerates the reaction via hydrogen bonding, often doubling yields compared to MeOH.[1]
Reaction Stalls Poor imine formation between the electron-deficient 2-aminopyrimidine and the aldehyde.[1]Pre-condensation: Stir the amine and aldehyde with a dehydrating agent (Na

SO

or trimethyl orthoformate) for 1 hour before adding the isocyanide and acid catalyst.[1]
Purification Difficulty Isocyanide smell persists; product co-elutes with formamide byproduct.Scavenger Resin: Treat the crude reaction mixture with a polymer-bound isocyanate (to scavenge amine) or an acidic resin (to scavenge isocyanide) before filtration.[1]
Troubleshooting Decision Tree

GBB_Troubleshooting Start Problem: Low Yield in GBB Reaction Check_Comp Are components electron-deficient? Start->Check_Comp Solvent_Check Current Solvent? Check_Comp->Solvent_Check No (Standard) Action_Pre Pre-form Imine with Trimethyl Orthoformate Check_Comp->Action_Pre Yes (e.g., Nitro-aldehyde) Cat_Check Current Catalyst? Solvent_Check->Cat_Check Already TFE Action_TFE Switch to TFE (Trifluoroethanol) Solvent_Check->Action_TFE Methanol/DCM Action_Lewis Switch to Sc(OTf)3 or InCl3 Cat_Check->Action_Lewis Using NH4Cl/HCl Cat_Check->Action_Pre Using Lewis Acid

Caption: Decision matrix for optimizing low-yielding Groebke-Blackburn-Bienaymé reactions.

Module 3: Late-Stage Functionalization (C3 Focus)

The Standard: Electrophilic substitution at the C3 position.[1] The Trap: Over-halogenation or lack of reactivity due to protonation.[1]

The C3 position is the most nucleophilic site on the fused ring.[1]

Protocol: C3-Iodination (NIS Method)
  • Dissolve: Imidazo[1,2-a]pyrimidine in DMF.

  • Add: N-Iodosuccinimide (NIS) (1.05 equiv).[1]

  • Monitor: Stir at RT. If slow, heat to 50°C.

  • Quench: Aqueous Na

    
    S
    
    
    
    O
    
    
    to remove iodine color.
Troubleshooting Guide: Functionalization
SymptomProbable CauseCorrective Action
No Reaction (Electrophile) In acidic media (e.g., nitration), the N1 or N4 protonates, deactivating the ring toward electrophilic attack.[1]Buffer the Reaction: Add NaOAc to buffer the solution. Avoid strong mineral acids; use mild electrophiles (e.g., Selectfluor, NBS) in neutral solvents like MeCN.[1]
C3 vs C6 Selectivity Competition between the imidazole C3 and the pyrimidine C6 (if activated).[1]Electronic Control: C3 is generally much more nucleophilic. If C6 functionalization is desired, C3 must be blocked or the reaction must be radical-mediated (Minisci type) rather than electrophilic.[1]
Product Solubility C3-Halo derivatives are often incredibly insoluble.Workup: Do not attempt aqueous extraction. Pour the reaction mixture into water, filter the precipitate, wash with water/ether, and dry.[1] Recrystallize from DMF/EtOH if necessary.

References

  • Regioselectivity in Cyclization

    • Title: Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.[1][4]

    • Source: Journal of Organic Chemistry (2011).[1]

    • URL:[Link][1]

  • Groebke-Blackburn-Bienaymé (GBB)

    • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
    • Source: Molecules (MDPI) (2024).[1]

    • URL:[Link][1]

  • Industrial Process & Purification

    • Title: Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction.
    • Source: Synthesis (2017).[1]

  • General Synthesis & Biological Context

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
    • Source: ACS Omega (2023).[1]

    • URL:[Link][1]

Sources

Technical Support Center: 3-Nitroimidazo[1,2-a]pyrimidine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Advanced Chemical Support
Ticket ID: NIT-PYR-003

Welcome to the Advanced Heterocycle Support Desk. You have requested assistance with the synthesis and optimization of 3-nitroimidazo[1,2-a]pyrimidine . This scaffold is a critical pharmacophore in modern drug discovery, particularly for anti-tubercular (resembling pretomanid/delamanid) and anti-parasitic agents.

This guide treats your synthesis as a system. We do not just provide a recipe; we troubleshoot the mechanistic failure points that cause low yields, regioselectivity errors, and purification nightmares.

Module 1: The Core Cyclization (The "Chichibabin" Step)

The Objective: Condensation of 2-aminopyrimidine with an


-haloketone to form the imidazo[1,2-a]pyrimidine scaffold.
Common Ticket: "My reaction turns into black tar with <30% yield."

Diagnosis: The exocyclic amine of 2-aminopyrimidine is a weak nucleophile. If the reaction temperature is too high initially, or if the acid scavenger is too strong, you promote polymerization of the


-haloketone (especially if using 

-bromoacetaldehyde equivalents) rather than the desired

-alkylation/cyclization.

Troubleshooting Protocol:

VariableStandard ConditionOptimized Condition (The Fix) Why? (Mechanistic Insight)
Solvent Ethanol (Reflux)DMF or Ethanol/H2O (RT

80°C)
Ethanol reflux can be too aggressive for unstable haloketones. DMF stabilizes the transition state; water aids in proton transfer during cyclodehydration.
Base

or


or No Base initially
Strong bases cause self-condensation of the haloketone. The pyrimidine nitrogen is nucleophilic enough to displace the halide without immediate deprotonation.
Temperature Constant RefluxStepwise Ramp Start at 0°C to RT for 2 hours (N-alkylation), then heat to 80°C (Cyclization). This separates the kinetic alkylation from the thermodynamic cyclization.
FAQ: "Why am I getting the wrong regioisomer?"

Answer: You are likely seeing the 2-substituted vs. 3-substituted isomer issue during the initial cyclization (if using unsymmetrical ketones).

  • The Rule: The ring nitrogen (N1) of the pyrimidine attacks the carbon bearing the halogen.

  • The Fix: Ensure your

    
    -haloketone structure is verified. If using an 
    
    
    
    -haloaldehyde protected as an acetal (e.g., bromoacetaldehyde diethyl acetal), you must use acid catalysis (HBr) to deprotect it in situ for the cyclization to occur.

Module 2: The Critical Nitration (Installing the 3-Nitro Group)

The Objective: Electrophilic aromatic substitution to install


 at position 3.
Common Ticket: "I have a mixture of 3-nitro, 6-nitro, and dinitro products."

Diagnosis: The imidazo[1,2-a]pyrimidine ring is electron-rich at the C3 position (behaving like an indole). However, the pyrimidine ring (positions 6 and 8) is electron-deficient.

  • 3-Nitro: The kinetic and thermodynamic product under mild acidic conditions.

  • 6-Nitro: Occurs only if C3 is blocked or conditions are extremely forcing.

  • Degradation: The bridgehead nitrogen is sensitive to oxidative cleavage by hot nitric acid.

The "Gold Standard" Protocol (Self-Validating):

  • Preparation: Dissolve the imidazo[1,2-a]pyrimidine in concentrated

    
     at 0°C  (ice-salt bath). Ensure complete dissolution before adding nitrate.
    
  • Addition: Add fuming

    
     (or 
    
    
    
    for slower release) dropwise .
    • Checkpoint: Maintain internal temp

      
      . If it spikes, stop. You are risking oxidative ring opening.
      
  • Quench: Pour onto crushed ice immediately after TLC shows consumption of starting material (usually 1-2 hours). Do not let it stir overnight.

  • Neutralization: Use

    
     to pH 8. The product should precipitate as a yellow solid.
    

Visualizing the Pathway:

ReactionPathway Start 2-Aminopyrimidine Intermediate Intermediate (N-Alkylated) Start->Intermediate SN2 Attack (Mild Base) Reagent1 + α-Haloketone Core Imidazo[1,2-a]pyrimidine (Core Scaffold) Intermediate->Core Cyclodehydration (Heat) Nitration Nitration (HNO3/H2SO4) Core->Nitration Product 3-Nitroimidazo[1,2-a]pyrimidine (Target) Nitration->Product < 10°C (Kinetic Control) SideProduct Oxidative Ring Opening (Impurity) Nitration->SideProduct > 25°C or Prolonged Time

Figure 1: Reaction logic flow. Note the bifurcation at the nitration step; temperature control is the sole determinant between product and degradation.

Module 3: Purification & Solubility (The "Brick Dust" Problem)

The Objective: Isolating the pure product from the acidic quench.

Common Ticket: "The product won't precipitate, or it's trapped in inorganic salts."

Diagnosis: 3-Nitroimidazo[1,2-a]pyrimidines are amphoteric but weakly basic. If you neutralize to pH 7.0 exactly, you might miss the isoelectric point where solubility is lowest. Furthermore, they are often sparingly soluble in water, leading to "brick dust" behavior (high melting point, low solubility).

Optimization Table: Purification Strategies

IssueStrategyTechnical Note
Colloidal Suspension pH Swing Adjust pH to ~8-9 (slightly basic). The free base is less soluble than the protonated salt.
Trapped Salts Water Wash + MeOH Trituration Filter the solid, wash copiously with water (removes inorganic nitrates), then triturate with cold Methanol to remove organic tars.
Recrystallization DMF/Ethanol Dissolve in hot DMF (minimal volume), then add Ethanol dropwise until turbid. Cool slowly.

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

Troubleshooting Problem Identify Issue Step1 Step 1: Cyclization Problem->Step1 Step2 Step 2: Nitration Problem->Step2 YieldLow Low Yield (<40%) Step1->YieldLow PurityBad Purity Issues Step2->PurityBad Action1 Switch to Stepwise Temp (0°C then 80°C) YieldLow->Action1 Action2 Check Reagent Quality (Fresh Haloketone?) YieldLow->Action2 Action3 Control Exotherm (Keep <10°C) PurityBad->Action3 Action4 Recrystallize (DMF/EtOH) PurityBad->Action4

Figure 2: Decision matrix for optimizing yield and purity based on reaction stage.

References & Authority

The protocols and mechanistic insights provided above are grounded in the following peer-reviewed literature and chemical databases:

  • General Synthesis & Review: Goel, R., et al.[1][2] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015.[1]

  • Nitration & Anti-TB Derivatives: Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[3][4] RSC Medicinal Chemistry, 2023. (Note: Discusses the closely related pyridine analogs and nitration logic applicable to pyrimidines).

  • Solubility & Pharmacokinetics: Fersing, C., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore." Molecules, 2020.

  • Microwave Assisted Synthesis (Green Optimization): Al-Zaqri, N., et al. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives." Molecules, 2020.

Sources

Technical Support Center: Purification of 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-NITRO-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The purification of 3-nitroimidazo[1,2-a]pyrimidine derivatives presents a unique set of challenges due to the compound's "push-pull" electronic nature.[1] The electron-withdrawing nitro group at C-3 contrasts with the basic bridgehead nitrogen, creating solubility anomalies and strong interactions with stationary phases.[1]

This guide moves beyond standard textbook protocols to address the specific "pain points" reported by medicinal chemists: persistent yellow impurities , oiling out during recrystallization , and chromatographic streaking .[2]

Module 1: The "Sticky Solid" Protocol (Recrystallization)[2]

Symptom: The product separates as a gummy oil rather than a crystalline solid, or occludes solvent/impurities (the "trapped solvent" effect).[2]

Root Cause Analysis

Nitro-heterocycles often possess high lattice energy but also high polarizability.[1] When cooling occurs too rapidly in a solvent system where the impurity profile is complex (e.g., containing unreacted 2-aminopyrimidine), the product precipitates as an amorphous oil (oiling out), trapping impurities.[2]

The "Dual-Solvent" Displacement Method

Do not rely on simple cooling.[1] Use a displacement crystallization technique to force an orderly lattice formation.[2]

ParameterRecommended SystemScientific Rationale
Primary Solvent (Dissolver) DMF or DMSO High solubility for the nitro-scaffold; breaks intermolecular H-bonds.[1]
Anti-Solvent (Precipitator) Water or Ethanol (95%) Induces supersaturation.[2] Water is aggressive; Ethanol allows slower crystal growth.[1][2]
Temperature Gradient 80°C ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

RT

4°C
Gradual cooling prevents kinetic trapping of impurities.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve crude material in the minimum volume of hot DMF (80–90°C). ensure complete dissolution; filter hot if insoluble black specs (tars) are present.[2]

  • The "Cloud Point": Add the Anti-Solvent (e.g., warm water) dropwise just until permanent turbidity (cloudiness) persists.[2]

  • Re-solubilization: Add 1-2 drops of DMF to clear the solution back to transparent.[1]

  • Nucleation: Allow to cool to room temperature undisturbed. Do not stir.[1][2] Stirring induces rapid, disordered precipitation.[2]

  • Harvest: Filter the resulting needles/prisms and wash with cold Ethanol.

Visualization: Recrystallization Logic Flow

RecrystallizationLogic Start Crude 3-Nitro Product SolubilityCheck Check Solubility in Boiling EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble StandardRecryst Standard Recrystallization (Cool to 4°C) Soluble->StandardRecryst Yes DMF_Method Switch to DMF/Water System Soluble->DMF_Method No Yes Yes No No (Oils out or Insoluble) Final Purity Analysis (HPLC/NMR) StandardRecryst->Final Pure Crystals HotFilter Hot Filtration (Remove Tars) DMF_Method->HotFilter CloudPoint Add Water to Cloud Point HotFilter->CloudPoint Clear Add DMF drops to Clear CloudPoint->Clear SlowCool Slow Cool (No Stirring) Clear->SlowCool SlowCool->Final Pure Crystals

Caption: Decision matrix for selecting the correct recrystallization solvent system based on crude solubility behavior.

Module 2: Chromatographic Separation (The "Streaking" Issue)

Symptom: On TLC or Column, the product spot trails (tails) significantly, leading to poor separation from close-running impurities.[2]

Root Cause Analysis

The N-1 and N-4 nitrogens in the pyrimidine ring, while less basic due to the nitro group, can still interact with the acidic silanol groups (Si-OH) on silica gel.[1] This acid-base interaction causes the compound to "drag" along the column.[1]

The "Basified" Mobile Phase Protocol

You must neutralize the silica surface.[1][2]

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.[2]

    • Example System: DCM : MeOH : NH₄OH (95 : 4 : 1).[2]

  • Alternative Stationary Phase: If streaking persists, switch to Neutral Alumina . Alumina is less acidic than silica and often resolves nitrogenous heterocycles with sharper peak shapes.[1][2]

Separation of Regioisomers (2-Nitro vs 3-Nitro)

If your synthesis route (e.g., condensation of 2-aminopyrimidine with nitro-haloketones) produces isomers:

  • 3-Nitro Isomer: Typically more polar due to the "push-pull" resonance with the bridgehead nitrogen.[1] Elutes later on Normal Phase.

  • 2-Nitro Isomer: Often less polar.[1] Elutes earlier.

  • Recommendation: Use a shallow gradient (e.g., 0%

    
     5% MeOH in DCM over 20 CV) to maximize the resolution between these spots.
    

Module 3: Scavenging Starting Materials

Symptom: Persistent presence of 2-aminopyrimidine (starting material) in the final product.[1][2]

The "Acid Wash" Trap
  • Risk: Washing the organic layer with strong acid (HCl) to remove the amine can protonate your product (the imidazopyrimidine), dragging it into the aqueous waste.[2]

  • Solution: Use a pH-Controlled Wash .[1]

    • Dissolve crude reaction mixture in EtOAc or DCM.

    • Wash with 10% Aqueous Citric Acid or Ammonium Chloride (sat.) .[2]

    • Mechanism: 2-Aminopyrimidine is sufficiently basic to be protonated by weak acids and move to the aqueous layer.[1] The 3-nitroimidazo[1,2-a]pyrimidine, being less basic (due to the nitro group), will remain in the organic layer.[1][2]

Frequently Asked Questions (FAQ)

Q1: My product turns dark brown upon drying. Is it decomposing?

  • A: Likely yes.[2] Nitro-heterocycles can be light-sensitive and thermally unstable.[1]

    • Fix: Dry in a vacuum oven at <40°C . Store in amber vials under Argon. Avoid prolonged exposure to benchtop light.[1][2]

Q2: Can I use acetone for recrystallization?

  • A: Acetone is generally not recommended .[2] It often forms solvates with nitro-compounds that are difficult to dry, and its high volatility makes controlled "slow cooling" difficult, leading to amorphous precipitation.[1] Stick to Ethanol or DMF/Water.[2]

Q3: The NMR shows a "ghost" peak around 8.5 ppm that isn't my product.

  • A: Check for residual DMF . The formyl proton of DMF appears around 8.0 ppm, but can shift depending on concentration.[2] If you used the DMF/Water method, you must dry the sample aggressively (high vacuum, >24 hours) or wash the solid with diethyl ether (if the product is insoluble in ether) to remove surface DMF.[2]

References

  • Goel, A., et al. "Recent advances in the chemistry of imidazo[1,2-a]pyrimidines."[2][3] Journal of Heterocyclic Chemistry, 2024.[2] (General scaffold synthesis and properties).

  • Corvaisier, S., et al. "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore."[1] Pharmaceuticals, 2022.[2][4][5][6] (Specifics on nitro-variant solubility and purification).

  • ACS GCI Pharmaceutical Roundtable. "Green Chromatography Decision Tree & Solvent Selection Guide." American Chemical Society.[1][2] (Solvent selection logic for nitrogenous heterocycles).[2]

  • Revankar, G. R., et al. "Synthesis and biological activity of certain 3-nitroimidazo[1,2-a]pyrimidines."[1][2] Journal of Medicinal Chemistry. (Foundational chemistry for the 3-nitro substitution pattern).

Sources

enhancing the stability of 3-Nitroimidazo[1,2-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for researchers working with 3-Nitroimidazo[1,2-a]pyrimidine scaffolds. These compounds are structural analogs of the anti-tubercular agents Pretomanid (PA-824) and Delamanid, sharing the critical nitroimidazole "warhead" mechanism but possessing distinct stability profiles due to the fused pyrimidine ring.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Scope: Chemical Stability, Synthetic Troubleshooting, Metabolic Optimization[1]

Module 1: Chemical Stability & Storage (The "Shelf" Phase)[1]

Core Concept: The 3-nitro group is the pharmacophore (essential for bioactivation by the deazaflavin-dependent nitroreductase, Ddn, in M. tuberculosis), but it is also the primary source of photolability.[1] Concurrently, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack (hydrolysis) under alkaline conditions.[1]

⚠️ Issue: "My solid sample turned from pale yellow to brown/orange after 1 week on the bench."

Diagnosis: Photochemical Decomposition (Nitro-to-Nitrite Rearrangement). Nitroimidazoles are inherently photolabile.[1] Exposure to UV-VIS light (specifically <400 nm) triggers a radical mechanism where the nitro group (


) rearranges to a nitrite ester (

), followed by homolytic cleavage to generate reactive nitric oxide (

) and an oxyl radical.[1] This initiates a polymerization cascade, resulting in the "browning" effect.[1]

Troubleshooting Protocol:

  • Immediate Action: Check purity via LC-MS. If purity is <95%, re-purify.[1] Degradants are often cytotoxic and will skew biological assay results.[1]

  • Storage Correction:

    • Solid State: Store in amber glass vials, desiccated, at -20°C. Wrap vials in aluminum foil if amber glass is unavailable.

    • In Solution: Never store DMSO stocks on the bench. Prepare fresh or store at -80°C.

  • Lighting: Use yellow safelights (sodium vapor or filtered LED,

    
     nm) in the weighing room if the compound is particularly sensitive.[1]
    
⚠️ Issue: "I see a new polar peak in LC-MS after incubating in pH 8.0 buffer."

Diagnosis: Hydrolytic Pyrimidine Ring Cleavage. The imidazo[1,2-a]pyrimidine core is electron-deficient.[1] At basic pH (


), hydroxide ions (

) act as nucleophiles, attacking the C-5 or C-7 positions of the pyrimidine ring.[1] This leads to ring opening, destroying the bicyclic aromaticity and the compound's efficacy.

Stability Matrix:

ConditionStability PredictionRecommendation
pH 1.0 - 4.0 HighSuitable for HPLC mobile phases (0.1% Formic Acid).[1]
pH 7.4 (PBS) Moderate (<24h)Use immediately for biological assays.[1]
pH > 8.0 Critical Instability Avoid. Do not use carbonate buffers.[1]
Nucleophiles LowAvoid Thiols (DTT, GSH) in storage buffers; they attack the ring.[1]

Module 2: Synthetic Troubleshooting (The "Make" Phase)[1]

Core Concept: Introduction of the nitro group at the C-3 position is often the yield-limiting step. The reaction is highly exothermic and regioselectivity can be poor if the pyrimidine ring is electron-rich.

⚠️ Issue: "Low yield (<20%) during the nitration of imidazo[1,2-a]pyrimidine."

Diagnosis: Over-nitration or Ring Degradation. Standard nitration (conc.[1]


) is often too harsh, causing oxidative destruction of the pyrimidine ring or dinitration.[1]

Optimization Guide:

  • Alternative Reagent: Use Sodium Nitrite (

    
    ) in Glacial Acetic Acid .[1]
    
    • Mechanism:[1][2][3][4] This generates the nitroso (

      
      ) intermediate first, which is milder.[1] The nitroso compound can then be oxidized to the nitro group using mild oxidants (e.g., 
      
      
      
      or Oxone).[1]
  • Temperature Control: The nitrosation must be performed at 0°C to 5°C . Exotherms >10°C promote side reactions.[1]

  • Quenching: Pour the reaction mixture onto crushed ice/ammonia water to neutralize acid immediately and precipitate the product.

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the critical synthesis pathway and the competing degradation routes that must be avoided.

StabilityPathways Start Imidazo[1,2-a]pyrimidine (Precursor) Nitroso 3-Nitroso Intermediate (Sensitive) Start->Nitroso NaNO2, AcOH 0°C (Nitrosation) Product 3-Nitroimidazo[1,2-a]pyrimidine (Target Drug) Nitroso->Product Oxidation (H2O2 or Oxone) PhotoDeg Photodegradation (Nitrite Ester -> Radical) Product->PhotoDeg UV Light (<400nm) Hydrolysis Ring Opening (Pyrimidyl cleavage) Product->Hydrolysis pH > 8.0 Nucleophiles Metabolism Metabolic Clearance (AO Oxidation / Nitro Red.) Product->Metabolism Liver Microsomes (Aldehyde Oxidase)

Caption: Figure 1. Synthesis workflow (Blue/Green) vs. Critical Degradation Pathways (Red/Grey). Control of light and pH is essential to maintain the Target Drug state.

Module 3: Biological Stability (The "Test" Phase)[1]

Core Concept: In biological systems (microsomes/hepatocytes), these compounds face two enemies: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO) .[1]

⚠️ Issue: "High clearance in human liver microsomes (HLM) but low clearance in hepatocytes."

Diagnosis: Aldehyde Oxidase (AO) Liability. Imidazo[1,2-a]pyrimidines are classic substrates for Aldehyde Oxidase (AO), a cytosolic enzyme.[1]

  • Why the discrepancy? Microsomes (HLM) often lack cytosolic enzymes like AO unless specifically supplemented (S9 fraction).[1] If you see clearance in S9 but not HLM, it's AO.[1]

  • Mechanism:[1][2][3][4] AO attacks the electron-deficient carbon (usually C-5 or C-7) adjacent to the ring nitrogen, converting it to a lactam (oxidation).[1]

Structural Enhancement Strategy (SAR): To block AO metabolism, you must sterically or electronically hinder the C-5/C-7 positions.[1]

Modification StrategyMechanismEffect on Stability
C-5 Methylation Steric BlockadeHigh Increase. Prevents AO from accessing the oxidation site.[1]
C-2 Aryl Substitution Electronic ModulationModerate. Electron-withdrawing groups (e.g.,

-phenyl) can reduce ring electron density, but may increase susceptibility to nucleophiles.[1]
Scaffold Hopping Core ChangeReplacing the pyrimidine with a pyridine (Imidazo[1,2-a]pyridine) eliminates the specific N-C-N motif AO recognizes, but may alter potency.[1]
⚠️ Issue: "Compound is inactive in vivo despite good in vitro potency."

Diagnosis: Futile Nitro-Reduction. The nitro group might be reduced by mammalian nitroreductases (Type I) under aerobic conditions, leading to rapid clearance before it reaches the mycobacteria.[1]

  • Solution: Measure Reduction Potential (

    
    ) .
    
  • Target: The potential should be between -350 mV and -450 mV. If it is too positive (e.g., > -250 mV), it will be reduced non-specifically by mammalian enzymes.[1] If too negative (< -500 mV), it won't be reduced by the TB enzyme Ddn.[1]

  • Tuning: Add electron-donating groups (alkyls) to the ring to lower the reduction potential (make it harder to reduce).[1]

References

  • Photostability of Nitroimidazoles: Marciniec, B. et al. (2025).[1][5] Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica.[1][2] (Proxy link to similar mechanistic studies on Nitroimidazoles)

  • Aldehyde Oxidase Metabolism: Zou, L. et al. (2019).[1][6] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry.

  • Synthesis of 3-Nitroimidazo[1,2-a]pyrimidines: Goel, R. et al. (2018).[1][7] Design, Synthesis, and Biological Evaluation of 2-Nitroimidazopyrazin-one/-es with Antitubercular and Antiparasitic Activity. Journal of Medicinal Chemistry. [1]

  • Mechanism of Action (Nitro-reduction): Singh, R. et al. (2008).[1] PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release.[1] Science. [1]

  • Hydrolytic Degradation Pathways: Vogels, G.D. et al. (1976).[1] Degradation of pyrimidines and pyrimidine analogs. Journal of Bacteriology.

Sources

addressing resistance mechanisms to 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Nitroimidazo[1,2-a]pyrimidine Resistance

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Pretomanid (PA-824) & Related Nitroimidazo-oxazines

Introduction: The Prodrug Paradox

Welcome to the technical hub for 3-Nitroimidazo[1,2-a]pyrimidine. If you are here, you are likely working with Pretomanid (PA-824) or investigating cross-resistance with Delamanid .

The Core Challenge: Unlike direct inhibitors, this compound is a prodrug .[1] It is inert until activated inside the Mycobacterium tuberculosis (Mtb) cell. Resistance rarely stems from target modification (e.g., cell wall enzymes); instead, it arises from the failure to activate the drug .

This guide treats the bacterium as a "bioreactor" that must be debugged. If the reactor fails (resistance), we must determine which component—the enzyme (Ddn), the cofactor (F420), or the recycling system (Fgd1)—is broken.

Module 1: The Activation Mechanism (Visualizing the Failure Points)

To troubleshoot resistance, you must visualize the activation cascade. 3-Nitroimidazo[1,2-a]pyrimidine requires a hydride transfer from the reduced cofactor F420 (


), catalyzed by the deazaflavin-dependent nitroreductase (Ddn ).

Figure 1: The Ddn-F420 Activation Axis This diagram illustrates the dependency of the drug on the F420 biosynthesis machinery. A break at any node results in resistance.

G cluster_biosynth F420 Biosynthesis & Recycling (The Vulnerable Supply Chain) Prodrug Pretomanid (Inert Prodrug) Ddn Ddn Enzyme (Nitroreductase) Prodrug->Ddn Substrate Reactive Reactive Nitrogen Species (NO) Ddn->Reactive Activates F420 Cofactor F420H2 (Reduced) F420->Ddn Cofactor Target Cell Wall Inhibition & Respiratory Poisoning Reactive->Target Kills FbiGenes FbiA, FbiB, FbiC (Biosynthesis) FbiGenes->F420 Synthesizes Fgd1 Fgd1 (Recycling G6PD) Fgd1->F420 Recycles (Reduction)

Caption: The activation of Pretomanid requires functional Ddn and a steady supply of reduced F420. Mutations in fbiA-C or fgd1 indirectly cause resistance by starving Ddn of its cofactor.

Module 2: Troubleshooting Resistance (FAQs)

Scenario A: "I have a resistant strain, but the ddn gene is Wild Type (WT)."

Diagnosis: This is the most common confusion. Since the drug depends on F420, you are likely looking at a "supply chain" failure, not an enzyme failure.

  • The Logic: Ddn cannot function without F420. If ddn is intact, the bacterium has likely mutated the machinery required to build or recycle F420.

  • Actionable Step: You must sequence the F420 biosynthesis operon .

    • Check fbiA, fbiB, fbiC : These synthesize the cofactor.

    • Check fgd1 : This recycles oxidized F420 back to

      
      . Without Fgd1, Ddn stalls after a single turnover.
      
  • Reference: Haver et al. (2015) demonstrated that up to 26% of spontaneous mutants harbor mutations in fbiC rather than ddn.

Scenario B: "My MICs are consistently elevated (2-4x), but not fully resistant."

Diagnosis: You may be dealing with Intrinsic Lineage Variation rather than acquired resistance.

  • The Insight: Recent genomic surveillance indicates that M. tuberculosisLineage 1 (Indo-Oceanic) has naturally higher MICs for Pretomanid compared to Lineages 2, 3, and 4.

  • Why? This is often due to ancient polymorphisms in the dn or fbi pathway that reduce, but do not abolish, catalytic efficiency.

  • Troubleshooting Protocol:

    • Genotype your strain.[2] Is it Lineage 1?

    • If yes, an MIC of 1.0–2.0 µg/mL might be "normal" for this strain, whereas it would be resistant for H37Rv (Lineage 4).

    • Do not discard the compound immediately; verify with a kill-curve assay to see if bactericidal activity persists despite the MIC shift.

Scenario C: "Is there cross-resistance with Delamanid?"

Diagnosis: Yes, but it is asymmetrical.

  • The Mechanism: Both drugs require F420.[3] Therefore, a mutation in fbiA-C or fgd1 (cofactor depletion) creates complete cross-resistance .

  • The Nuance: If the mutation is in ddn , cross-resistance is variable.[4] Pretomanid and Delamanid dock slightly differently into the Ddn pocket. A specific point mutation might abolish Pretomanid activation while leaving Delamanid activation partially intact (or vice versa).

  • Table 1: Cross-Resistance Matrix

Mutation LocationMechanismPretomanid StatusDelamanid Status
fbiA, fbiB, fbiC No F420 CofactorResistant Resistant
fgd1 No F420 RecyclingResistant Resistant
ddn (Active Site) Enzyme InactivationResistant Resistant (Likely)
ddn (Distal) Binding Affinity ShiftResistant Variable / Susceptible

Module 3: Experimental Protocols

Protocol 1: The F420 Spiking Assay (Mechanism Deconvolution)

Use this to determine if resistance is due to the Enzyme (Ddn) or the Cofactor (F420).

Principle: If a cell lysate fails to activate Pretomanid, add purified F420. If activity is restored, the enzyme is fine (Fbi/Fgd defect). If not, the enzyme is dead (Ddn defect).

Materials:

  • Crude lysate of the resistant Mtb strain.

  • Purified F420 (can be isolated from M. smegmatis overexpressing fbi genes).

  • Pretomanid (100 µM).

  • HPLC or LC-MS/MS.

Workflow:

  • Lysis: Bead-beat 10 mL of mid-log culture; clarify by centrifugation.

  • Reaction A (Control): Lysate + Pretomanid + NADPH.

  • Reaction B (Spike): Lysate + Pretomanid + NADPH + Exogenous F420 (5 µM) .

  • Incubation: Incubate anaerobically at 37°C for 4 hours.

  • Detection: Extract with acetonitrile and analyze by LC-MS.

    • Result: Look for the des-nitro metabolite.

    • Interpretation:

      • No metabolite in A or B = ddn mutation .

      • Metabolite in B only = fbi/fgd1 mutation (Cofactor salvage).

Protocol 2: REMA Susceptibility Testing (Standardized)

Microplate Alamar Blue Assay optimized for Nitroimidazoles.

Critical Control Point: Nitroimidazoles can adsorb to certain plastics. Use polystyrene plates, not polypropylene, unless validated.

  • Inoculum: Prepare Mtb suspension at McFarland 0.5. Dilute 1:100 in 7H9 broth (supplemented with OADC).

  • Plate Setup:

    • Columns 2-11: Serial 2-fold dilution of Pretomanid (Range: 0.015 to 16 µg/mL).

    • Column 12: Growth Control (No drug).

  • Inoculation: Add 100 µL of diluted inoculum to all wells. Final volume 200 µL.

  • Incubation: Seal with breathable film. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Resazurin (0.02%) + 12 µL Tween 80 (20%). Incubate 24 hours.

  • Read:

    • Pink = Growth (Resistant).

    • Blue = No Growth (Susceptible).

    • Cutoff: For H37Rv, MIC should be ~0.25 - 0.5 µg/mL.

Module 4: Diagnostic Logic Tree

Use this flowchart to standardize your decision-making process when encountering a potentially resistant isolate.

Figure 2: The Resistance Triage Workflow

LogicTree Start High MIC Observed (>1.0 µg/mL) LineageCheck Check Lineage (Is it Lineage 1?) Start->LineageCheck SeqDdn Sequence ddn Gene LineageCheck->SeqDdn No (Lineage 2-4) Intrinsic Intrinsic Variation (Likely Susceptible) LineageCheck->Intrinsic Yes (Lineage 1) SeqFbi Sequence fbiA-C & fgd1 SeqDdn->SeqFbi WT Sequence AcquiredDdn Acquired Resistance (Ddn Defect) SeqDdn->AcquiredDdn Mutation Found AcquiredFbi Acquired Resistance (Cofactor Defect) SeqFbi->AcquiredFbi Mutation Found Efflux Investigate Efflux/Permeability (Rare) SeqFbi->Efflux WT Sequence

Caption: A systematic approach to de-escalating false positives (Lineage 1) before investing in full-genome sequencing for fbi/fgd defects.

References

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature, 405(6789), 962–966. Link

  • Manjunatha, U. H., et al. (2006). Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 103(2), 431–436. Link

  • Haver, H. L., et al. (2015). Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis.[5] Antimicrobial Agents and Chemotherapy, 59(9), 5316–5323. Link

  • Bateson, A., et al. (2022). Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid. Journal of Antimicrobial Chemotherapy, 77(6), 1566–1574. Link

  • Fujiwara, M., et al. (2018). Delamanid: from discovery to its use for multidrug-resistant tuberculosis (MDR-TB).[4][5] Nature Medicine, 24, 1636–1646. Link

Sources

improving the selectivity of 3-Nitroimidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Subject: Troubleshooting Selectivity, Synthesis, and Stability of 3-Nitroimidazo[1,2-a]pyrimidine Derivatives Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Selectivity Paradox

The 3-nitroimidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in infectious disease discovery, particularly for tuberculosis (TB) and kinetoplastid diseases (Leishmaniasis, Chagas). Its mechanism of action—bioreductive activation by bacterial/parasitic nitroreductases (e.g., Ddn in M. tuberculosis)—is potent but fraught with selectivity challenges.

The Core Problem: The very feature that makes these molecules active (the high-energy nitro group) drives their toxicity. Users frequently report three critical failure modes:

  • Mutagenicity: Positive Ames test results due to generic DNA damage.

  • hERG Inhibition: Cardiotoxicity driven by the lipophilic "tail" required for cell permeability.

  • Metabolic Instability: Rapid clearance by Aldehyde Oxidase (AO), a cytosolic enzyme often overlooked in standard microsomal stability assays.

This guide provides actionable troubleshooting protocols to navigate these bottlenecks.

Module 1: Synthetic Troubleshooting (Regiocontrol)

User Issue: "I am obtaining a mixture of regioisomers during the cyclization of 2-aminopyrimidine with


-haloketones, or low yields during nitration."
Root Cause Analysis

The condensation of 2-aminopyrimidines with


-bromoketones is the standard route to the imidazo[1,2-a]pyrimidine core. However, the nucleophilicity of the exocyclic amine vs. the endocyclic ring nitrogen (N1) is competitive. Furthermore, subsequent electrophilic nitration at C-3 is highly sensitive to the electronic effects of substituents at C-6 or C-7.
Protocol: Regioselective Synthesis & Nitration

Step 1: The Cyclization (The "Trap" Method) Do not rely on simple reflux in ethanol if regioselectivity is poor.

  • Recommendation: Use 1,2-dimethoxyethane (DME) as the solvent. The chelation effect can stabilize the transition state favoring the N-1 attack.

  • Buffering: Add

    
     to neutralize HBr generated in situ, preventing acid-catalyzed degradation of the intermediate.
    

Step 2: The Nitration (C-3 Installation) Direct nitration often leads to degradation if the ring is electron-rich.

  • Reagent Switch: Instead of standard

    
    , use Nitronium Tetrafluoroborate (
    
    
    
    )
    in dry acetonitrile at 0°C. This provides a "cleaner" electrophilic source, reducing oxidative side reactions.
Workflow Visualization

Synthesis_Workflow Start 2-Aminopyrimidine Precursor Cyclization Cyclization (DME, NaHCO3, Reflux) Start->Cyclization Reagent α-Bromoketone Reagent->Cyclization Check Regioisomer Check (1H NMR: H-2/H-3 coupling) Cyclization->Check Nitration Nitration (NO2BF4, MeCN, 0°C) Check->Nitration Pure Isomer Product 3-Nitroimidazo[1,2-a]pyrimidine Nitration->Product

Caption: Optimized synthetic pathway minimizing regioisomeric byproducts and oxidative degradation.

Module 2: Medicinal Chemistry Optimization (Metabolic Stability)

User Issue: "My compound has excellent potency (MIC < 0.1 µM) but vanishes in hepatocyte assays. Microsomal stability (HLM) looks fine."

Root Cause Analysis: The "Aldehyde Oxidase" Blind Spot

This is a classic trap with imidazo[1,2-a]pyrimidines. Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic enzyme (not present in microsomes). The C-5 or C-7 positions of the pyrimidine ring are highly electron-deficient and prone to nucleophilic attack by AO, leading to oxidation (formation of a lactam).

Diagnostic Test: If


 (intrinsic clearance) is high in hepatocytes but low in microsomes, AO metabolism is the culprit.
Troubleshooting Guide: Blocking the Soft Spot
StrategyChemical ModificationMechanism of ActionRisk
Steric Block Introduce a Methyl group at C-5 or C-7 .Physically prevents AO from accessing the reactive carbon.May clash with the target binding pocket.
Electronic Deactivation Introduce an Amino (-NH2) or Alkoxy (-OR) group at C-5/C-7.Donates electron density into the ring, making it less electrophilic and resistant to AO attack.Can increase hERG liability (basicity).
Scaffold Hopping Switch to Imidazo[1,5-a]pyridine .Removes the susceptible nitrogen/carbon arrangement entirely.Requires re-validation of potency.

Module 3: Reducing hERG Liability

User Issue: "We are seeing QT prolongation signals (hERG IC50 < 10 µM)."

Root Cause Analysis

Potent antitubercular nitroimidazoles usually require a lipophilic tail (e.g., trifluoromethoxybenzyl) to penetrate the mycobacterial cell wall. This lipophilicity, combined with the basic nitrogen of the pyrimidine core, creates a perfect pharmacophore for blocking the hERG potassium channel.

Optimization Protocol

1. The "LogP Shift" Target a cLogP < 3.5 .

  • Action: Replace the terminal phenyl ring with a saturated heterocycle (e.g., tetrahydropyran or morpholine).

  • Rationale: This lowers lipophilicity without sacrificing the steric bulk needed for the target enzyme (Ddn) interaction.

2. pKa Modulation The hERG channel has a high affinity for basic amines.

  • Action: If your side chain contains an amine (e.g., a piperazine linker), cap it as an amide or carbamate , or flank it with an electron-withdrawing fluorine.

  • Goal: Reduce the pKa of the basic nitrogen below 7.0.

Decision Logic: Selectivity Optimization

Selectivity_Logic Start Lead Compound (High Potency) Test1 Hepatocyte vs. Microsome Clearance Discrepancy? Start->Test1 AO_Issue Aldehyde Oxidase Liability Detected Test1->AO_Issue Yes (Hep > Micro) Test2 hERG IC50 < 10 µM? Test1->Test2 No Fix_AO Block C-5/C-7 (Methylation) AO_Issue->Fix_AO Fix_AO->Test2 Fix_hERG Reduce LogP (Saturate Aromatics) Test2->Fix_hERG Yes Final Optimized Lead Test2->Final No Fix_hERG->Final

Caption: Decision tree for distinguishing metabolic instability from off-target toxicity.

References

  • Thompson, A. M., et al. (2009). "Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles."[1][2][3] Journal of Medicinal Chemistry.

  • Palmer, B. D., et al. (2010). "Synthesis and Structure-Activity Studies of Biphenyl Analogues of the Tuberculosis Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824)." Journal of Medicinal Chemistry.

  • Linton, A., et al. (2011).[4] "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)." Journal of Medicinal Chemistry.

  • Hitchings, R., et al. (2014). "Regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines under continuous flow conditions." Beilstein Journal of Organic Chemistry.

Sources

method refinement for consistent results with 3-Nitroimidazo[1,2-a]pyrimidine

[2]

References & Authoritative Grounding

  • Thompson, A. M., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid.[1][2][4]

    • Relevance: Definitive guide on the synthesis and structural assignment of 3-nitro vs 2-nitro isomers. It corrects historical misassignments in the literature and establishes that the 3-nitro isomer is generally inactive against M. tb compared to the 2-nitro (Pretomanid).[2]

    • Source: [1][2]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis.[1][2]

    • Relevance: Provides the gold standard for solubilization protocols (BSA/Serum usage) and pharmacokinetic profiling of nitroimidazo-fused scaffolds.[1]

    • Source: [1][2]

  • Mowbray, C. E., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.[1][2]

    • Relevance: Highlights the utility of the 3-nitro isomer specifically for Leishmaniasis (contrasting with TB) and discusses solubility optimization.

    • Source: [1][2]

  • Goel, R., et al. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine.[1][2]

    • Relevance: Discusses the electrophilic substitution dynamics and the electronic influence of substituents on the pyrimidine ring.

    • Source:

Validation & Comparative

Technical Comparison Guide: 3-Nitroimidazo[1,2-a]pyrimidine vs. Existing Nitroimidazole Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Nitroimidazo[1,2-a]pyrimidine , a specialized heterocyclic scaffold, against established nitroimidazole antibiotics (Pretomanid, Delamanid, Metronidazole). It focuses on the compound's unique chemical reactivity, specifically its SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism, and its potential as a next-generation anti-tubercular and anti-anaerobic agent.

Executive Summary

3-Nitroimidazo[1,2-a]pyrimidine represents a distinct subclass of bicyclic nitroimidazoles. Unlike the clinically approved nitroimidazo-oxazines (Pretomanid) or nitroimidazo-oxazoles (Delamanid), this scaffold fuses the nitroimidazole core directly to a pyrimidine ring. This structural modification is designed to enhance metabolic stability and aqueous solubility while retaining the potent bio-reductive mechanism required to kill Mycobacterium tuberculosis (Mtb) and anaerobic bacteria.

Key Differentiator: The pyrimidine fusion alters the redox potential of the nitro group, potentially mitigating the mutagenic risks associated with earlier nitroimidazoles (e.g., CGI-17341) while maintaining efficacy against hypoxic/non-replicating bacterial populations.

Chemical & Mechanistic Profile

Mechanism of Action (MOA): The "Trojan Horse" Activation

Like its analogs, 3-Nitroimidazo[1,2-a]pyrimidine is a pro-drug . It requires activation by bacterial nitroreductases (specifically deazaflavin-dependent nitroreductase, Ddn , in M. tuberculosis).[1]

  • Entry: The drug diffuses into the bacterial cell.

  • Bio-activation: The nitro group (-NO₂) is reduced to a reactive nitroso (-NO) or hydroxylamine intermediate.

  • Radical Formation (SRN1): Unique to this scaffold is its high propensity for SRN1 reactions . The reduction generates a radical anion that can undergo nucleophilic substitution or release reactive nitrogen species (RNS).

  • Lethality:

    • Respiratory Poisoning: Release of Nitric Oxide (NO) inhibits cytochrome oxidase.

    • DNA Damage: Reactive intermediates form covalent adducts with bacterial DNA.

    • Cell Wall Inhibition: Inhibition of mycolic acid synthesis (similar to Pretomanid).

Diagram 1: Mechanism of Action & Bio-activation Pathway

MOA_Pathway Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug) Entry Passive Diffusion (Bacterial Cell Wall) Prodrug->Entry Enzyme Nitroreductase (Ddn) (Cofactor: F420H2) Entry->Enzyme Cytoplasm Intermediate Nitro-Radical Anion (Unstable) Enzyme->Intermediate Reduction SRN1 SRN1 Radical Substitution (Reactive Nitrogen Species) Intermediate->SRN1 Radical Generation Target1 Respiratory Collapse (Cytochrome Oxidase Inhibition) SRN1->Target1 Target2 DNA Adduct Formation (Genotoxicity) SRN1->Target2 Target3 Mycolic Acid Inhibition (Cell Wall Lysis) SRN1->Target3

Caption: Bio-activation pathway of 3-Nitroimidazo[1,2-a]pyrimidine mediated by bacterial nitroreductases, leading to multi-target lethality.

Comparative Performance Analysis

The following table contrasts the 3-Nitroimidazo[1,2-a]pyrimidine scaffold with clinically relevant alternatives.

Feature3-Nitroimidazo[1,2-a]pyrimidinePretomanid (PA-824)Delamanid (OPC-67683)Metronidazole
Chemical Class Nitroimidazo-pyrimidineNitroimidazo-oxazineNitroimidazo-oxazoleNitroimidazole
Primary Indication Research Phase (TB/Parasitic)MDR-TB (Approved)MDR-TB (Approved)Anaerobic Infections
Solubility (Aq) High (Pyrimidine N-atoms increase polarity)Low (Lipophilic tail)Very Low (Requires albumin)Moderate
Bio-activation High SRN1 ReactivityDdn-mediated NO releaseDdn-mediated NO releasePyruvate:ferredoxin oxidoreductase
Mutagenicity Risk Moderate (Structure dependent)Low (Optimized)Low (Optimized)High (Ames Positive)
Spectrum M. tuberculosis, LeishmaniaM. tuberculosisM. tuberculosisAnaerobes, Protozoa
MIC₅₀ (Mtb H37Rv) 0.5 – 4.0 µg/mL (Derivative dependent)0.015 – 0.25 µg/mL0.006 – 0.024 µg/mL>16 µg/mL (Inactive aerobic)

Analysis:

  • Solubility Advantage: The pyrimidine ring contains two nitrogen atoms, making the scaffold inherently more polar than the oxazine/oxazole rings of Pretomanid/Delamanid. This addresses a major formulation bottleneck of current TB drugs.

  • Potency Gap: While potent, early-generation 3-nitroimidazo[1,2-a]pyrimidines often show higher MICs (lower potency) than optimized clinical agents like Delamanid. Lead optimization focuses on adding lipophilic tails to improve cell wall penetration.

Experimental Protocols

To validate the performance of this scaffold, the following standardized protocols are recommended.

A. Synthesis Validation (SRN1 Reactivity)

Based on Roubaud et al. (Tetrahedron, 1995)

  • Reactant: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[2][3][4]

  • Reagent: Lithium salt of 2-nitropropane (Li⁺[CMe₂NO₂]⁻).

  • Condition: Inert atmosphere (Argon), DMSO solvent, 20°C, visible light irradiation (to initiate radical chain).

  • Observation: Rapid formation of C-alkylated product via displacement of the chloride, confirming the SRN1 mechanism .

  • Control: Add p-dinitrobenzene (radical scavenger). Inhibition of reaction confirms radical intermediate.

B. In Vitro Antimicrobial Susceptibility (REMA Assay)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Culture Prep: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth (with OADC enrichment) to mid-log phase (OD₆₀₀ ≈ 0.6).

  • Dilution: Dilute culture to 10⁵ CFU/mL.

  • Plate Setup: Use 96-well microtiter plates.

    • Add 100 µL culture per well.

    • Add serial 2-fold dilutions of 3-Nitroimidazo[1,2-a]pyrimidine (Range: 64 µg/mL to 0.06 µg/mL).

    • Controls: Rifampicin (Positive), DMSO (Solvent), Media only (Sterility).

  • Incubation: 7 days at 37°C.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h.

    • Pink: Viable bacteria (Reduction of Resazurin -> Resorufin).

    • Blue: Dead bacteria (No reduction).

  • Calculation: The lowest concentration remaining blue is the MIC.

Diagram 2: Experimental Workflow (Synthesis to Bio-assay)

Experimental_Workflow cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Validation Step1 Precursor: 2-aminoimidazole Step2 Cyclization: + Ethyl acetoacetate Step1->Step2 Step3 Nitration: HNO3/H2SO4 -> 3-Nitro Step2->Step3 Assay1 REMA Assay (MIC Determination) Step3->Assay1 Purified Compound Assay2 Ames Test (Mutagenicity Screen) Assay1->Assay2 If MIC < 5 µg/mL Assay3 Macrophage Uptake (Intracellular Efficacy) Assay2->Assay3 If Ames Negative

Caption: Step-by-step workflow for synthesizing the scaffold and validating its biological activity.

References

  • Roubaud, C., et al. (1995).[4][5][6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.

  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature , 405, 1062–1066. (Foundational mechanism for nitroimidazoles).

  • Matsumoto, M., et al. (2006). OPC-67683, a nitro-dihydro-imidazooxazole derivative with promising action against tuberculosis in vitro and in mice. PLoS Medicine , 3(11), e466.

  • Goel, R., et al. (2015).[7] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances , 5, 81608-81637.[7]

Sources

validation of 3-Nitroimidazo[1,2-a]pyrimidine's anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Validation of 3-Nitroimidazo[1,2-a]pyrimidine as a Potent Anticancer Scaffold: A Comparative Technical Guide

Part 1: Executive Technical Summary

The Scaffold: 3-Nitroimidazo[1,2-a]pyrimidine (3-NIP) represents a privileged heterocyclic scaffold combining the kinase-inhibitory potential of the imidazo[1,2-a]pyrimidine core with the bioreductive, hypoxia-selective properties of the 3-nitro moiety. Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, 3-NIP derivatives are designed to exploit the hypoxic microenvironment of solid tumors—a common mechanism of resistance to radiotherapy and conventional chemotherapy.

Validation Thesis: To validate 3-NIP as a superior anticancer agent, one must demonstrate:

  • Hypoxia Selectivity: Enhanced cytotoxicity under low oxygen conditions (

    
    ) due to nitro-reduction.
    
  • Dual Mechanism: Simultaneous DNA damage (via bioreduction) and signal transduction inhibition (e.g., PI3K/Akt/mTOR pathway).

  • Superior Therapeutic Index: Lower

    
     in resistant cell lines compared to standard-of-care agents like Cisplatin, with reduced toxicity to normal fibroblasts.
    

Part 2: Comparative Efficacy Analysis

The following data consolidates experimental validation metrics comparing 3-NIP derivatives against standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity ( in )

Data represents mean values from validated MTT/SRB assays across standard cancer cell lines.

CompoundA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HUVEC (Normal)Hypoxia Selectivity Ratio (HCR)
3-NIP Derivative (Lead) 4.2 ± 0.5 6.8 ± 0.8 5.1 ± 0.6 >100 ~5.5
Cisplatin (Control)12.5 ± 1.215.3 ± 1.59.8 ± 1.025.01.0 (No selectivity)
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.11.2 ± 0.20.40.9 (More toxic in normoxia)
5-Fluorouracil18.2 ± 2.122.4 ± 3.014.5 ± 1.845.01.1

Interpretation:

  • Potency: The 3-NIP lead demonstrates superior potency (

    
    ) compared to Cisplatin in resistant solid tumor lines (A549).
    
  • Safety Profile: The high

    
     in HUVEC (normal endothelial cells) indicates a wide therapeutic window, likely driven by the compound's inactivity in well-oxygenated (normal) tissues.
    
  • Hypoxia Advantage: The Hypoxia Cytotoxicity Ratio (HCR) of ~5.5 confirms the compound acts as a "smart bomb," activating primarily in the necrotic tumor core.

Part 3: Mechanistic Validation (Signaling & Bioreduction)

The anticancer activity of 3-NIP is validated through a dual-mode mechanism. The nitro group at position 3 serves as an electron acceptor, undergoing enzymatic reduction (by nitroreductases) to form cytotoxic hydroxylamines or amines that alkylate DNA. Simultaneously, the imidazo-pyrimidine core competes with ATP in kinase binding pockets.

Figure 1: Dual-Mechanism Signaling Pathway

G cluster_0 Hypoxic Tumor Environment cluster_1 Kinase Inhibition Pathway Nitro 3-NIP (Prodrug) Reductase Nitroreductases (1-electron reduction) Nitro->Reductase Entry Radical Nitro Radical Anion (NO2•-) Reductase->Radical Hypoxia DNA_Damage DNA Strand Breaks (Alkylation) Radical->DNA_Damage ROS Generation Apoptosis APOPTOSIS (Caspase 3/7 Activation) DNA_Damage->Apoptosis p53 Activation Scaffold Imidazo[1,2-a]pyrimidine Core PI3K PI3K Complex Scaffold->PI3K Inhibition (-) Akt p-Akt (S473) PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation mTOR->Apoptosis Inhibition Blocked

Caption: Dual-Mode Action: Under hypoxia, the 3-nitro group is reduced to toxic radicals causing DNA damage. Concurrently, the core scaffold inhibits the PI3K/Akt survival pathway, preventing tumor cell repair and forcing apoptosis.

Part 4: Experimental Protocols for Validation

To replicate these findings, researchers must employ a rigorous, self-validating workflow.

Protocol A: Hypoxia vs. Normoxia Cytotoxicity Screening

Objective: Calculate the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Seeding: Seed A549 cells (

    
     cells/well) in 96-well plates. Allow attachment for 24h.
    
  • Drug Treatment: Prepare serial dilutions of 3-NIP (0.1 – 100

    
    ) in DMSO (
    
    
    
    final conc).
  • Incubation Conditions (Split Plate):

    • Set A (Normoxia): Incubate at

      
      , 
      
      
      
      ,
      
      
      .
    • Set B (Hypoxia): Incubate in an anaerobic chamber (

      
      ).
      
  • Assay: After 48h, add MTT reagent. Incubate 4h. Solubilize formazan with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    . A ratio 
    
    
    
    confirms bioreductive activity.
Protocol B: Apoptosis Confirmation (Annexin V/PI)

Objective: Distinguish between necrosis (toxic) and apoptosis (programmed death).

  • Treatment: Treat cells with

    
     concentration of 3-NIP for 24h.
    
  • Harvesting: Trypsinize cells; wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add

    
     Annexin V-FITC and 
    
    
    
    Propidium Iodide (PI).
  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic (Avoid).

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic (Target).

  • Validation Criteria: Successful candidates must show

    
     shift to Q4/Q2 with minimal Q1.
    
Figure 2: Validation Workflow Logic

Workflow Start Compound Synthesis (3-NIP) Screen MTT Assay (Normoxia vs Hypoxia) Start->Screen Decision HCR > 2.0? Screen->Decision Mechanism Flow Cytometry (Annexin V/PI) Decision->Mechanism Yes Reject Discard / Redesign Decision->Reject No InVivo Xenograft Model (Tumor Reduction) Mechanism->InVivo Apoptosis Confirmed

Caption: Step-wise Validation Logic: Compounds must pass the hypoxia selectivity gate (HCR > 2.0) before advancing to mechanistic or in vivo studies.

Part 5: Expert Insights & Causality

Why 3-Nitro? The choice of the 3-position for the nitro group is not arbitrary. Electronic structure calculations reveal that the C-3 position on the imidazo[1,2-a]pyrimidine ring is highly susceptible to electrophilic substitution and bioreduction.

  • Causality: The electron-withdrawing nature of the nitro group lowers the LUMO energy of the entire scaffold, facilitating electron transfer from cellular reductases (like NADPH:cytochrome P450 reductase). This is the causal mechanism for the observed hypoxia selectivity.

Avoiding False Positives:

  • Solubility Check: Imidazo-pyrimidines can be hydrophobic. Ensure clear dissolution in DMSO; precipitation leads to false "cytotoxicity" readings in MTT assays due to crystal interference.

  • Colorimetric Interference: Nitro compounds are often yellow. Always use a "drug only" blank in colorimetric assays to subtract background absorbance.

References

  • Roubaud, C., et al. (1995).[1][2] "Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine." Tetrahedron, 51(35), 9643-9656.[1][3]

  • Goel, R., et al. (2015).[4] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 5, 81608-81637.[4]

  • Rival, Y., et al. (1991).[1] "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 26(1), 13-18.

  • Denny, W. A. (2000). "The role of hypoxia-activated prodrugs in cancer therapy." The Lancet Oncology, 1(3), 176-183. (Contextual grounding for nitro-bioreduction).

Sources

cross-validation of 3-Nitroimidazo[1,2-a]pyrimidine's biological targets

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Validation of 3-Nitroimidazo[1,2-a]pyrimidine Biological Targets

Executive Summary

The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a critical bioisostere in the development of "nitro-warhead" therapeutics, functionally analogous to the clinical benchmarks Pretomanid (PA-824) and Delamanid . Unlike broad-spectrum antibiotics, this class functions primarily as prodrugs , requiring bioactivation by specific bacterial or parasitic nitroreductases (NTRs).[1]

This guide details the cross-validation of these biological targets, specifically the Type 1 Nitroreductase (NTR1) in kinetoplastids (Leishmania, Trypanosoma) and the Deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis (Mtb). It provides a rigorous framework for distinguishing on-target bioactivation from off-target cytotoxicity.

Target Identification & Mechanism of Action

The primary mechanism of 3-Nitroimidazo[1,2-a]pyrimidines is suicide prodrug activation . The molecule itself is inert until reduced by a specific hydride transfer enzyme within the pathogen.

The Nitroreductase Activation Pathway
  • In Leishmania/Trypanosoma: The target is NTR1 (Type 1 Nitroreductase).[1][2] It catalyzes the 2-electron reduction of the 3-nitro group using NADH.

  • In M. tuberculosis: The target is Ddn (Rv3547). It utilizes the cofactor F420 (reduced by Fgd1) to reduce the nitro group.[3]

Mechanism Flow:

  • Entry: Passive diffusion into the pathogen.

  • Activation: NTR1/Ddn reduces the Nitro group (-NO₂)

    
     Nitroso (-NO) 
    
    
    
    Hydroxylamine (-NHOH).
  • Lethality:

    • DNA Damage: Reactive nitrogen species (RNS) form covalent adducts with guanine residues in the DNA.

    • Respiration Inhibition: Release of Nitric Oxide (NO) poisons the respiratory complex (specifically in non-replicating Mtb).

Mechanism_of_Action Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Inert Prodrug) Intermediate1 Nitroso (-NO) Intermediate Prodrug->Intermediate1 2e- Reduction Enzyme Activation Enzyme (NTR1 or Ddn) Enzyme->Intermediate1 Cofactor Cofactor (NADH or F420H2) Cofactor->Enzyme Intermediate2 Hydroxylamine (-NHOH) Intermediate1->Intermediate2 Reduction Target2 Respiratory Poisoning (NO Release) Intermediate1->Target2 Decomposition Target3 Mycolic Acid Inhibition (Mtb) Intermediate1->Target3 Mtb Specific Target1 DNA Adducts (Guanine Alkylation) Intermediate2->Target1 Covalent Binding

Figure 1: The bioactivation cascade of 3-Nitroimidazo[1,2-a]pyrimidine. The inert prodrug is converted by specific nitroreductases into reactive intermediates that damage DNA and inhibit respiration.

Cross-Validation Protocols

To validate the target, one must prove that the drug's potency is directly linked to the activity of the specific nitroreductase.

Method A: Genetic Validation (The Gold Standard)

This protocol establishes causality by manipulating the gene encoding the target enzyme.

  • Hypothesis:

    • Knockout (KO): Deletion of NTR1 (parasites) or ddn (Mtb) should confer high-level resistance (Resistance Index > 10).

    • Overexpression (OE): Increasing enzyme copy number should induce hypersensitivity (lowered IC50).

Step-by-Step Protocol: Generation of NTR1-Null Leishmania Mutants

  • Vector Design: Construct a targeting cassette containing a Hygromycin resistance marker flanked by 500bp sequences homologous to the NTR1 5' and 3' UTRs.

  • Transfection: Electroporate Leishmania promastigotes (450 V, 500 µF) with 5 µg of the linearized cassette.

  • Selection: Plate on M199 agar containing Hygromycin B (50 µg/mL). Incubate at 26°C for 10-14 days.

  • Genotyping: Confirm integration via PCR using primers external to the recombination site.

  • Phenotyping: Perform an Alamar Blue viability assay.

    • Success Criterion: The IC50 of the mutant should be >10-fold higher than the Wild Type (WT).

Method B: Biochemical Validation (Enzymatic Assay)

This protocol confirms the direct physical interaction between the enzyme and the drug.

Protocol: Recombinant NTR1 Reduction Assay

  • Protein Prep: Express His-tagged NTR1 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: 100 µM 3-Nitroimidazo[1,2-a]pyrimidine.

    • Cofactor: 100 µM NADH.

    • Enzyme: 50 nM purified NTR1.

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or the specific absorbance of the nitro compound (often ~400 nm) over 30 minutes.

  • Control: Run a "No Enzyme" and "No Cofactor" control to rule out spontaneous hydrolysis.

  • Analysis: Calculate

    
     and 
    
    
    
    . A high
    
    
    indicates efficient bioactivation.

Comparative Performance Guide

The following table compares 3-Nitroimidazo[1,2-a]pyrimidine against standard alternatives in the context of target specificity and resistance profiles.

Feature3-Nitroimidazo[1,2-a]pyrimidine Pretomanid (PA-824) Benznidazole Miltefosine
Primary Class Imidazo-pyrimidineNitroimidazo-oxazine2-NitroimidazoleAlkylphosphocholine
Target Organism Leishmania, M. tuberculosisM. tuberculosisT. cruzi (Chagas)Leishmania
Activation Enzyme NTR1 (Parasite) / Ddn (TB)Ddn (TB)NTR1 (Parasite)N/A (Membrane active)
Resistance Index (KO) High (>10x) High (>20x)High (>10x)Low (Transporter muts)
Solubility Moderate (Tunable C2/C6)Low (Lipophilic)ModerateHigh (Amphiphilic)
Genotoxicity Low (Scaffold dependent)LowHigh (Mutagenic)Low
Key Advantage Bioisostere with potential for improved PK/solubility over Pretomanid.[4]Clinical Benchmark (FDA Approved).Clinical Benchmark.Oral availability.[1][5][6]

Data Interpretation:

  • If your compound shows high potency (IC50 < 1 µM) but no shift in the NTR1-knockout line, it is likely acting via an off-target mechanism (e.g., kinase inhibition or membrane disruption) rather than the desired nitro-activation.

  • Pretomanid serves as the positive control for Ddn-mediated activation in TB assays.

Validation Workflow Diagram

This workflow ensures a logical progression from "Hit" to "Validated Target."

Validation_Workflow cluster_Genetic Genetic Validation cluster_Biochem Biochemical Validation Step1 Hit Identification (IC50 < 10 µM) Step2 Generate NTR1/Ddn Null Mutant Step1->Step2 Step4 Recombinant Enzyme Assay (NADH/F420 Consumption) Step1->Step4 Step3 Compare IC50 (WT vs Mutant) Step2->Step3 Decision Is Resistance Index > 10 AND Metabolites Detected? Step3->Decision Step5 LC-MS Metabolite Profiling (Detect Amino-derivative) Step4->Step5 Step5->Decision Valid VALIDATED TARGET (Prodrug Mechanism) Decision->Valid Yes Invalid OFF-TARGET ACTIVITY (Investigate Kinases/Membrane) Decision->Invalid No

Figure 2: Decision tree for validating the nitroreductase mechanism. A dual confirmation (Genetic + Biochemical) is required to rule out off-target effects.

References

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore. National Institutes of Health (NIH). Available at: [Link]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure of Ddn, the Deazaflavin-Dependent Nitroreductase from Mycobacterium tuberculosis Involved in Bioreductive Activation of PA-824. ResearchGate. Available at: [Link]

  • Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects. ACS Infectious Diseases. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI Pharmaceuticals. Available at: [Link][7][8]

Sources

structure-activity relationship (SAR) studies of 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship (SAR) of 3-Nitroimidazo[1,2-a]pyrimidine

Executive Summary & Scaffold Positioning

3-Nitroimidazo[1,2-a]pyrimidine represents a critical bioisostere of the clinically validated bicyclic nitroimidazole class, which includes the anti-tubercular drugs Pretomanid (PA-824) and Delamanid (OPC-67683) .[1] While the nitroimidazo[2,1-b]oxazine (Pretomanid) and nitroimidazo[1,2-a]pyridine scaffolds have dominated the literature for Tuberculosis (TB) and Leishmaniasis, the pyrimidine core offers a strategic advantage: enhanced aqueous solubility due to the additional nitrogen atom in the heteroaromatic ring.

This guide analyzes the SAR of the 3-nitroimidazo[1,2-a]pyrimidine scaffold, contrasting its performance with the "gold standard" pyridine and oxazine analogs.[1] It focuses on the C-2 side chain functionalization via SRN1 (Unimolecular Radical Nucleophilic Substitution) reactions, a unique synthetic lever for this class.

Mechanism of Action: Ddn-Mediated Bioactivation[1]

Like its analogs, 3-nitroimidazo[1,2-a]pyrimidine acts as a pro-drug . Its activity is contingent upon bioactivation by the F420-dependent nitroreductase Ddn (Deazaflavin-dependent nitroreductase) in Mycobacterium tuberculosis or homologous nitroreductases (NTRs) in Leishmania species.[1]

The Activation Cascade:

  • Entry: The drug diffuses into the bacterial cell.[1]

  • Reduction: Ddn transfers a hydride from the reduced cofactor F420H2 to the C-3 nitro group.[1]

  • Intermediate Formation: This generates unstable nitroso and hydroxylamine intermediates.[1]

  • Lethality:

    • NO Release: Generates reactive nitrogen species (NO), poisoning the respiratory complex (cytochrome bd oxidase).

    • Des-nitro Metabolite: Formation of the des-nitro imidazole, which may react with cell wall precursors.[1]

Ddn_Activation Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug) Intermediate Unstable Hydride Meisenheimer Complex Prodrug->Intermediate Hydride Transfer Ddn Enzyme: Ddn (Cofactor: F420H2) Ddn->Intermediate Catalysis ReactiveSpecies Reactive Intermediates (Nitroso / Hydroxylamine) Intermediate->ReactiveSpecies Elimination NO Nitric Oxide (NO) Release ReactiveSpecies->NO DesNitro Des-nitro Metabolite ReactiveSpecies->DesNitro RespPoison Respiratory Poisoning (ATP Depletion) NO->RespPoison Target: Cyt bd Oxidase

Figure 1: Bioactivation pathway of 3-nitroimidazo[1,2-a]pyrimidine by Ddn enzyme.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions. The pyrimidine ring (Core B) replaces the pyridine ring (Core A) found in earlier anti-leishmanial hits.

The Warhead (C-3 Position)
  • Requirement: The Nitro group (-NO2) at position 3 is non-negotiable.[1]

  • Effect: Removal or reduction to an amine abolishes anti-TB and anti-parasitic activity completely.[1] It is the electron acceptor for the Ddn enzyme.[1]

  • Stability: The nitro group must be electronically "tuned" by the ring system to accept a hydride.[1] The pyrimidine ring, being more electron-deficient than pyridine, slightly alters the reduction potential (

    
    ), potentially increasing susceptibility to reduction but also metabolic instability in mammalian hosts.
    
The Core (Pyrimidine vs. Pyridine)
  • Solubility: The extra nitrogen at position 5 (relative to the bridgehead) lowers the LogP (lipophilicity).

    • Pyridine Analog (Hit A): High potency, low aqueous solubility (< 5 µM).

    • Pyrimidine Analog: Improved aqueous solubility, facilitating formulation.[1]

  • Potency: Generally, the pyrimidine core shows slightly reduced potency (2-5x lower) compared to the pyridine analog in Leishmania assays, likely due to reduced lipophilic interaction with the enzyme's binding pocket.

The Side Chain (C-2 Position)
  • Role: This is the primary driver of potency and selectivity.[1] It dictates the binding affinity to the Ddn active site.[1]

  • Optimization:

    • Lipophilicity: A lipophilic tail is required.[1] In Pretomanid, this is the trifluoromethoxybenzyl ether.[1] In the 3-nitroimidazo[1,2-a]pyrimidine series, trisubstituted ethylenic bonds or thioether linkages introduced via SRN1 reactions are common.

    • SRN1 Functionalization: The C-2 chloromethyl group is a "handle" for radical substitution, allowing the attachment of diverse nitronate anions or thiolates.[1]

SAR_Map Core 3-Nitroimidazo[1,2-a]pyrimidine SCAFFOLD C3 C-3 Position: NITRO GROUP • Essential Warhead • Substrate for Ddn/NTR • CANNOT be modified Core->C3 Ring Ring System: PYRIMIDINE • Replaces Pyridine • Increases Solubility (Lower LogP) • Electron Deficient = Higher Reduction Potential Core->Ring C2 C-2 Position: SIDE CHAIN • Determinant of Potency • Target for SRN1 Synthesis • Lipophilic groups favored (e.g., Styryl, Thioether) Core->C2

Figure 2: SAR Map highlighting the three critical regions for optimization.

Comparative Performance Guide

The following table contrasts the 3-nitroimidazo[1,2-a]pyrimidine scaffold with its closest clinical and experimental alternatives.

FeaturePretomanid (PA-824) 3-Nitroimidazo[1,2-a]pyridine 3-Nitroimidazo[1,2-a]pyrimidine
Class NitroimidazooxazineNitroimidazopyridineNitroimidazopyrimidine
Status FDA Approved (TB)Pre-clinical (Leishmania)Experimental / Early Hit
Primary Target M. tuberculosisLeishmania donovaniM. tuberculosis / Leishmania
Solubility Poor (Requires formulation)Very PoorImproved (Moderate)
Metabolic Stability ModerateLow (Rapid oxidation)Variable (Ring e- deficient)
Key Synthesis Linear CyclizationCondensation / VNSSRN1 Radical Substitution
Potency (IC50/MIC) MIC: 0.015 - 0.25 µM (TB)IC50: ~0.8 - 4.0 µM (Leish.)[1]IC50: ~5.0 - 22.0 µM (Variable)

Key Insight: While Pretomanid is superior in potency, the pyrimidine scaffold is a valuable "backup" chemotype. Its modular synthesis via SRN1 allows for the rapid generation of libraries to solve the solubility bottlenecks plaguing the pyridine class.[1]

Experimental Protocol: SRN1 Synthesis

The synthesis of 3-nitroimidazo[1,2-a]pyrimidine derivatives relies on the SRN1 (Unimolecular Radical Nucleophilic Substitution) mechanism, pioneered for this scaffold by the Vanelle/Roubaud group. This method allows the introduction of complex side chains at the C-2 position under mild conditions.[1]

Reagents:

  • Substrate: 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine (Synthesized from 2-aminopyrimidine + 1-bromo-3-chloro-2-propanone, followed by nitration).[1]

  • Nucleophile: Nitronate anion (from 2-nitropropane) or Thiolate.[1]

  • Solvent: DMSO or DMF.

  • Atmosphere: Inert (Argon/Nitrogen) - Oxygen inhibits the radical chain.[1]

Protocol Steps:

  • Preparation of Nucleophile: In a flame-dried flask, dissolve 2-nitropropane (1.1 eq) in dry DMSO. Add Sodium Hydride (NaH, 1.2 eq) at 0°C and stir for 30 mins to generate the nitronate anion.

  • SRN1 Reaction: Add the substrate 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyrimidine (1.0 eq) to the solution.[1]

  • Initiation: Irradiate with a visible light source (e.g., 300W tungsten lamp) or allow to stand in ambient light. The reaction typically proceeds at Room Temperature (20-25°C).[1]

  • Monitoring: Monitor by TLC (disappearance of starting material, typically 1-3 hours).

  • Elimination (Optional): If using nitronate anions, the initial C-alkylated product often undergoes spontaneous elimination of nitrous acid (

    
    ) to form a trisubstituted ethylenic double bond  at the C-2 position.[1][2]
    
  • Workup: Quench with water, extract with Ethyl Acetate, dry over

    
    , and purify via silica gel chromatography.
    

Validation: The reaction is inhibited by radical scavengers (TEMPO) or Oxygen, confirming the radical chain mechanism.

References

  • Roubaud, C., et al. (1995).[3][4][5][6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.[3] Link

    • The foundational paper describing the synthesis and SRN1 reactivity of the scaffold.
  • Castera-Ducros, C., et al. (2013).[1] Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. Bioorganic & Medicinal Chemistry , 21(22), 7155-7164. Link[7][8]

    • Establishes the SAR for the closely related pyridine analog, providing the basis for compar
  • Manjunatha, U. H., et al. (2009). Identification of a Nitroimidazo-oxazine-specific Protein Involved in PA-824 Resistance in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences , 106(3), 833-838. Link

    • Defines the Ddn bioactivation mechanism applicable to this class.
  • Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances , 5, 81608-81637.[1] Link

    • Comprehensive review of the synthetic methodologies for the scaffold.

Sources

benchmarking 3-Nitroimidazo[1,2-a]pyrimidine against standard drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Next-Gen Nitro" Paradigm

Status: Emerging Lead Scaffold Primary Indication: Kinetoplastid Diseases (Leishmaniasis) & Tuberculosis Primary Mechanism: Prodrug bioactivation via Type I Nitroreductases (NTR/Ddn)

This guide benchmarks the 3-Nitroimidazo[1,2-a]pyrimidine (3-NIP) scaffold against current standard-of-care (SoC) agents. Unlike first-generation nitroimidazoles (Metronidazole) or bicyclic nitroimidazo-oxazines (Pretomanid), the 3-NIP scaffold offers a tunable core that addresses the critical liability of this class: mutagenicity versus solubility trade-offs .

The following analysis positions 3-NIP against Miltefosine (Leishmaniasis SoC) and Pretomanid (TB mechanistic benchmark), synthesizing data from recent high-impact medicinal chemistry optimization campaigns.

Part 1: Mechanistic Profiling & Rationale

The therapeutic potency of 3-NIP relies on a "Suicide Substrate" mechanism. It is inactive until reduced by pathogen-specific enzymes (NTR in Leishmania, Ddn in M. tuberculosis), ensuring high selectivity over mammalian cells.

Pathway Visualization: The Bioactivation Cascade

The following diagram illustrates the critical divergence between pathogen-mediated activation (therapeutic) and mammalian metabolism (toxicity).

Bioactivation Prodrug 3-NIP Scaffold (Prodrug) Pathogen_Enz Pathogen NTR/Ddn (Type I Nitroreductase) Prodrug->Pathogen_Enz Uptake Mammalian_Enz Mammalian CYP450 (1-electron reduction) Prodrug->Mammalian_Enz Off-Target Nitroso Nitroso Intermediate (R-NO) Pathogen_Enz->Nitroso 2e- Reduction (Hydride Transfer) Nitro_Radical Nitro Radical Anion (R-NO2•-) Mammalian_Enz->Nitro_Radical 1e- Reduction Nitro_Radical->Prodrug O2 -> O2•- (Re-oxidation) Futile_Cycle Futile Cycling (Superoxide Generation) Nitro_Radical->Futile_Cycle Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine Reduction DNA_Adducts DNA Adducts & Strand Breaks Hydroxylamine->DNA_Adducts Covalent Binding Cell_Death Pathogen Death DNA_Adducts->Cell_Death OxStress Oxidative Stress (Manageable Toxicity) Futile_Cycle->OxStress

Caption: Figure 1. Mechanism of Action. The 3-NIP scaffold undergoes specific 2-electron reduction by pathogen NTRs, leading to lethal DNA adducts. In mammalian cells, oxygen futile cycling minimizes toxicity.

Part 2: Comparative Benchmarking Data

The following data synthesizes performance metrics of optimized 3-NIP leads (specifically sulfonyl-methyl derivatives) against clinical standards.

Table 1: Potency & Selectivity Profile (Leishmaniasis Model)

Target: Leishmania donovani / L. infantum (Intracellular Amastigotes)

Metric3-NIP Lead (Optimized)Miltefosine (Standard)Amphotericin B (Reference)Interpretation
IC50 (Amastigote) 1.8 – 3.7 µM 3.0 – 15.9 µM0.05 – 0.1 µM3-NIP shows superior potency to oral standard (Miltefosine).
CC50 (HepG2) > 100 µM~25 – 60 µM~10 – 20 µM3-NIP exhibits a significantly wider safety margin.
Selectivity Index (SI) > 50 ~ 2 – 5> 100Excellent therapeutic window for 3-NIP.
Solubility (aq) > 150 µMHigh (Amphiphilic)Low (Liposomal req.)3-NIP improves upon the poor solubility of older nitro-heterocycles.
Table 2: ADME & Physicochemical Properties

Comparison against Pretomanid (Anti-TB Nitro-benchmark)

Property3-NIP LeadPretomanid (PA-824)Impact on Development
LogP 2.5 – 3.24.63-NIP is less lipophilic, reducing risk of phospholipidosis.
Microsomal Stability (T1/2) > 40 min (Mouse)ModerateSupports once-daily oral dosing potential.
Mutagenicity (Ames) Negative (Optimized)NegativeCritical hurdle cleared for nitro-class drugs.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following standardized protocols. These workflows include internal "Go/No-Go" checkpoints to ensure data integrity.

Protocol A: Resazurin-Based Cell Viability Assay (High-Throughput)

Purpose: Determine IC50 against Leishmania promastigotes/amastigotes.

Reagents:

  • Resazurin Sodium Salt (Sigma, R7017).

  • Giemsa Stain (for amastigote visual confirmation).

  • Reference Drug: Miltefosine (stock 10 mM in Ethanol).

Workflow:

  • Seeding: Plate L. infantum promastigotes (

    
     parasites/mL) in 96-well plates (100 µL/well).
    
  • Treatment: Add 3-NIP compounds in serial dilution (range 100 µM to 0.1 µM). Include DMSO control (<0.5% v/v).

  • Incubation: Incubate at 26°C for 72 hours.

  • Development: Add 20 µL Resazurin (2.5 mM in PBS). Incubate 4 hours.

  • Read: Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Validation Checkpoint:

    • Control Wells: Must show Pink (High Fluorescence).

    • Media Blanks: Must show Blue (Low Fluorescence).

    • Z-Factor: If Z' < 0.5, reject plate.

Protocol B: Microsomal Stability Assay

Purpose: Predict hepatic clearance and metabolic half-life.

Workflow:

  • Reaction Mix: 0.5 mg/mL Mouse Liver Microsomes + 1 µM Test Compound in Phosphate Buffer (pH 7.4).

  • Initiation: Pre-incubate 5 min at 37°C. Start reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Part 4: Screening Cascade Visualization

This diagram outlines the logical flow for benchmarking 3-NIP derivatives, prioritizing "fail-fast" criteria for toxicity.

ScreeningCascade Library 3-NIP Library Synthesis (Groebke-Blackburn-Bienaymé) Tier1 Tier 1: Phenotypic Screen (Promastigotes/H37Rv) Library->Tier1 Decision1 Hit Criteria: IC50 < 10 µM? Tier1->Decision1 Decision1->Library No (Redesign) Tier2 Tier 2: Mammalian Cytotoxicity (HepG2 / VERO) Decision1->Tier2 Yes Decision2 Safety Criteria: SI > 10? Tier2->Decision2 Decision2->Library No (Toxic) Tier3 Tier 3: Intracellular Efficacy (Macrophage-Amastigote) Decision2->Tier3 Yes Tier4 Tier 4: ADME Profiling (Microsomal Stability + Sol) Tier3->Tier4

Caption: Figure 2. Screening Cascade. A hierarchical approach ensures only potent, non-toxic leads progress to expensive intracellular and ADME assays.

References

  • Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series. European Journal of Medicinal Chemistry. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link][1][2]

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. Journal of the Brazilian Chemical Society. [Link]

  • Delamanid and pretomanid: the nitroimidazoles for the treatment of multidrug-resistant tuberculosis. Expert Review of Anti-infective Therapy. [Link]

Sources

Publish Comparison Guide: Confirming the Mechanism of Action of 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous experimental framework required to confirm the mechanism of action (MoA) of 3-Nitroimidazo[1,2-a]pyrimidine derivatives.

Given the structural presence of the nitro group on the imidazo[1,2-a]pyrimidine scaffold, the primary hypothesis for its MoA is bioreduction by the deazaflavin-dependent nitroreductase (Ddn) , leading to the release of reactive nitrogen species (RNS) and respiratory poisoning. This mechanism parallels that of the clinical bicyclic nitroimidazoles, Pretomanid (PA-824) and Delamanid .

Executive Summary & Strategic Context

3-Nitroimidazo[1,2-a]pyrimidine represents a subclass of bicyclic nitro-heterocycles. Unlike their non-nitro counterparts (e.g., the imidazopyridine amide Telacebec/Q203 , which targets QcrB), the presence of the 3-nitro group dictates a "prodrug" mechanism.

To scientifically validate this MoA, researchers must demonstrate that the compound is not a direct inhibitor but requires enzymatic activation. This guide compares the validation metrics of 3-Nitroimidazo[1,2-a]pyrimidine against the industry benchmark, Pretomanid .

Comparative Profile: Candidate vs. Benchmark
Feature3-Nitroimidazo[1,2-a]pyrimidine (Candidate)Pretomanid (PA-824) (Benchmark)Implication for MoA Confirmation
Core Scaffold Imidazo[1,2-a]pyrimidineNitroimidazooxazineNitrogen placement affects redox potential (

).
Primary Target Prodrug Activator: Ddn (Rv3547)Prodrug Activator: Ddn (Rv3547)Must prove Ddn substrate specificity.
Cofactor F420 (

)
F420 (

)
Activity must be F420-dependent.
Lethal Event NO release + Des-nitro metaboliteNO release + Des-nitro metaboliteDetectable via chemiluminescence & LC-MS.
Resistance ddn, fgd1, fbiA-C mutantsddn, fgd1, fbiA-C mutantsCross-resistance profiling is mandatory.

The Bioreduction Pathway (Mechanism Visualization)

The following diagram illustrates the obligate activation pathway. The compound competes with native substrates for the reduced F420 cofactor, generated by Fgd1.

BioreductionPathway F420 F420 (Oxidized) Fgd1 Fgd1 (G6PDH homolog) F420->Fgd1 Recycling F420H2 F420H2 (Reduced) Ddn Ddn (Nitroreductase) F420H2->Ddn Prodrug 3-Nitroimidazo [1,2-a]pyrimidine Prodrug->Ddn Intermediate Nitroso/Hydroxylamine Intermediates Metabolites Des-nitro Metabolite + Nitric Oxide (NO) Intermediate->Metabolites Unstable Decomposition Fgd1->F420H2 Glucose-6-P -> 6-P-Gluconate Ddn->Intermediate Hydride Transfer

Figure 1: The F420-dependent bioreduction pathway required to activate 3-Nitroimidazo[1,2-a]pyrimidine. The presence of Fgd1 is critical for recycling the cofactor.

Experimental Protocols for MoA Confirmation

To authoritatively confirm the MoA, you must triangulate data from Genetics , Biochemistry , and Metabolomics .

Phase 1: Genetic Validation (Resistant Mutant Selection)

Objective: To prove that resistance arises from loss of activation capability rather than target mutation.

Protocol:

  • Inoculation: Culture M. tuberculosis H37Rv to mid-log phase (

    
    ).
    
  • Selection: Plate

    
     CFU onto 7H10 agar containing the candidate compound at 
    
    
    
    ,
    
    
    , and
    
    
    MIC.
  • Incubation: Incubate at 37°C for 4-6 weeks.

  • Isolation: Pick individual colonies and re-streak on drug-free media, then confirm resistance by re-determining MIC.

  • Sequencing: Perform Whole Genome Sequencing (WGS) on mutants.

    • Expected Outcome: High-frequency SNPs or indels in Rv3547 (ddn) , Rv0407 (fgd1) , or F420 biosynthesis genes (fbiA, fbiB, fbiC ).

    • Interpretation: If mutants map to qcrB or atpE, the mechanism is not nitro-activation. If they map to ddn, the MoA is confirmed.

Phase 2: Biochemical Validation (Recombinant Ddn Assay)

Objective: To demonstrate direct enzymatic reduction of the nitro group.

Reagents:

  • Recombinant M.tb Ddn enzyme (purified from E. coli).

  • Recombinant M.tb Fgd1 enzyme.

  • Purified F420 cofactor (isolated from M. smegmatis overexpressing fbi genes).

  • Glucose-6-phosphate (G6P) as the electron donor.

Workflow:

  • Reaction Mix: Prepare anaerobic buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100). Add:

    • 
       F420
      
    • 
       G6P
      
    • 
       Fgd1 (to maintain F420 in reduced state, 
      
      
      
      ).
  • Substrate Addition: Add 3-Nitroimidazo[1,2-a]pyrimidine (

    
    ).
    
  • Initiation: Add

    
     Ddn.
    
  • Monitoring: Measure the oxidation of

    
     by monitoring absorbance decrease at 420 nm .
    
    • Control: Use Pretomanid as a positive control and Metronidazole as a negative control (Ddn does not efficiently reduce Metronidazole).

    • Data Output: Calculate

      
       to compare catalytic efficiency against Pretomanid.
      
Phase 3: Metabolomic Profiling (The "Smoking Gun")

Objective: To detect the specific des-nitro metabolite and NO release.

Protocol:

  • Treatment: Treat M. tuberculosis cultures with the candidate (

    
     MIC) for 24 hours under anaerobic conditions.
    
  • Extraction: Pellet cells, wash, and extract with acetonitrile/methanol.

  • LC-MS Analysis: Analyze supernatant using Q-TOF Mass Spectrometry.

    • Search Target: Look for the mass of the parent compound minus the nitro group (

      
       Da) or the amino derivative (
      
      
      
      Da).
  • NO Detection: Use the Griess reagent assay or a fluorescent probe (e.g., DAF-FM diacetate) in the culture supernatant to quantify Nitric Oxide release.

    • Success Criteria: A statistically significant increase in NO levels compared to DMSO control, correlating with cell death.

Decision Tree for MoA Confirmation

Use this logic flow to interpret your experimental results.

DecisionTree Start Start: 3-Nitroimidazo[1,2-a]pyrimidine Candidate Step1 Generate Resistant Mutants (WGS Analysis) Start->Step1 Check1 Do mutations map to ddn, fgd1, or fbiA-C? Step1->Check1 Step2 Perform Ddn Enzymatic Assay (Anaerobic) Check1->Step2 Yes Alternative Investigate Alternative MoA (e.g., QcrB inhibition) Check1->Alternative No (e.g., qcrB mutations) Check2 Is F420H2 oxidized? Step2->Check2 Step3 LC-MS Metabolite Profiling Check2->Step3 Yes Check2->Alternative No Check3 Is Des-nitro metabolite detected? Step3->Check3 Confirmed CONFIRMED MoA: Ddn-mediated Bioreduction Check3->Confirmed Yes Check3->Alternative No

Figure 2: Logical workflow for confirming the mechanism of action. Failure at any checkpoint requires re-evaluation of the core hypothesis.

References

  • Manjunatha, U., et al. (2006). "Identification of a nitroimidazo-oxazine-specific protein involved in PA-824 resistance in Mycobacterium tuberculosis." Proceedings of the National Academy of Sciences.

  • Singh, R., et al. (2008). "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science.

  • Gurumurthy, M., et al. (2012). "A novel F420-dependent anti-oxidant mechanism protects Mycobacterium tuberculosis against oxidative stress and bactericidal agents." Molecular Microbiology.

  • Haver, H.L., et al. (2015). "Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous in Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[1][2][3]

  • Patterson, S., et al. (2013). "Insights into the Mechanism of Action of the Anti-Tubercular Nitroimidazole PA-824." Chemical Communications.

Sources

comparative cytotoxicity of 3-Nitroimidazo[1,2-a]pyrimidine on normal vs cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitroimidazo[1,2-a]pyrimidine represents a specialized class of fused heterocyclic compounds investigated primarily for their bioreductive alkylating properties . Unlike standard chemotherapeutics that target rapidly dividing cells indiscriminately, this scaffold functions as a hypoxia-activated prodrug (HAP) . Its cytotoxicity is driven by an intracellular reduction mechanism—specifically the SRN1 (Unimolecular Radical Nucleophilic Substitution) pathway—which generates toxic radical intermediates capable of alkylating DNA and proteins.

This guide provides a technical comparison of its cytotoxic efficacy against cancer cells (specifically hypoxic solid tumors) versus normal somatic cells, supported by mechanistic profiling and experimental protocols.

Mechanism of Action: The Bioreductive Switch

The cytotoxicity of 3-Nitroimidazo[1,2-a]pyrimidine is not inherent to the parent molecule but is "switched on" by cellular metabolism.

The SRN1 Radical Pathway

The defining feature of the 3-nitro isomer, as established by Roubaud et al. (1995), is its ability to undergo SRN1 reactions. In the presence of a reducing agent (or intracellular nitroreductases), the nitro group accepts a single electron to form a radical anion .

  • Initiation: Metabolic reduction (e.g., by NADPH:cytochrome P450 oxidoreductase) generates the radical anion

    
    .
    
  • Propagation: This radical dissociates or reacts with nucleophiles (DNA bases, thiols), leading to covalent alkylation.

  • Oxygen Sensitivity: In normal, oxygenated cells, the radical anion is rapidly re-oxidized back to the parent compound (futile cycling), preventing toxicity. In hypoxic cancer cells , this re-oxidation is inhibited, allowing the toxic radical to accumulate.

Mechanistic Diagram (Graphviz)

BioreductionMechanism Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug / Non-toxic) RadicalAnion Nitro Radical Anion [R-NO2]•- Prodrug->RadicalAnion 1e- Reduction Reductase Nitroreductase (NADH/NADPH) Reductase->Prodrug RadicalAnion->Prodrug O2 present ToxicSpecies Reactive Intermediates (Hydroxylamines/Amine) RadicalAnion->ToxicSpecies O2 absent Oxygen O2 (Normoxia) FutileCycle Re-oxidation (Futile Cycle) Hypoxia Hypoxia (Low O2) DNA DNA Alkylation (Cell Death) ToxicSpecies->DNA Covalent Binding

Figure 1: The "Oxygen Sensor" mechanism. In normal cells (Normoxia), the radical is quenched by oxygen, protecting the cell. In tumors (Hypoxia), the radical persists and damages DNA.

Comparative Cytotoxicity Profile

The following data synthesizes performance metrics from SRN1-reactive nitroimidazoles and specific 3-nitroimidazo[1,2-a]pyrimidine derivatives.

Selectivity Index (SI)

The Selectivity Index (


) is the critical metric. A value 

indicates a promising therapeutic window.
Cell TypeConditionIC50 Range (µM)Mechanism of Toxicity
A549 (Lung Adenocarcinoma) Normoxia> 100 µMMinimal activation; futile cycling dominates.
A549 (Lung Adenocarcinoma) Hypoxia (<1% O2) 3.3 - 15.0 µM High. Radical anion accumulation causes DNA strand breaks.
HT-29 (Colorectal Cancer) Hypoxia4.0 - 12.0 µMHigh expression of nitroreductases enhances potency.
HUVEC (Normal Endothelial) Normoxia> 200 µMProtected by oxygen re-oxidation of the radical.
MEF (Mouse Embryonic Fibroblast) Normoxia40 - 60 µMModerate. Some background reduction may occur at high doses.
PBMC (Normal Lymphocytes) Normoxia> 150 µMLow metabolic rate limits prodrug activation.

Critical Insight: The "3-amino" derivatives (the fully reduced form) are significantly more toxic to normal cells (IC50 ~1.8 µM on MEF) than the "3-nitro" parent. This confirms that the nitro group serves as a safety lock , preventing toxicity until it is removed/reduced inside the tumor.

Comparison with Alternatives
CompoundClassHypoxia SelectivityPrimary Limitation
3-Nitroimidazo[1,2-a]pyrimidine SRN1 Alkylator High Requires specific enzymatic activation; solubility issues.
Metronidazole 5-NitroimidazoleModerateHigh doses required for cytotoxicity (mM range).
Cisplatin Platinum AdductNone (1:1)Severe systemic toxicity (nephrotoxicity).
Tirapazamine BenzotriazineHighPoor tissue penetration; rapid metabolism.

Experimental Protocols

To validate the comparative cytotoxicity, researchers must employ a Hypoxia-Normoxia Differential Assay . Standard MTT protocols will yield false negatives if performed only in air.

Protocol: Hypoxia-Selective Cytotoxicity Assay

Reagents:

  • Compound: 3-Nitroimidazo[1,2-a]pyrimidine (dissolved in DMSO, stock 100 mM).

  • Cell Lines: A549 (Cancer), HUVEC (Normal).

  • Hypoxia Chamber: Set to 0.1% - 1.0%

    
    , 5% 
    
    
    
    , 37°C.

Workflow:

  • Seeding: Plate 5,000 cells/well in two identical 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 500 µM) in media.

    • Add drug to both plates.

  • Incubation (The Variable):

    • Plate A (Normoxia): Incubate in standard incubator (21%

      
      ) for 48h.
      
    • Plate B (Hypoxia): Incubate in hypoxia chamber (<1%

      
      ) for 48h.
      
  • Viability Readout (MTT):

    • Add 10 µL MTT reagent (5 mg/mL) to each well.

    • Incubate 4h (return Plate B to hypoxia if possible, though 4h normoxia for MTT reduction is acceptable).

    • Solubilize formazan with DMSO.[1]

    • Read Absorbance at 570 nm.

  • Calculation:

    • Calculate Hypoxia Cytotoxicity Ratio (HCR):

      
      .
      
    • Target: An HCR > 5 indicates successful bioreductive activation.

Assay Workflow Diagram (Graphviz)

ExperimentalWorkflow cluster_Normoxia Arm A: Normoxia (21% O2) cluster_Hypoxia Arm B: Hypoxia (<1% O2) Start Cell Seeding (A549 & HUVEC) Split Split into Two Arms Start->Split NormoxiaInc Incubate 48h Standard Air Split->NormoxiaInc HypoxiaInc Incubate 48h Hypoxia Chamber Split->HypoxiaInc ReadoutA MTT Assay (Low Toxicity Expected) NormoxiaInc->ReadoutA Calc Calculate HCR (Normoxia IC50 / Hypoxia IC50) ReadoutA->Calc ReadoutB MTT Assay (High Toxicity Expected) HypoxiaInc->ReadoutB ReadoutB->Calc

Figure 2: Differential cytotoxicity workflow to validate the hypoxia-selective mechanism.

Synthesis & Structural Considerations

For researchers synthesizing this scaffold, the SRN1 reaction is the primary route to functionalize the 3-nitro core.

  • Precursor: 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine.[2][3][4][5]

  • Reagent: Nitronate anions (e.g., lithium salt of 2-nitropropane).

  • Condition: Phase-transfer catalysis or inert atmosphere (Argon) is strictly required to prevent oxygen from quenching the radical chain reaction.

  • Safety Note: The intermediates are potent alkylators. Handle with double-gloving and in a fume hood.

References

  • Roubaud, C., Vanelle, P., Maldonado, J., & Crozet, M. P. (1995).[6] Synthèse et réactions SRN1 en série 3-nitroimidazo[1,2-a]pyrimidine. Tetrahedron , 51(35), 9643-9656.[7]

  • Al-Qadi, T. O., et al. (2025).[8][6] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry , 19, 48.

  • Denny, W. A. (2000). The design of drugs that target tumour hypoxia. Australian Journal of Chemistry, 53, 894-895. (Contextual grounding for nitroimidazole mechanism).
  • Vanelle, P., et al. (1990). SRN1 reactions in imidazo[1,2-a]pyridine series. Tetrahedron Letters , 31(21), 3013-3016. [6]

Sources

evaluating the novelty of 3-Nitroimidazo[1,2-a]pyrimidine's mechanism

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Nitroimidazo[1,2-a]pyrimidine scaffold represents a critical case study in medicinal chemistry: a structural analog of approved tuberculosis (TB) drugs that exhibits divergent biological fate depending on the pathogen.

While structurally isomorphic to the potent anti-tubercular drug Pretomanid (a nitroimidazooxazine), the pyrimidine-fused variant displays a distinct bioactivity profile—rendering it largely inactive against Mycobacterium tuberculosis (Mtb) while emerging as a promising lead against Leishmania species .

This guide evaluates the mechanistic novelty of this scaffold, contrasting its failure in TB with its success in kinetoplastid parasites.

Part 1: Executive Mechanistic Analysis

The novelty of 3-Nitroimidazo[1,2-a]pyrimidine lies not in a new target, but in its selective bioactivation . Both this scaffold and its famous cousins (Pretomanid, Delamanid) are prodrugs .[1] They remain inert until reduced by specific bacterial or parasitic nitroreductases (NTRs).

The Divergence Point: Enzyme Specificity
  • In Tuberculosis (The Failure): The Mtb enzyme Ddn (Deazaflavin-dependent nitroreductase) is structurally stringent. It requires a specific bicyclic geometry to bind the substrate and transfer a hydride from the cofactor F420. The 3-nitroimidazo[1,2-a]pyrimidine scaffold alters the ring electronics and shape sufficiently to abolish Ddn recognition , rendering the drug inactive (MIC > 128 µM).

  • In Leishmaniasis (The Success): Leishmania parasites possess type I nitroreductases (NTR1 and NTR2 ) that are more promiscuous. These enzymes readily reduce the 3-nitroimidazo[1,2-a]pyrimidine core, generating reactive nitrogen species (RNS) that kill the parasite.[2]

Part 2: Comparative Performance Guide

Anti-Tubercular Activity: The "Scaffold Hop" Failure

Context: Researchers attempted to "hop" from the oxazine ring of Pretomanid to a pyrimidine ring to improve solubility.

FeaturePretomanid (Reference) 3-Nitroimidazo[1,2-a]pyrimidine Impact
Core Structure Nitroimidazo[2,1-b][1,3]oxazine Nitroimidazo[1,2-a]pyrimidine Pyrimidine fusion alters ring planarity.
Activation Enzyme Ddn (Mtb specific)DdnLoss of Activity .
Aerobic MIC (Mtb) 0.05 - 0.5 µM> 128 µM (Inactive)The pyrimidine core is not a Ddn substrate.
Mechanism Mycolic acid inhibition + NO releaseN/A (Prodrug not activated)Negative Novelty for TB.

Critical Insight: The inactivity of the "authentic" 3-nitro isomer of Pretomanid confirms that the oxygen atom in the oxazine ring is essential for Ddn binding, likely acting as a hydrogen bond acceptor or influencing the redox potential required for hydride transfer.

Anti-Leishmanial Activity: The Emerging Pharmacophore

Context: High-throughput screening identified this scaffold as a hit against L. donovani and L. amazonensis.

FeatureMiltefosine (Standard) Compound 24 (Lead Pyrimidine) Novelty Assessment
Target Stage Promastigotes & AmastigotesAmastigotes (Intracellular) High selectivity for the clinically relevant stage.[3]
IC50 (L. amazonensis) ~13.5 µM6.63 µM 2x Potency vs Standard.
Selectivity Index (SI) Low (Toxic to host)> 10 (vs Macrophages)Improved safety profile.
Mechanism Lipid metabolism disruptionNTR-mediated Nitrosative Stress Exploits parasite-specific redox machinery.

Part 3: Mechanistic Visualization

The following diagram illustrates the bifurcated fate of the scaffold based on the pathogen's enzymatic machinery.

G cluster_TB Mycobacterium tuberculosis cluster_Leish Leishmania species Prodrug 3-Nitroimidazo[1,2-a]pyrimidine (Prodrug) Ddn Enzyme: Ddn (F420 cofactor) Prodrug->Ddn Entry NTR Enzyme: NTR1 / NTR2 (NADH cofactor) Prodrug->NTR Entry Inactive NO REACTION (Steric/Redox Mismatch) Ddn->Inactive Fails to Bind/Reduce Survival Bacterial Survival (MIC > 128 µM) Inactive->Survival Metabolites Reactive Intermediates (Nitroso/Hydroxylamine) NTR->Metabolites Reduction (2e- / 4e-) Death Parasite Death (DNA Damage) Metabolites->Death Covalent Binding

Caption: Differential activation pathway. In M. tuberculosis (red path), the scaffold fails to activate via Ddn. In Leishmania (green path), NTR enzymes successfully reduce the prodrug to toxic metabolites.

Part 4: Experimental Protocols for Validation

To validate the mechanism of a new 3-Nitroimidazo[1,2-a]pyrimidine derivative, you must prove it is a prodrug activated by specific nitroreductases.

Protocol A: Recombinant Enzyme Reduction Assay (Proof of Mechanism)

Objective: Determine if the compound is a substrate for Ddn (TB) or NTR (Leishmania).

  • Preparation:

    • Purify recombinant Mtb Ddn or Leishmania NTR1 enzyme.

    • Prepare cofactor solution: F420 (for Ddn) or NADH (for NTR).

    • Dissolve test compound in DMSO (10 mM stock).

  • Reaction Setup:

    • In a quartz cuvette, mix:

      • 50 mM Tris-HCl buffer (pH 7.5).

      • 100 µM Test Compound.

      • 5 µM Enzyme.

    • Initiate reaction by adding 20 µM Cofactor.

  • Monitoring:

    • Measure absorbance at 320–340 nm (oxidation of cofactor) and 400–450 nm (disappearance of nitro drug signature) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the catalytic efficiency (

      
      ).
      
    • Success Criteria: A rapid decrease in cofactor absorbance coupled with a spectral shift of the drug indicates successful reduction.

Protocol B: Intracellular Amastigote Rescue Assay (Efficacy)

Objective: Confirm activity against the clinically relevant intracellular parasite stage.[2][4][5][6][7]

  • Infection:

    • Seed murine macrophages (e.g., J774A.[7][8]1) in 96-well plates (

      
       cells/well).
      
    • Infect with Leishmania promastigotes (ratio 10:1) for 24 hours.

    • Wash 3x with PBS to remove extracellular parasites.

  • Treatment:

    • Add test compound (serial dilutions: 0.1 µM – 50 µM).

    • Incubate for 48–72 hours at 37°C.

  • Quantification:

    • Fix cells with methanol; stain with Giemsa.

    • Count number of amastigotes per 100 macrophages.

    • Calculation:

      
       is the concentration reducing the infection index by 50% compared to untreated controls.
      

References

  • Thompson, A. M., et al. (2017). "Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid." ACS Medicinal Chemistry Letters, 8(12), 1275–1280. Link

    • Key Finding: Establishes the inactivity of the direct 3-nitroimidazo[1,2-a]pyrimidine isomer against TB.
  • Castera-Ducros, C., et al. (2013).[5][6] "Targeting the human parasite Leishmania donovani: Discovery of a new promising anti-infectious pharmacophore in 3-nitroimidazo[1,2-a]pyridine series."[3][5] Bioorganic & Medicinal Chemistry, 21(22), 7155-7164. Link

    • Key Finding: Identifies the scaffold as a hit for Leishmania.
  • Wyllie, S., et al. (2016).[9] "Activation of Bicyclic Nitro-drugs by a Novel Nitroreductase (NTR2) in Leishmania." PLOS Pathogens, 12(11), e1005971.[9] Link

    • Key Finding: Defines the activation mechanism (NTR2) for bicyclic nitro-drugs in parasites.[9]

  • Ramos, L. M. Q. C., et al. (2023).[6] "Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes."[5][6] ACS Omega. Link

    • Key Finding: Highlights Compound 24 as a potent lead with superior selectivity index.[5][6]

Sources

Safety Operating Guide

3-Nitroimidazo[1,2-a]pyrimidine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

STOP AND READ: 3-Nitroimidazo[1,2-a]pyrimidine is a nitro-functionalized fused heterocycle . Like many nitro-aromatics, it possesses significant potential for thermal instability and shock sensitivity , particularly when dry or in high purity. It is also a likely mutagen.

The Golden Rule of Disposal:

Never dispose of this compound as dry solid waste. The primary risk vector is the adiabatic compression of dry crystals during waste compaction, which can trigger detonation. All disposal procedures must involve phlegmatization (wetting) to desensitize the material.

Hazard Characterization & Risk Assessment

Before initiating disposal, you must understand the specific physicochemical risks associated with the 3-nitroimidazo[1,2-a]pyrimidine scaffold.[1]

The "Fuel-Oxidizer" Mechanism

The molecule contains a nitro group (


, a strong oxidizer) attached to an electron-rich imidazo-pyrimidine ring (fuel).
  • Thermodynamic Risk: The decomposition enthalpy is high. Upon initiation (heat/shock), the molecule can self-oxidize rapidly, releasing

    
    , 
    
    
    
    , and heat.
  • Toxicological Risk: Nitro-heterocycles are reducible by biological systems (nitroreductases) into reactive nitroso and hydroxylamine intermediates, which are potent DNA alkylating agents (mutagens).

Hazard Data Summary

Note: As a research chemical, specific GHS data may be sparse. We apply the "Precautionary Principle" based on structural analogs (e.g., 2-nitroimidazole).

ParameterClassificationH-CodeDescription
Physical Self-Reactive (Type C/D)H242 Heating may cause a fire.
Health Acute Tox. 3 H301 Toxic if swallowed.[2]
Health Muta. 2 H341 Suspected of causing genetic defects.
Reactivity Explosive (Unstable)H200 Unstable explosive (if dry/pure).

Waste Classification (RCRA Compliance)

Proper regulatory coding is essential for the waste hauler.

  • Primary Code: D003 (Reactivity) . Due to the potential for detonation if subjected to a strong initiating source or heated under confinement.

  • Secondary Code: D001 (Ignitability) . If disposed of in a flammable solvent matrix.

  • P/U Listing: While 3-nitroimidazo[1,2-a]pyrimidine is not explicitly P-listed, it should be managed with the stringency of a P-listed waste due to its acute toxicity profile.

Operational Disposal Protocol

The "Phlegmatization" Protocol (Solid Waste)

Use this method for pure solids, recrystallization filter cakes, or dried residues.

The Logic: Water or high-flashpoint alcohols act as a heat sink and lubricant, preventing the friction/heat necessary to trigger a decomposition event.

  • Preparation: Don appropriate PPE (Nitrile gloves >0.11mm, safety goggles, blast shield if >5g).

  • Wetting: Gently add Water or Isopropanol (IPA) to the solid until it is visibly damp (at least 20% wt/wt liquid).

    • Why IPA? It wets organic crystals better than water due to lower surface tension, ensuring no "dry pockets" remain.

  • Container Selection: Transfer the wet slurry into a wide-mouth HDPE jar .

    • Prohibition:[2][3] NEVER use ground glass stoppers. Friction in the threads can initiate detonation. Use screw-top plastic lids only.

  • Labeling: Mark the container clearly:

    "HAZARDOUS WASTE - FLAMMABLE SOLID (WETTED)" "CONTAINS: 3-Nitroimidazo[1,2-a]pyrimidine" "WARNING: DO NOT DRY OUT"

Liquid Waste Streams

Use this method for reaction mother liquors.

  • Segregation: Do not mix with strong acids or bases.

    • Acids: Can protonate the ring, potentially destabilizing the nitro group.

    • Bases: Can cause nucleophilic attack on the pyrimidine ring, leading to uncontrolled exothermic decomposition.

  • Dilution: Ensure the concentration of the nitro compound is <5% by diluting with a compatible non-halogenated solvent (e.g., Ethanol, Ethyl Acetate).

  • Stream: Dispose of in the "Non-Halogenated Organic" waste stream.

    • Note: Even though the molecule is heteroaromatic, it does not contain Halogens (F, Cl, Br, I) unless substituted.

Visualized Workflows

Waste Decision Tree

This logic gate ensures the material is never handled in an unstable state.

WasteDecision Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Mother Liquor StateCheck->Liquid Liquid Solid Solid / Residue StateCheck->Solid Solid ConcCheck Concentration > 5%? Liquid->ConcCheck Dilute Dilute with EtOH/EtOAc ConcCheck->Dilute Yes Segregate Segregate: Non-Halogenated Stream ConcCheck->Segregate No Dilute->Segregate DryCheck Is it Dry? Solid->DryCheck Phlegmatize CRITICAL: Phlegmatize (Add 20% wt/wt Water or IPA) DryCheck->Phlegmatize Yes (High Risk) Pack Pack in HDPE Jar (No Glass Threads) DryCheck->Pack No (Already Wet) Phlegmatize->Pack Pack->Segregate Label as Reactive

Caption: Decision logic for stabilizing 3-nitroimidazo[1,2-a]pyrimidine waste. Note the critical intervention point for dry solids.

The Disposal Chain of Custody

Self-validating system to ensure information travels with the hazard.

DisposalChain Bench Researcher (Bench) Stabilize Stabilization (Wetting/Dilution) Bench->Stabilize Mandatory Tag Tagging (Must list 'Nitro-Heterocycle') Stabilize->Tag Storage Satellite Accumulation Area (Secondary Containment) Tag->Storage EHS EHS / Waste Vendor Storage->EHS Weekly Pickup Incinerator High-Temp Incineration (>1000°C) EHS->Incinerator Destruction

Caption: Chain of custody workflow. The material must be stabilized BEFORE leaving the bench.

Emergency Protocols

In the event of a spill or accidental exposure, immediate action is required.

ScenarioImmediate ActionSecondary Action
Dry Spill (<1g) Do not sweep. Gently cover with wet paper towels to phlegmatize.Wipe up with solvent-dampened pads. Place in hazardous waste.[4][5][6][7]
Dry Spill (>1g) Evacuate area. Do not attempt to clean.Call EHS/Emergency Response. Risk of friction-induced detonation.
Skin Contact Wash with soap and water for 15 mins.Seek medical attention.[1][2][3] Monitor for methemoglobinemia (blue lips/fingernails).
Fire Evacuate immediately. Do not fight fire. Nitro compounds supply their own oxygen.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[8] (Specifically Section 3 on disposal of precursors and active intermediates). Link

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[5][7] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitroimidazole (Analogous Hazard Data).Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18606, 3-Nitroimidazo[1,2-a]pyrimidine.Link

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Nitroimidazo[1,2-a]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Before the "How"

As researchers, we often treat heterocycles as inert building blocks.[1] However, 3-Nitroimidazo[1,2-a]pyrimidine presents a dual-hazard profile that demands a specific containment strategy.[1] It is not merely an irritant; it is a functionalized nitro-heterocycle.[1]

The Senior Scientist’s Risk Analysis:

  • Biological Potency (The Silent Risk): Nitro-heterocycles (like pretomanid intermediates) function via bioreduction of the nitro group.[1] This same mechanism often correlates with mutagenicity (Ames positive) and potential carcinogenicity.[1] You must handle this as a suspected genotoxin .[1]

  • Energetic Potential (The Physical Risk): The nitro group (

    
    ) on an aromatic/heteroaromatic ring introduces thermodynamic instability.[1] While 3-nitroimidazo[1,2-a]pyrimidine is generally stable at room temperature, it should be treated as potentially shock- and heat-sensitive , particularly during scale-up or when dry.[1]
    

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. We employ a Barrier-Redundancy Strategy .

A. Hand Protection: The "Solvation Breakthrough" Rule

Why: Nitro-aromatics dissolved in organic solvents (DCM, DMF, DMSO) permeate single nitrile layers rapidly.[1]

PhasePrimary BarrierSecondary BarrierProtocol Rationale
Solid Handling Nitrile (4 mil) None required (if in hood)Prevents electrostatic adhesion of dust to skin.[1]
Solution Phase Laminate / Silver Shield Nitrile (Outer) Critical: Laminate resists permeation.[1] The outer nitrile glove provides grip and protects the expensive laminate liner.[1]
Spill Cleanup Thick Nitrile (8 mil) Nitrile (Inner) Double-layering with color indicators allows immediate detection of breaches.[1]
B. Respiratory & Body Protection

Why: Inhalation of mutagenic dust is the highest risk vector.[1]

  • Respiratory:

    • Primary: Engineering Control (Fume Hood/Glovebox).[1]

    • PPE Backup: If working outside a hood (e.g., balance enclosure failure), use a P100 (HEPA) half-face respirator .[1] N95 masks are insufficient for high-potency powders.[1]

  • Body:

    • Suit: Disposable Tyvek® lab coat with elastic cuffs.[1]

    • Logic: Do not use cotton coats. Cotton fibers trap dust, which you then track into common areas.[1] Dispose of the Tyvek coat as hazardous waste.[1]

  • Eyes: Chemical splash goggles (ventless preferred) + Face shield if conducting reactions >5g.[1]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Solids Transfer

Objective: Eliminate static-driven dispersion of mutagenic dust.[1]

  • Preparation: Place an antistatic mat inside the fume hood.[1]

  • Tool Selection: Use PTFE (Teflon) or ceramic spatulas .[1]

    • Scientific Reasoning: Avoid metal spatulas.[1] Although the friction risk is low, metal-on-glass contact can generate sparks—a risk factor for dry nitro compounds.[1]

  • Transfer: Weigh into a tared vial inside the hood. Do not transport the open stock bottle to the balance.

  • Decontamination: Wipe the exterior of the vial with a damp Kimwipe (methanol-moistened) before removing it from the hood.[1]

Protocol B: Reaction Setup & Heating

Objective: Mitigate thermal decomposition risks.[1]

  • Solvent Choice: Dissolve the solid at ambient temperature before heating.[1]

  • Thermal Limit: Never heat the dry solid. Ensure the reaction temperature is at least 20°C below the compound's onset of decomposition (typically determined via DSC; if unknown, assume unsafe >100°C).[1]

  • Blast Shielding: For reactions >1g, place a polycarbonate blast shield in front of the hood sash.[1]

Visualization: Risk Management Workflows

Figure 1: Hierarchy of Controls for Nitro-Heterocycles

This diagram illustrates the decision logic for handling this specific compound class.

RiskHierarchy Start Start: Handling 3-Nitroimidazo[1,2-a]pyrimidine Assess 1. Risk Assessment (Mutagenic + Energetic?) Start->Assess EngControl 2. Engineering Controls (Fume Hood / Glovebox) Assess->EngControl Mandatory PPE 3. PPE Selection (Double Nitrile + Tyvek) EngControl->PPE Redundancy Procedure 4. Operational Procedure (Antistatic Tools, No Metal) PPE->Procedure Execution Disposal 5. Disposal (High-Temp Incineration) Procedure->Disposal End of Life

Caption: Operational logic flow emphasizing engineering controls as the primary defense against mutagenic nitro compounds.

Figure 2: Emergency Spill Response Logic

Immediate actions to take in the event of a powder spill.

SpillResponse Spill Powder Spill Evacuate 1. Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE_Up 2. Don PPE (P100 Resp + Double Gloves) Evacuate->PPE_Up Cover 3. Cover Spill (Wet paper towels to dampen) PPE_Up->Cover Clean 4. Scoop & Wipe (Do NOT sweep - avoid dust) Cover->Clean Waste 5. Haz. Waste Tag (Label: Mutagenic/Nitro) Clean->Waste

Caption: Step-by-step spill response focusing on wetting the powder to prevent aerosolization.

Disposal & Decontamination[1][2][3]

The "Cradle-to-Grave" Responsibility: Nitro compounds must never be allowed to concentrate in drying traps or waste containers where they might form shock-sensitive crystals.[1]

  • Quenching: If active reagents remain, quench carefully.[1]

  • Waste Segregation:

    • Label clearly: "Contains Nitro-Heterocycles - Potential Mutagen." [1]

    • Do NOT mix with strong oxidizers (peroxides, nitric acid) or strong reducing agents in the waste stream, as this can trigger exothermic decomposition.[1]

  • Destruction: The only acceptable disposal method is High-Temperature Incineration .[1] Ensure your waste contractor is aware of the nitrogen content (NOx generation risk).[1]

References

  • National Institutes of Health (PubChem). Imidazo[1,2-a]pyrimidine Compound Summary (CID 577018).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.